molecular formula C3H4BrNaO2 B1613037 Sodium 2-bromopropionate CAS No. 56985-74-1

Sodium 2-bromopropionate

Cat. No.: B1613037
CAS No.: 56985-74-1
M. Wt: 174.96 g/mol
InChI Key: NHEFSTXHZRGAIH-UHFFFAOYSA-M
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Description

Sodium 2-bromopropionate is a useful research compound. Its molecular formula is C3H4BrNaO2 and its molecular weight is 174.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;2-bromopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO2.Na/c1-2(4)3(5)6;/h2H,1H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEFSTXHZRGAIH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00972470
Record name Sodium 2-bromopropanoate
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Molecular Weight

174.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56985-74-1
Record name Propionic acid, 2-bromo-, sodium salt
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Record name Sodium 2-bromopropanoate
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Record name Sodium 2-bromopropionate
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Foundational & Exploratory

Sodium 2-bromopropionate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Sodium 2-Bromopropionate

Introduction

This compound is an organic salt that serves as a versatile reagent in various chemical syntheses.[1][2] Comprising a sodium cation and a 2-bromopropionate anion, its utility stems from the reactivity of the bromine atom at the alpha position to the carboxylate group, making it an effective alkylating agent.[1][3][4] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical Structure

This compound is the sodium salt of 2-bromopropionic acid.[5] The presence of a bromine atom on the carbon adjacent to the carboxylate group significantly influences the molecule's reactivity, making the alpha-carbon susceptible to nucleophilic attack.[3]

G Chemical Structure of this compound cluster_propionate C1 C C2 C C1->C2 H1 H C1->H1 H2 H C1->H2 H3 H C1->H3 C3 C C2->C3 Br Br C2->Br H4 H C2->H4 O1 O C3->O1 O2 O⁻ C3->O2 Na Na⁺

Caption: Chemical structure of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₃H₄BrNaO₂[1][3][5][6]
Molecular Weight 174.96 g/mol [1][2]
Appearance White to off-white crystalline powder[1][5]
Melting Point Decomposes before melting[1]
Boiling Point 202.6°C at 760 mmHg[5][6][7]
Solubility Highly soluble in water; soluble in ethanol (B145695) and other polar solvents[1]
Density 1.49 g/cm³[5]
Vapor Pressure 0.12 mmHg at 25°C[7]
Flash Point 76.3°C[7]
LogP -0.48030[7]

Chemical Reactivity

The chemical reactivity of this compound is dominated by two main features: the carboxylate group and the carbon-bromine bond.

  • Nucleophilic Substitution: The bromine atom at the alpha-carbon is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its use as an alkylating agent in organic synthesis.[1][3]

  • Reactions of the Carboxylate Group: The carboxylate salt can participate in reactions such as esterification or the formation of amides, typically after conversion to the corresponding acid or acid chloride.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the neutralization of 2-bromopropionic acid with a sodium base.[1]

Materials:

Procedure (using Sodium Methoxide): [8]

  • Dissolve a known amount of 2-bromopropionic acid in anhydrous methanol in a flask equipped with a stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a methanolic solution of sodium methoxide (an equivalent amount) to the stirred, cooled solution.

  • After the addition is complete, continue stirring the mixture for an additional 15 minutes at room temperature.

  • Remove the methanol by evaporation under reduced pressure.

  • The resulting solid residue is then finely ground and dried under vacuum at 55-60°C.

G Synthesis Workflow for this compound cluster_synthesis Synthesis Steps start Start dissolve Dissolve 2-bromopropionic acid in anhydrous methanol start->dissolve cool Cool solution in an ice bath dissolve->cool add_base Slowly add sodium methoxide solution with stirring cool->add_base stir Stir for 15 minutes at room temperature add_base->stir evaporate Evaporate methanol under reduced pressure stir->evaporate grind_dry Grind and dry the solid residue evaporate->grind_dry end End Product: This compound grind_dry->end

Caption: General workflow for the synthesis of this compound.

Purity Analysis

The purity of the synthesized this compound can be confirmed using several analytical techniques:

  • Elemental Analysis: This technique provides the mass percentages of carbon, hydrogen, bromine, and sodium to confirm the empirical formula.[3]

  • Gas Chromatography (GC): GC can be used to assess the purity, with area percentages of ≥98.0% indicating a high-purity product.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed for structural confirmation by identifying the characteristic functional groups present in the molecule.[3]

Applications

This compound is a valuable intermediate in several fields:

  • Organic Synthesis: It is widely used as a precursor for introducing the 2-bromopropionate moiety into more complex molecules.[1]

  • Pharmaceuticals: In pharmaceutical manufacturing, it serves as a building block for the synthesis of active pharmaceutical ingredients (APIs).[1][3]

  • Agrochemicals: It is also utilized in the development of herbicides and pesticides.[3]

  • Polymer Chemistry: The compound and its derivatives are explored for the synthesis of specialty polymers, where the bromine atom can facilitate post-polymerization modifications.[1][3]

Safety and Handling

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage. When handling this compound, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn. Work should be conducted in a well-ventilated area to avoid inhalation of dust or vapors.[9] In case of contact, immediate medical attention is necessary. The compound should be stored in a cool, dry place away from moisture and strong oxidizing agents.[1]

References

An In-depth Technical Guide to the Synthesis of Sodium 2-bromopropionate from 2-bromopropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium 2-bromopropionate from 2-bromopropionic acid. The primary and most direct method for this conversion is through a neutralization reaction. This document details the experimental protocols for various common bases, presents a comparative analysis of these methods, and outlines the logical workflow of the synthesis process.

Core Synthesis Pathway: Neutralization

The fundamental chemical transformation involves the deprotonation of the carboxylic acid group of 2-bromopropionic acid by a suitable sodium-containing base to form the corresponding sodium salt and a benign byproduct. The general reaction is illustrated below:

2-Bromopropionic_Acid 2-Bromopropionic Acid Sodium_2-bromopropionate This compound 2-Bromopropionic_Acid->Sodium_2-bromopropionate + Sodium_Base Sodium Base (NaOH, NaOCH₃, Na₂CO₃, NaOᵗBu) Sodium_Base->Sodium_2-bromopropionate Byproduct Byproduct (H₂O, CH₃OH, NaHCO₃, t-BuOH) Sodium_2-bromopropionate->Byproduct +

Figure 1: General Neutralization Reaction.

The choice of base and reaction conditions can be tailored to specific experimental needs, influencing factors such as reaction time, yield, and purity of the final product.[1]

Comparative Data of Synthesis Methods

The selection of the neutralizing agent is a critical step in the synthesis of this compound. The following table summarizes the quantitative data for different common bases. It is important to note that while sodium methoxide (B1231860) is often preferred, other bases such as sodium hydroxide (B78521), sodium carbonate, and sodium tert-butoxide are also effective.[2]

BaseTypical SolventReaction TimeTypical YieldTypical Purity
Sodium Hydroxide (NaOH)Water or Alcohol1 - 2 hours> 95%> 98%
Sodium Methoxide (NaOCH₃)Anhydrous Methanol (B129727)15 - 30 minutesHigh> 99%
Sodium Carbonate (Na₂CO₃)Anhydrous Methanol45 - 60 minutesHigh> 97%
Sodium tert-Butoxide (NaOᵗBu)Anhydrous Methanol10 - 20 minutesHigh> 98%

Note: Yields and purities are highly dependent on the specific reaction conditions and purification methods employed. The data presented here are typical values based on available literature.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound using different bases. A general experimental workflow is depicted in Figure 2.

G A Dissolve 2-Bromopropionic Acid in Anhydrous Methanol B Cool the Solution (e.g., 0-5°C) A->B C Add Sodium Base Portion-wise with Stirring B->C D Stir at Room Temperature C->D E Evaporate Solvent under Reduced Pressure D->E F Grind the Residue E->F G Dry in vacuo F->G H Obtain this compound G->H

Figure 2: General Experimental Workflow.

Synthesis using Sodium Methoxide

This method is well-documented and often preferred for its efficiency.[1][2]

  • Materials:

    • 2-Bromopropionic acid

    • Methanolic sodium methoxide solution (e.g., 25-30% in methanol)

    • Anhydrous methanol

  • Procedure:

    • Dissolve a known quantity of 2-bromopropionic acid in anhydrous methanol in a reaction vessel.

    • Cool the stirred solution to 0-5°C in an ice bath.

    • Slowly add an equivalent amount of methanolic sodium methoxide solution to the cooled acid solution.

    • After the addition is complete, allow the mixture to stir for an additional 15 minutes at room temperature.

    • Remove the methanol by evaporation under reduced pressure.

    • The resulting solid residue is finely ground.

    • Dry the powdered product at 55°-60°C in vacuo to obtain pure this compound.

Synthesis using Sodium Carbonate

Anhydrous sodium carbonate offers a milder and more economical alternative.[1]

  • Materials:

    • 2-Bromopropionic acid

    • Anhydrous sodium carbonate

    • Anhydrous methanol

  • Procedure:

    • Dissolve a known quantity of 2-bromopropionic acid in anhydrous methanol in a reaction vessel.

    • Cool the stirred solution in an ice bath.

    • Add an equivalent amount of anhydrous sodium carbonate portion-wise to the cooled acid solution.

    • To prevent crystallization of the salt during the reaction, an additional portion of methanol (equal to half the original volume) may be added.

    • After the addition is complete, stir the solution for a further 45 minutes at room temperature.

    • Evaporate the methanol under reduced pressure.

    • Finely grind the solid residue.

    • Dry the product at 55°-60°C in vacuo.

Synthesis using Sodium tert-Butoxide

Sodium tert-butoxide is another strong base that can be employed for this neutralization.

  • Materials:

    • 2-Bromopropionic acid

    • Sodium tert-butoxide

    • Anhydrous methanol

  • Procedure:

    • Under a nitrogen atmosphere, dissolve a known quantity of 2-bromopropionic acid in anhydrous methanol in a reaction vessel.

    • Cool the stirred solution in an ice bath.

    • Add an equivalent amount of freshly prepared sodium tert-butoxide portion-wise to the cooled acid solution.

    • Stir the solution for an additional 10 minutes at room temperature after the addition is complete.

    • Remove the methanol by evaporation under reduced pressure.

    • The resulting residue is finely ground.

    • Dry the final product at 55°-60°C in vacuo.

Synthesis using Sodium Hydroxide

Sodium hydroxide is a common and readily available base for this synthesis.[3]

  • Materials:

    • 2-Bromopropionic acid

    • Sodium hydroxide

    • Water or a suitable alcohol (e.g., ethanol)

  • Procedure:

    • Dissolve a known quantity of 2-bromopropionic acid in the chosen solvent (water or alcohol) in a reaction vessel.

    • Prepare a solution of an equivalent amount of sodium hydroxide in the same solvent.

    • Slowly add the sodium hydroxide solution to the 2-bromopropionic acid solution with constant stirring. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

    • Remove the solvent by evaporation under reduced pressure.

    • The resulting solid is collected and may be further purified by recrystallization if necessary.

    • Dry the final product under vacuum.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a straightforward acid-base reaction. The logical relationship between the reactants and products is illustrated below.

cluster_reactants Reactants cluster_products Products 2-Bromopropionic_Acid 2-Bromopropionic Acid (Proton Donor) Sodium_2-bromopropionate This compound (Salt) 2-Bromopropionic_Acid->Sodium_2-bromopropionate forms Sodium_Base Sodium Base (Proton Acceptor) Conjugate_Acid Conjugate Acid (Byproduct) Sodium_Base->Conjugate_Acid forms

Figure 3: Reactant-Product Relationship.

Conclusion

The synthesis of this compound from 2-bromopropionic acid is a well-established and efficient process. The choice of the sodium base can be adapted based on the desired reaction kinetics, cost-effectiveness, and downstream application requirements. The provided protocols offer a detailed guide for the successful synthesis of this important chemical intermediate. For all methods, the use of anhydrous solvents and careful control of reaction conditions are crucial to ensure high yield and purity of the final product.

References

Sodium 2-bromopropionate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to Sodium 2-bromopropionate

This technical guide provides an in-depth overview of this compound, a key reagent in various chemical syntheses. The information is tailored for researchers, scientists, and professionals involved in drug development and other areas of chemical research, presenting its chemical properties, synthesis, and applications with a focus on experimental detail.

Core Chemical Data

This compound is an organic salt that serves as a versatile building block in organic synthesis.[1] Its utility is primarily derived from the reactivity of the bromine atom, which is a good leaving group in nucleophilic substitution reactions.[2]

Below is a summary of its key chemical identifiers and physical properties.

IdentifierValue
CAS Number 56985-74-1[1][2][3][4][5][6][7][8]
Molecular Formula C₃H₄BrNaO₂[1][6]
Molecular Weight 174.96 g/mol [1]
Synonyms Sodium 2-bromopropanoate, 2-Bromopropanoic acid sodium salt, Sodium alpha-bromopropionate[3][8]
Appearance White to off-white crystalline powder[1][6]
Solubility Highly soluble in water; soluble in ethanol (B145695) and other polar solvents[1]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the neutralization of 2-bromopropionic acid with a sodium base.[1][2] The precursor, 2-bromopropionic acid, can be synthesized via the diazotization of alanine (B10760859) or through the Hell-Volhard-Zelinsky reaction of propionic acid.[2][9]

Experimental Protocol 1: Synthesis of this compound from 2-bromopropionic Acid

This protocol is adapted from methodologies described in organic synthesis literature.[4]

Materials:

Procedure:

  • In a round-bottom flask, dissolve a known molar equivalent of 2-bromopropionic acid in anhydrous methanol (approximately 10 molar concentration).[4]

  • Cool the stirred solution in an ice bath.

  • Slowly add one molar equivalent of methanolic sodium methoxide to the cooled solution.[4]

  • After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for an additional 15 minutes.[4]

  • Remove the methanol solvent under reduced pressure using a rotary evaporator.[4]

  • The resulting solid residue is this compound. This should be finely ground and dried in a vacuum oven at 55-60°C to remove any residual solvent.[4]

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical reactivity is centered around the carbon-bromine bond, making it an excellent substrate for nucleophilic substitution and coupling reactions.[2]

Role in the Synthesis of Arylalkanoic Acids

A notable application is in the synthesis of 2-arylpropionic acids, a class of compounds that includes many non-steroidal anti-inflammatory drugs (NSAIDs). This is often achieved through a coupling reaction with a Grignard reagent.[4]

Experimental Protocol 2: Grignard Coupling for Arylalkanoic Acid Synthesis

This protocol outlines a general procedure for the reaction between an arylmagnesium bromide and this compound.[4]

Materials:

  • Aryl bromide

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • This compound (dried)

  • Reaction vessel with a reflux condenser and dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Prepare the Grignard reagent by reacting the aryl bromide with magnesium turnings in anhydrous THF under an inert atmosphere.

  • Once the Grignard reagent is formed, cool the solution to 0-5°C in an ice bath.[4]

  • In a separate flask, dissolve the dried this compound in anhydrous THF.

  • Slowly add the this compound solution to the cooled Grignard reagent.

  • After the addition, the reaction mixture may be stirred at a controlled temperature, potentially under reflux, to drive the reaction to completion. The reaction temperature can range from -10°C to 70°C.[4]

  • Upon completion, the reaction is quenched with an aqueous acid solution to protonate the carboxylate and dissolve the magnesium salts.

  • The desired 2-arylpropionic acid can then be isolated through extraction and further purification.

Synthesis and Reaction Pathway

The following diagram illustrates the synthesis of this compound and its subsequent use in a Grignard reaction to form a 2-arylpropionic acid.

G cluster_synthesis Synthesis of this compound cluster_application Application in Grignard Coupling 2-bromopropionic_acid 2-bromopropionic Acid reaction1 Neutralization in Methanol 2-bromopropionic_acid->reaction1 sodium_methoxide Sodium Methoxide sodium_methoxide->reaction1 sodium_2_bromopropionate This compound reaction1->sodium_2_bromopropionate methanol_byproduct Methanol reaction1->methanol_byproduct reaction2 Coupling Reaction in THF sodium_2_bromopropionate->reaction2 Reactant aryl_magnesium_bromide Aryl Magnesium Bromide (Grignard) aryl_magnesium_bromide->reaction2 intermediate_salt Intermediate Magnesium Salt reaction2->intermediate_salt acid_workup Acid Workup (H3O+) intermediate_salt->acid_workup 2_arylpropionic_acid 2-Arylpropionic Acid acid_workup->2_arylpropionic_acid

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of Sodium 2-bromopropionate

This technical guide provides a comprehensive overview of the solubility and stability of this compound (CAS 56985-74-1), a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document outlines its physicochemical properties, solubility characteristics, stability profile under various conditions, and detailed experimental protocols for its analysis.

Physicochemical Properties

This compound is the sodium salt of 2-bromopropionic acid. It is typically a white to off-white crystalline powder.[1][2] Key physicochemical data are summarized in the table below.

PropertyValueReference
Molecular Formula C₃H₄BrNaO₂[1]
Molecular Weight 174.96 g/mol [1]
Appearance White to off-white crystalline powder[1][2]
Odor Odorless or faintly pungent[1]
Melting Point Decomposes before melting[1]
Boiling Point 202.6°C at 760 mmHg (for 2-bromopropionic acid)[3][4]
Flash Point 76.3°C (for 2-bromopropionic acid)[3][4]
InChI Key NHEFSTXHZRGAIH-UHFFFAOYSA-M[5]

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis, dictating solvent selection and reaction conditions. As an organic salt, its solubility is governed by the principle of "like dissolves like," showing high affinity for polar solvents.

Qualitative Solubility
SolventTypeSolubilityReference
Water Polar ProticHighly Soluble[1]
Ethanol (B145695) Polar ProticSoluble[1]
Other Polar Solvents -Soluble[1]
Hexane Non-PolarLimited/Low Solubility (inferred from 2-bromopropionic acid)[6]

The high solubility in water is attributed to the ionic nature of the sodium carboxylate group, which readily forms strong ion-dipole interactions with water molecules.[6] Its solubility in other polar solvents like ethanol is also significant, making it versatile for various reaction media.[1] The solubility is expected to increase with temperature, a common characteristic for most salts in aqueous solutions.[6]

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of an organic salt involves the equilibrium concentration method.[7] This protocol outlines a general procedure.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent (e.g., deionized water, ethanol)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge and/or filtration apparatus (e.g., syringe filters)

  • Validated analytical instrument for quantification (e.g., HPLC, GC-MS after derivatization)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the container in a temperature-controlled shaker or bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample at a high speed or filter the supernatant through a fine-pore filter (e.g., 0.22 µm). This step must be performed at the same temperature as equilibration to prevent precipitation or further dissolution.

  • Quantification: Accurately dilute a known volume of the clear, saturated solution. Analyze the concentration of this compound using a pre-validated analytical method, such as HPLC or GC-MS.[5][8]

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the measured concentration and the dilution factor.

G cluster_workflow Workflow for Solubility Determination prep 1. Sample Preparation (Add excess solute to solvent) equil 2. Equilibration (Agitate at constant temperature) prep->equil sep 3. Phase Separation (Centrifuge or filter) equil->sep quant 4. Quantification (Analyze supernatant concentration) sep->quant calc 5. Calculation (Determine solubility value) quant->calc

General workflow for determining solubility.

Stability Profile

The stability of this compound is crucial for its storage, handling, and application in synthesis to ensure purity and prevent the formation of unwanted byproducts. Key factors influencing its stability include temperature, moisture, light, and pH.

General Stability and Storage

This compound is generally stable when stored in a cool, dry place.[1] It should be protected from moisture, as it is hygroscopic, and kept away from strong oxidizing agents and light.[1][5]

Thermal Stability

The compound decomposes before melting.[1] While specific decomposition temperatures for the sodium salt are not well-documented, studies on the related compound sodium propionate (B1217596) show that thermal decomposition in an inert atmosphere begins after melting (around 290°C), with the main mass loss occurring between 420°C and 530°C, yielding sodium carbonate, 3-pentanone, CO₂, and other gases.[9][10] The presence of the bromine substituent in this compound is expected to influence its thermal degradation pathway, potentially through intramolecular elimination mechanisms.[5]

Hydrolytic Stability

In aqueous solutions, the 2-bromopropionate anion can undergo hydrolysis, a nucleophilic substitution reaction where the bromide ion is displaced by a hydroxide (B78521) ion or water to form 2-hydroxypropionate. This reaction is a key degradation pathway. The reaction can proceed through two competing mechanisms: a direct Sₙ2 attack by a nucleophile or an intramolecular mechanism involving neighboring group participation (NGP) by the adjacent carboxylate group.[11]

A kinetic study of the hydrolysis of the parent 2-bromopropionic acid at 80°C and a constant pH of 3.3 determined an average first-order rate constant.

ConditionRate Constant (k)Reference
80°C, pH 3.34.74 x 10⁻³ min⁻¹[12]

This data suggests that hydrolysis is a relevant degradation pathway, particularly at elevated temperatures.

G cluster_pathway Hydrolysis Pathways of 2-Bromopropanoate start Sodium 2-Bromopropanoate product Sodium 2-Hydroxypropanoate start->product SN2 Pathway (Direct attack by OH⁻) intermediate α-Lactone Intermediate start->intermediate NGP Pathway (Intramolecular attack) intermediate->product Attack by OH⁻

Competing hydrolysis pathways for 2-bromopropanoate.
Photostability

While noted as being light-sensitive, specific photostability studies or photodegradation kinetics for this compound are not widely reported.[5] For pharmaceutical substances, photostability testing is a standard requirement and typically involves exposing the material to a light source that produces a combination of visible and UV outputs to simulate daylight.[13][14] Degradation is then assessed by a stability-indicating analytical method.

Experimental Protocol for Stability Testing

A stability study for an active pharmaceutical ingredient (API) or intermediate like this compound should follow established guidelines, such as those from the International Council for Harmonisation (ICH).

Objective: To evaluate the stability of this compound under defined storage conditions (e.g., long-term, accelerated, and stress testing) to determine its re-test period or shelf-life.

Materials and Equipment:

  • At least three primary batches of this compound.[15]

  • Packaging that simulates the proposed storage and distribution containers.[14]

  • Calibrated stability chambers capable of controlling temperature and relative humidity (RH).[13]

  • Validated stability-indicating analytical method (e.g., UHPLC) capable of separating and quantifying the parent compound and its potential degradation products.[15][16]

  • Photostability chamber.[13]

Procedure:

  • Protocol Design: Define the scope, storage conditions, testing frequency, and acceptance criteria for the study.[17]

    • Long-Term Testing: e.g., 25°C ± 2°C / 60% RH ± 5% RH for a duration sufficient to cover the proposed re-test period.

    • Accelerated Testing: e.g., 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

    • Stress Testing: Expose the substance to more extreme conditions (e.g., high temperature, humidity, oxidation, wide pH range, intense light) to identify likely degradation products and establish degradation pathways.[14]

  • Sample Storage: Place samples of the substance in the specified stability chambers.

  • Timepoint Testing: At predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies), withdraw samples for analysis.[13]

  • Analysis: Test the samples for critical quality attributes.

    • Assay: Quantify the amount of this compound remaining.

    • Degradation Products/Impurities: Identify and quantify any significant degradation products.

    • Appearance: Note any changes in physical appearance (e.g., color, caking).

    • Moisture Content: Measure water content, especially given its hygroscopic nature.

  • Data Evaluation: Analyze the data to establish a stability profile. Use statistical methods to determine a re-test period or shelf life.[15]

G cluster_workflow Workflow for a Stability Study protocol 1. Design Protocol (Conditions, Frequency, Specs) storage 2. Store Samples (Long-Term, Accelerated, Stress) protocol->storage testing 3. Pull & Test Samples (At pre-defined timepoints) storage->testing analysis 4. Analytical Testing (Assay, Impurities, Appearance) testing->analysis eval 5. Evaluate Data (Establish profile & shelf-life) analysis->eval

General workflow for a pharmaceutical stability study.

References

The Versatile Role of Sodium 2-Bromopropionate in Organic Synthesis: A Mechanistic Deep-Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium 2-bromopropionate stands as a pivotal reagent in the arsenal (B13267) of synthetic organic chemists. Its unique bifunctional nature, possessing both a reactive carbon-bromine bond and a carboxylate group, allows for its participation in a diverse array of organic transformations. This technical guide provides an in-depth exploration of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical synthesis.

Core Reactivity: A Tale of Two Mechanisms

The primary utility of this compound stems from its susceptibility to nucleophilic attack at the α-carbon, leading to either substitution or elimination reactions. The prevailing mechanism is dictated by several factors, including the nature of the nucleophile/base, solvent, and temperature.

Nucleophilic Substitution (SN2) Reactions: The Workhorse of Synthesis

The most common transformation involving this compound is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry at the chiral center. The bromide ion, being a good leaving group, is displaced simultaneously.[1][2][3] This stereospecificity is a cornerstone of its application in asymmetric synthesis.[1][2][4][5][6]

Key Characteristics of SN2 Reactions with this compound:

  • Stereochemistry: Proceeds with complete inversion of configuration (Walden inversion).[1][2]

  • Kinetics: The reaction follows second-order kinetics, being first-order in both the substrate (this compound) and the nucleophile.[3][7][8][9]

  • Substrate Structure: As a secondary halide, it is susceptible to SN2 reactions, though steric hindrance can play a role.

  • Nucleophile: Strong, non-bulky nucleophiles favor the SN2 pathway.

dot

Caption: Generalized SN2 mechanism for this compound.

Elimination (E2) Reactions: A Competing Pathway

In the presence of strong, sterically hindered bases, this compound can undergo a bimolecular elimination (E2) reaction to form sodium 2-propenoate. In this concerted process, the base abstracts a proton from the β-carbon, while the double bond is formed and the bromide ion is expelled.

Factors Favoring E2 Reactions:

  • Base Strength: Strong bases, particularly bulky ones like potassium tert-butoxide, favor elimination.

  • Temperature: Higher temperatures generally favor elimination over substitution.

  • Solvent: Less polar solvents can favor E2 reactions.

dot

Caption: Generalized E2 mechanism for this compound.

Quantitative Analysis of Reaction Pathways

The outcome of the reaction of this compound is highly dependent on the reaction conditions. The following table summarizes key quantitative data.

Reaction TypeNucleophile/BaseSolventTemperature (°C)Rate ConstantYield (%)Reference
SN2 (intramolecular) -OH (from water)WaterN/Ak_1 = 1.2 x 10-4 s-1N/A[7]
SN2 (intermolecular) -OHWaterN/Ak_2 = 6.4 x 10-4 M-1s-1N/A[7]
Hydrolysis WaterWater (pH 3.3)80k_1 = 4.74 x 10-3 min-1N/A[10]
Williamson Ether Synthesis AlkoxideAcetonitrile, DMF50-100N/A50-95[11]
Gas-Phase Elimination N/A (Thermal)Gas Phase310-430log k_1(s-1) = (12.41 ± 0.29) − (180.3 ± 3.4)kJ mol-1(2.303RT)-1N/A[12]

Key Synthetic Applications and Experimental Protocols

Williamson Ether Synthesis

This classic method for ether synthesis is readily applicable to this compound, reacting with an alkoxide or phenoxide to form the corresponding ether.

dot

Williamson_Ether_Synthesis start Start: Phenol/Alcohol step1 Deprotonation with a strong base (e.g., NaOH, NaH) to form alkoxide/phenoxide start->step1 step2 Reaction with this compound (SN2) step1->step2 step3 Work-up: Acidification and Extraction step2->step3 end Product: Aryl/Alkyl 2-propoxypropionate step3->end

Caption: Workflow for the Williamson Ether Synthesis.

Experimental Protocol: Synthesis of 4-Methylphenoxyacetic Acid (an analogue)

This protocol is adapted for the use of a phenoxide with a bromo-acid salt, illustrating the principles of the Williamson Ether Synthesis.

  • Preparation of the Phenoxide: In a round-bottom flask, dissolve 1.0 g of 4-methylphenol (p-cresol) in 5 mL of 30% aqueous sodium hydroxide. Gentle warming may be required.

  • Reaction: To the phenoxide solution, add a stoichiometric equivalent of this compound.

  • Heating: Heat the reaction mixture in a water bath at 90-100 °C for 30-40 minutes.

  • Work-up:

    • Cool the reaction mixture and dilute with approximately 10 mL of water.

    • Acidify the solution with 6M HCl until it is acidic to litmus (B1172312) paper.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.

  • Isolation:

    • Carefully acidify the bicarbonate layer with 6M HCl to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Recrystallize the crude product from hot water to yield purified 4-methylphenoxyacetic acid.[13][14]

Synthesis of α-Amino Acids

This compound is a valuable precursor for the synthesis of α-amino acids, such as alanine, through nucleophilic substitution with an amine source.

dot

Amino_Acid_Synthesis start This compound step1 Nucleophilic substitution with excess aqueous ammonia (B1221849) (SN2) start->step1 step2 Concentration of the reaction mixture step1->step2 step3 Precipitation of the amino acid with an alcohol (e.g., methanol) step2->step3 end Product: 2-Aminopropanoic acid (Alanine) step3->end

Caption: Synthesis of 2-Aminopropanoic Acid.

Experimental Protocol: Synthesis of dl-Alanine

  • Reaction Setup: In a glass-stoppered bottle, add 100 g (0.65 mole) of cold (1-4 °C) α-bromopropionic acid slowly and with stirring to 3 L of cold (1-4 °C) concentrated aqueous ammonia.

  • Reaction: Allow the mixture to stand at room temperature for at least four days.

  • Work-up:

    • Concentrate the solution to a volume of 300 mL by evaporation.

    • Filter the solution and concentrate further to 200 mL.

  • Isolation:

    • Cool the solution to room temperature and add 1 L of methanol (B129727) to precipitate the alanine.

    • Filter the product and wash with alcohol to obtain pure dl-alanine.[15]

Organometallic Cross-Coupling Reactions

This compound can participate in cross-coupling reactions with organometallic reagents, such as Grignard reagents, to form new carbon-carbon bonds. This is a powerful method for the synthesis of α-arylpropionic acids, a class of compounds with significant pharmaceutical applications.

Experimental Protocol: Synthesis of 2-Arylpropionic Acids

  • Grignard Reagent Formation: Prepare the aryl magnesium bromide from the corresponding aryl bromide and magnesium turnings in an anhydrous solvent like THF.

  • Coupling Reaction: Add a solution of this compound in an anhydrous solvent to the Grignard reagent at a controlled temperature (e.g., 0-5 °C).

  • Work-up: After the reaction is complete, quench the reaction with a proton source (e.g., aqueous acid) to yield the 2-arylpropionic acid.

  • Isolation: Isolate and purify the product using standard extraction and crystallization techniques.[16]

Other Mechanistic Pathways

While SN2 and E2 reactions are the most common, this compound can also be involved in other transformations.

  • Intramolecular Cyclization: Under certain conditions, the carboxylate group can act as an internal nucleophile, displacing the bromide to form a transient α-lactone. This is an example of neighboring group participation.

  • Radical Reactions: Although less common for the salt itself, the corresponding 2-bromopropionic acid can undergo radical bromination, typically initiated by light or a radical initiator, to introduce further halogenation.[17][18]

Conclusion

This compound is a versatile and valuable building block in organic synthesis. A thorough understanding of its reactivity, particularly the competition between SN2 and E2 pathways, is crucial for its effective utilization. By carefully selecting reaction conditions such as the nucleophile/base, solvent, and temperature, chemists can control the reaction outcome to achieve the desired synthetic targets. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers and professionals aiming to leverage the full potential of this important reagent in their synthetic endeavors.

References

Sodium 2-Bromopropionate: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for sodium 2-bromopropionate. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals in research and development.

Chemical Identification and Properties

This compound is the sodium salt of 2-bromopropionic acid. It is crucial to understand its fundamental properties to ensure safe handling and storage.

PropertyDataReference
Chemical Name This compound[1]
Synonyms Sodium 2-bromopropanoate, 2-Bromopropanoic acid sodium salt[1]
CAS Number 56985-74-1[1]
EC Number 260-501-7[1]
Molecular Formula C₃H₄BrNaO₂[1]
Molecular Weight 174.96 g/mol [2]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in water[3]

Hazard Identification and Classification

While specific GHS classification for this compound is not consistently available, the hazards can be inferred from its parent compound, 2-bromopropionic acid.

GHS Classification (inferred from 2-Bromopropionic Acid)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]
Skin Corrosion/IrritationCategory 1A/1BH314: Causes severe skin burns and eye damage[4]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[4]
Corrosive to MetalsCategory 1H290: May be corrosive to metals

Hazard Pictograms (inferred):

corrosiveskull_and_crossbones

Signal Word (inferred): Danger

Hazard Statements (inferred):

  • H302: Harmful if swallowed.[4]

  • H314: Causes severe skin burns and eye damage.[4]

  • H290: May be corrosive to metals.

Precautionary Statements:

  • Prevention:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • Response:

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

    • P303 + P361 + P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P310: Immediately call a POISON CENTER or doctor/physician.

  • Storage:

    • P405: Store locked up.

  • Disposal:

    • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Toxicological and Ecotoxicological Data

Quantitative toxicological and ecotoxicological data for this compound is limited. The available data is primarily for the parent acid.

Data PointValueSpeciesReference
Acute Oral Toxicity (LD50) 323 mg/kg (for 2-bromopropionic acid)Rat
Aquatic Toxicity No data availableN/A[3]

Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Consult SDS b Ensure proper ventilation a->b c Wear appropriate PPE (gloves, goggles, lab coat) b->c d Weigh in a designated area c->d e Avoid creating dust d->e f Keep container closed when not in use e->f g Wash hands thoroughly f->g h Clean work area g->h i Store in a cool, dry, well-ventilated area h->i

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Storage Recommendations:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is necessary.

G Emergency Response for this compound Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Exposure Event a Move to fresh air start->a c Remove contaminated clothing start->c f Rinse cautiously with water for several minutes start->f i Rinse mouth start->i b Seek immediate medical attention a->b d Flush skin with plenty of water for at least 15 minutes c->d e Seek immediate medical attention d->e g Remove contact lenses, if present and easy to do f->g h Seek immediate medical attention g->h j Do NOT induce vomiting i->j k Seek immediate medical attention j->k

Caption: A diagram outlining the immediate first aid measures for different routes of exposure to this compound.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: May emit toxic fumes of carbon oxides and hydrogen bromide under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures:

  • Personal Precautions: Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the spilled material, place it in a suitable container for disposal, and ventilate the area.

Exposure Controls and Personal Protection

Occupational Exposure Limits:

  • No specific occupational exposure limits (OELs) have been established for this compound.[1][3]

Engineering Controls:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Stable under recommended storage conditions.[3]

  • Conditions to Avoid: Moisture and high temperatures.

  • Incompatible Materials: Strong oxidizing agents.[3]

  • Hazardous Decomposition Products: Carbon oxides and hydrogen bromide gas.

This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the specific Safety Data Sheet provided by the supplier before handling this chemical.

References

Spectroscopic Analysis of Sodium 2-Bromopropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium 2-bromopropionate is a halogenated carboxylate salt with significant applications in organic synthesis, serving as a versatile precursor for pharmaceutical intermediates and other fine chemicals. A thorough understanding of its structural and spectroscopic properties is crucial for its effective utilization in research and development. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound. Due to the limited availability of direct experimental spectra for the sodium salt, this guide utilizes the comprehensive data available for its parent compound, 2-bromopropionic acid, as a close proxy. The key differences in spectroscopic features between the carboxylic acid and its corresponding carboxylate salt are highlighted to enable accurate interpretation.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for 2-bromopropionic acid. These values provide a strong foundation for the analysis of this compound, with expected variations detailed in the subsequent sections.

Table 1: ¹H NMR Spectroscopic Data of 2-Bromopropionic Acid

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
11.50Singlet (broad)1H--COOH
4.41Quartet1H6.9-CH(Br)-
1.86Doublet3H6.9-CH₃

Data obtained in CDCl₃ at 300 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data of 2-Bromopropionic Acid

Chemical Shift (δ) ppmAssignment
~170-185-COOH
~35-45-CH(Br)-
~20-25-CH₃

Expected chemical shift ranges for saturated aliphatic carboxylic acids.[2]

Table 3: Infrared (IR) Spectroscopic Data of 2-Bromopropionic Acid

Wavenumber (cm⁻¹)Description of AbsorptionFunctional Group
2500-3300BroadO-H stretch
1710-1760StrongC=O stretch
1210-1320MediumC-O stretch

Characteristic absorption ranges for carboxylic acids.[3]

Spectroscopic Differences: 2-Bromopropionic Acid vs. This compound

The deprotonation of the carboxylic acid to form the sodium carboxylate salt induces characteristic shifts in the NMR and IR spectra.

  • ¹H NMR: The most significant change is the disappearance of the broad singlet corresponding to the acidic proton (-COOH) around 10-13 ppm.[4][5] The chemical shifts of the α-proton and the methyl protons may experience slight upfield or downfield shifts due to the change in the electronic environment.

  • ¹³C NMR: The carboxyl carbon (-COO⁻) in the salt form is expected to shift slightly downfield compared to the carboxylic acid.

  • IR Spectroscopy: The broad O-H stretching band between 2500-3300 cm⁻¹ will disappear. The strong carbonyl (C=O) absorption of the acid will be replaced by two distinct absorptions for the carboxylate anion: an asymmetric stretching vibration (typically around 1550-1620 cm⁻¹) and a symmetric stretching vibration (typically around 1400-1450 cm⁻¹).

Experimental Protocols

The following are detailed, representative protocols for obtaining NMR and IR spectra of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • For ¹H NMR: Accurately weigh 5-25 mg of the sample.[6]

  • For ¹³C NMR: A higher concentration is recommended; accurately weigh 50-100 mg of the sample.[6]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O for this compound, or CDCl₃ for 2-bromopropionic acid) in a clean, dry 5 mm NMR tube.[6]

  • If the sample is not fully soluble, the solution can be gently vortexed. For solutions with particulate matter, filter the solution through a pipette with a small plug of glass wool into a clean NMR tube to prevent compromising spectral resolution.[6]

2. NMR Data Acquisition:

  • The NMR spectra are typically acquired on a 300 MHz or 500 MHz spectrometer.[1]

  • Shimming: The magnetic field is shimmed to ensure homogeneity and achieve optimal spectral resolution.[6]

  • ¹H NMR Acquisition:

    • A standard one-dimensional proton pulse sequence is used.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • A sufficient number of scans (typically 8-16) are acquired to achieve a good signal-to-noise ratio.[6]

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon.

    • The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).[6]

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[6]

3. Data Processing:

  • A Fourier transform is applied to the acquired Free Induction Decay (FID).

  • The spectrum is phase and baseline corrected.

  • The chemical shift scale is calibrated. For spectra in CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference.

  • Signals in the ¹H NMR spectrum are integrated.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

1. Sample Preparation:

  • For a liquid sample like 2-bromopropionic acid, a small drop is placed directly onto the ATR crystal.[7]

  • For a solid sample like this compound, a small amount of the powder is placed onto the ATR crystal, and pressure is applied using a press to ensure good contact between the sample and the crystal.[7]

2. FTIR Data Acquisition:

  • A background spectrum of the clean, empty ATR crystal is recorded.

  • The sample is placed on the crystal as described above.

  • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[8]

  • Multiple scans are typically co-added to improve the signal-to-noise ratio.

3. Data Processing:

  • The sample spectrum is ratioed against the background spectrum to generate the final absorbance spectrum.

  • Characteristic absorption bands are identified and assigned to their corresponding functional groups.

Visualizations

The following diagrams illustrate the experimental workflows for NMR and ATR-FTIR analysis.

Experimental_Workflow_NMR NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shimming transfer->shim acquire_h1 ¹H NMR Acquisition shim->acquire_h1 acquire_c13 ¹³C NMR Acquisition shim->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase & Baseline Correction ft->phase calibrate Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate

Caption: Workflow for NMR Spectroscopy.

Experimental_Workflow_ATR_FTIR ATR-FTIR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place Sample on ATR Crystal background Record Background Spectrum sample_scan Record Sample Spectrum place_sample->sample_scan background->sample_scan ratio Ratio Sample to Background identify Identify Absorption Bands ratio->identify

References

Reactivity of the Alpha-Carbon in Sodium 2-Bromopropionate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-bromopropionate is a halogenated carboxylate salt of significant interest in organic synthesis and drug development. The presence of a bromine atom on the alpha-carbon, the carbon atom adjacent to the carboxylate group, imparts a unique reactivity profile to the molecule. This alpha-carbon is electrophilic and susceptible to nucleophilic attack, making this compound a valuable precursor for the synthesis of a wide range of functionalized molecules. This technical guide provides a comprehensive overview of the reactivity of the alpha-carbon in this compound, focusing on the key reaction pathways, quantitative kinetic data, and detailed experimental protocols relevant to researchers in the field.

The primary modes of reaction at the alpha-carbon are nucleophilic substitution (typically SN2) and elimination (typically E2). The competition between these pathways is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. A thorough understanding of these factors is crucial for controlling the outcome of reactions involving this versatile building block.

Core Reactivity Principles

The reactivity of the alpha-carbon in this compound is primarily governed by two competing reaction mechanisms: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2).

Nucleophilic Substitution (SN2)

In the SN2 mechanism, a nucleophile directly attacks the electrophilic alpha-carbon, leading to the displacement of the bromide leaving group in a single, concerted step. This reaction proceeds with an inversion of stereochemistry at the alpha-carbon. The rate of the SN2 reaction is dependent on the concentrations of both the this compound and the nucleophile.[1][2]

Strong, non-bulky nucleophiles and polar aprotic solvents favor the SN2 pathway. The electron-withdrawing carboxylate group can influence the reaction rate by affecting the electrophilicity of the alpha-carbon.

Elimination (E2)

The E2 mechanism involves the abstraction of a proton from the beta-carbon by a strong base, leading to the formation of a double bond between the alpha and beta carbons and the simultaneous expulsion of the bromide ion. This is also a concerted, one-step process.

Strong, sterically hindered bases favor the E2 reaction. The reaction is also promoted by higher temperatures. The product of the E2 reaction of this compound is sodium acrylate.

Quantitative Reactivity Data

The following tables summarize available quantitative data on the reactivity of the alpha-carbon in 2-bromopropionate systems. It is important to note that reaction conditions, such as solvent and temperature, significantly impact these values.

Reaction TypeNucleophile/BaseRate Constant (k)ConditionsReference
Intramolecular Nucleophilic SubstitutionCarboxylate1.2 x 10⁻⁴ s⁻¹ (first-order)Water and/or -OH
Bimolecular Nucleophilic Substitution (SN2)Hydroxide (-OH)6.4 x 10⁻⁴ M⁻¹s⁻¹ (second-order)Water and/or -OH
Gas-Phase Elimination (of 2-bromopropionic acid)-log k₁ (s⁻¹) = (12.41 ± 0.29) - (180.3 ± 3.4)kJ mol⁻¹ / (2.303RT)310–430°C, 26.5–201.5 torr (gas phase)[3]

Table 1: Rate Constants for Reactions of 2-Bromopropionate Derivatives.

ParameterValue (for gas-phase elimination of 2-bromopropionic acid)ConditionsReference
Activation Energy (Ea)180.3 ± 3.4 kJ/mol310–430°C, 26.5–201.5 torr (gas phase)[3]

Table 2: Activation Energy for the Elimination Reaction of 2-Bromopropionic Acid.

Note: The kinetic data for the elimination reaction was obtained for 2-bromopropionic acid in the gas phase. The reactivity of this compound in solution may differ.

Experimental Protocols

Protocol 1: Determination of the Rate of Nucleophilic Substitution (Hydrolysis)

This protocol is adapted from general procedures for studying the hydrolysis of haloalkanes and can be used to compare the reactivity of this compound with other halo-compounds.

Objective: To determine the relative rate of hydrolysis of this compound by monitoring the formation of a silver bromide precipitate.

Materials:

  • This compound

  • Ethanol

  • 0.1 M Silver Nitrate (B79036) (AgNO₃) solution in ethanol/water

  • Test tubes

  • Water bath

  • Stopwatch

Procedure:

  • Prepare a solution of this compound in a suitable solvent (e.g., an ethanol/water mixture).

  • In a separate test tube, add an equal volume of 0.1 M silver nitrate solution.

  • Place both test tubes in a constant temperature water bath and allow them to equilibrate.

  • Rapidly mix the two solutions and start the stopwatch simultaneously.

  • Observe the reaction mixture and record the time taken for the first appearance of a permanent precipitate (silver bromide).

  • The rate of reaction can be taken as the reciprocal of the time taken (1/time).

  • Repeat the experiment at different temperatures to determine the effect of temperature on the reaction rate.

Protocol 2: Monitoring an E2 Elimination Reaction

This protocol provides a general framework for monitoring the progress of an E2 elimination reaction of a 2-halopropionate.

Objective: To monitor the formation of the alkene product from the E2 elimination of a 2-halopropionate using techniques such as titration or spectroscopy.

Materials:

  • This compound

  • A strong, non-nucleophilic base (e.g., potassium tert-butoxide)

  • A suitable aprotic solvent (e.g., tert-butanol)

  • Reaction vessel with temperature control

  • Analytical equipment (e.g., titrator, UV-Vis spectrophotometer, or NMR spectrometer)

Procedure:

  • Dissolve a known concentration of this compound in the chosen solvent in the reaction vessel.

  • Bring the solution to the desired reaction temperature.

  • Initiate the reaction by adding a known concentration of the strong base.

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quench the reaction in the aliquots (e.g., by adding a weak acid).

  • Analyze the quenched aliquots to determine the concentration of the remaining base (via titration) or the concentration of the formed alkene product (via spectroscopy).

  • Plot the concentration of the reactant or product as a function of time to determine the reaction rate.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways for the alpha-carbon of this compound.

SN2 Nucleophilic Substitution Pathway

SN2_Reaction reactant This compound (CH3CH(Br)COONa) transition_state Transition State [Nu---C(H)(CH3)---Br]⁻...Na⁺ reactant->transition_state Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->transition_state product Substituted Product (CH3CH(Nu)COONa) transition_state->product Inversion of Stereochemistry leaving_group Sodium Bromide (NaBr) transition_state->leaving_group

Caption: SN2 reaction pathway of this compound.

E2 Elimination Pathway

E2_Reaction reactant This compound (CH3CH(Br)COONa) transition_state Transition State [B---H---CH2---CH(Br)---COONa]⁻ reactant->transition_state base Base (B⁻) base->transition_state Proton Abstraction product Sodium Acrylate (CH2=CHCOONa) transition_state->product Alkene Formation conjugate_acid Conjugate Acid (BH) transition_state->conjugate_acid leaving_group Sodium Bromide (NaBr) transition_state->leaving_group

Caption: E2 elimination pathway of this compound.

Intramolecular Nucleophilic Substitution

In the presence of a weak nucleophile or under conditions that favor it, the carboxylate group of 2-bromopropionate can act as an internal nucleophile, leading to the formation of a three-membered ring intermediate (an α-lactone).

Intramolecular_SN start This compound intermediate α-Lactone intermediate start->intermediate Intramolecular attack product Product (after hydrolysis) intermediate->product Hydrolysis

Caption: Intramolecular nucleophilic substitution of 2-bromopropionate.

Conclusion

The alpha-carbon of this compound is a versatile reaction center, primarily undergoing SN2 and E2 reactions. The choice of nucleophile/base, solvent, and temperature are critical parameters for controlling the reaction outcome. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to design and optimize synthetic routes utilizing this important building block. Further investigation into the solution-phase kinetics of both substitution and elimination reactions with a broader range of reagents will continue to enhance our understanding and application of this compound in chemical synthesis and drug development.

References

A Comprehensive Technical Guide to the Discovery and History of Sodium 2-Bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-bromopropionate, the sodium salt of 2-bromopropionic acid, is a crucial intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its discovery and development are intrinsically linked to the advancements in the halogenation of carboxylic acids in the 19th century. This guide provides an in-depth exploration of the historical context of its parent acid's discovery, detailed synthetic methodologies, physicochemical properties, and its significant role in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Discovery and Historical Context

The history of this compound is fundamentally tied to the synthesis of its precursor, 2-bromopropionic acid. While a specific date for the first synthesis of the sodium salt is not prominently documented, likely due to its straightforward preparation from the acid, the discovery of the underlying α-bromo acid was a significant advancement in organic chemistry.

One of the earliest documented methods for synthesizing 2-bromopropionic acid was reported in 1864 by the renowned chemist August Kekulé, who prepared it from lactic acid and hydrobromic acid at 100°C. However, the most pivotal development in the synthesis of α-bromo carboxylic acids was the Hell-Volhard-Zelinsky (HVZ) reaction, established in 1881.[1] This reaction, which involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃), became the standard method for the α-bromination of carboxylic acids, including propionic acid.[1][2] The availability of 2-bromopropionic acid through this robust synthetic route directly enabled the preparation of its various salts, including this compound, via simple acid-base neutralization.[3][4]

Physicochemical Properties

The properties of this compound and its parent acid are summarized below.

Table 1: Physicochemical Properties of 2-Bromopropionic Acid

PropertyValueReference
Molecular FormulaC₃H₅BrO₂[5]
Molecular Weight152.97 g/mol [5]
AppearanceClear colorless to yellowish liquid[6]
Boiling Point203 °C[7]
Density1.7 g/mL at 25 °C[7]
SolubilitySoluble in water, miscible with alcohol, ether, chloroform, and benzene[6]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₄BrNaO₂[8]
Molecular Weight174.96 g/mol [8]
AppearanceWhite to off-white crystalline powder[8]
Melting PointDecomposes before melting[8]
SolubilityHighly soluble in water; soluble in ethanol (B145695) and other polar solvents[8]

Experimental Protocols

Synthesis of 2-Bromopropionic Acid via Hell-Volhard-Zelinsky (HVZ) Reaction

This protocol is a representative example of the HVZ reaction for the synthesis of 2-bromopropionic acid from propionic acid.

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a dropping funnel, add propionic acid and a catalytic amount of phosphorus trichloride.[6]

  • Maintain the temperature at 80°C and slowly add bromine dropwise to the reaction mixture.[6]

  • After the addition of bromine is complete, raise the temperature to 85°C.[6]

  • Once the color of the bromine disappears, further increase the temperature to 100°C for approximately 2-3 hours to ensure the reaction goes to completion.[6]

  • After the reaction, recover unreacted bromine and hydrobromic acid under reduced pressure.[6]

  • The final product, 2-bromopropionic acid, is obtained by distillation under reduced pressure.[6]

Synthesis of this compound

The preparation of this compound is typically achieved through the neutralization of 2-bromopropionic acid. A common method is described in a patent for the preparation of arylalkanoic acids.[6]

Procedure using Sodium Methoxide:

  • Prepare a solution of 2-bromopropionic acid in anhydrous methanol (B129727) (10 molar).[6]

  • To this stirred and cooled solution, add an equivalent amount of methanolic sodium methoxide.[6]

  • Continue stirring the mixture for an additional 15 minutes at room temperature.[6]

  • Evaporate the methanol under reduced pressure.[6]

  • The resulting residue is finely ground and dried in vacuo at 55°-60°C to yield this compound.[6]

Alternative Procedure using Sodium Carbonate:

  • Prepare a solution of 2-bromopropionic acid in anhydrous methanol (5 molar).[6]

  • Add anhydrous sodium carbonate portionwise to the stirred and cooled solution.[6]

  • Stir the solution for an additional 45 minutes at room temperature. During this time, an additional portion of methanol (equal to half the original volume) may be added to prevent crystallization of the salt.[6]

  • Evaporate the methanol under reduced pressure.[6]

  • The residue is then finely ground and dried at 55°-60°C.[6]

Role in Drug Development and Signaling Pathways

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably non-steroidal anti-inflammatory drugs (NSAIDs) of the propionic acid class.[9] A prominent example is the synthesis of Tiaprofenic acid, an NSAID used for its analgesic and anti-inflammatory properties in the treatment of conditions like rheumatoid arthritis and osteoarthritis.[9]

The therapeutic effect of Tiaprofenic acid, and other NSAIDs synthesized from this compound, is achieved through the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10] By inhibiting the COX enzymes, Tiaprofenic acid reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.[3][9]

The general workflow for the synthesis of an arylpropionic acid NSAID using this compound and the subsequent biological signaling pathway are illustrated below.

G Synthesis Workflow and Biological Action of NSAIDs Derived from this compound cluster_synthesis Chemical Synthesis cluster_pathway Biological Signaling Pathway A Aryl Halide C Grignard Reagent A->C in ether B Magnesium B->C E 2-Arylpropionic Acid (NSAID) C->E Coupling Reaction D This compound D->E K NSAID (e.g., Tiaprofenic acid) F Cell Membrane Phospholipids G Arachidonic Acid F->G Phospholipase A2 H COX-1 / COX-2 Enzymes G->H I Prostaglandins H->I J Inflammation & Pain I->J K->H Inhibition

Caption: Synthesis of NSAIDs and their mechanism of action.

Conclusion

While the formal "discovery" of this compound is not a singular historical event, its existence and utility are a direct consequence of the pioneering work in organic chemistry in the latter half of the 19th century. The development of the Hell-Volhard-Zelinsky reaction provided a reliable source of 2-bromopropionic acid, making its sodium salt readily accessible. Today, this compound remains a vital and versatile intermediate, particularly in the pharmaceutical industry, where its role in the synthesis of widely used anti-inflammatory drugs underscores its enduring importance in medicinal chemistry.

References

Sodium 2-Bromopropionate: A Technical Guide for Chemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Properties, and Applications of a Key Halogenated Carboxylate Salt

Introduction

Sodium 2-bromopropionate is a halogenated carboxylate salt that serves as a critical building block and versatile reagent in advanced organic synthesis. Characterized by a bromine atom positioned on the carbon alpha to the carboxylate group, the molecule possesses a reactive center ripe for nucleophilic substitution, making it an invaluable precursor in the pharmaceutical, agrochemical, and polymer industries.[1] Its salt form enhances handling and solubility compared to its parent acid, 2-bromopropionic acid, facilitating its use in a variety of reaction conditions.

This technical guide provides an in-depth overview for researchers, chemists, and drug development professionals, summarizing the key physicochemical properties, experimental protocols for its synthesis and application, and its biological mechanism of action. All quantitative data is presented in structured tables, and key processes are visualized using workflow and pathway diagrams to ensure clarity and utility in a research and development setting.

Physicochemical and Toxicological Properties

The utility of this compound and its parent acid is defined by their distinct chemical and physical characteristics. While the sodium salt is a stable, crystalline solid highly soluble in water, the parent acid is a corrosive liquid.[2] These properties dictate their handling, storage, and application in different synthetic contexts.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 56985-74-1[3][4]
Molecular Formula C₃H₄BrNaO₂[2][4]
Molecular Weight 174.96 g/mol [2][5]
Appearance White to off-white crystalline powder[2][4]
Melting Point Decomposes before melting (reported range 85-90°C)[1][2]
Boiling Point ~202.6°C (Decomposes)[3][4]
Solubility Highly soluble in water; soluble in ethanol[2]
Density ~1.49 - 1.756 g/cm³[1][4]

Table 2: Properties and Toxicology of 2-Bromopropionic Acid (Parent Compound)

PropertyValueReference(s)
CAS Number 598-72-1[6]
Molecular Formula C₃H₅BrO₂[6]
Molecular Weight 152.97 g/mol
Appearance Clear, colorless to pale yellow liquid[6]
Boiling Point 203°C
Density 1.7 g/mL at 25°C
Acute Oral Toxicity (LD50, rat) 323 mg/kg[2]

Synthesis and Key Reactions

The preparation of this compound is straightforward, typically involving the synthesis of its parent acid followed by neutralization. The resulting salt is an excellent substrate for Sₙ2 reactions, a cornerstone of its synthetic utility.

SynthesisWorkflow cluster_0 Step 1: Synthesis of 2-Bromopropionic Acid cluster_1 Step 2: Neutralization to Sodium Salt PropionicAcid Propionic Acid HVZ_Reaction Hell-Volhard-Zelinsky (HVZ) Reaction PropionicAcid->HVZ_Reaction Catalyst PBr₃ or Red Phosphorus Catalyst->HVZ_Reaction Bromine Bromine (Br₂) Bromine->HVZ_Reaction Product_Acid 2-Bromopropionic Acid HVZ_Reaction->Product_Acid Yields α-brominated acid Neutralization Acid-Base Neutralization Product_Acid->Neutralization Reactant Base Sodium Hydroxide (NaOH) or Sodium Methoxide (B1231860) Base->Neutralization Solvent Anhydrous Methanol (B129727) or Water Solvent->Neutralization Product_Salt This compound Neutralization->Product_Salt

Caption: General workflow for the synthesis of this compound.
Applications in Pharmaceutical Synthesis

A primary application of this compound is in the synthesis of 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen (B1674241) and naproxen. This is typically achieved via a Grignard reaction, where the carboxylate salt couples with an aryl magnesium halide.

GrignardReaction ArylHalide Aryl Halide (e.g., Isobutylphenyl Bromide) GrignardFormation Grignard Reagent Formation ArylHalide->GrignardFormation Mg Magnesium (Mg) Mg->GrignardFormation GrignardReagent Aryl Grignard Reagent GrignardFormation->GrignardReagent Coupling Nucleophilic Acyl Substitution GrignardReagent->Coupling Na2BrProp This compound Na2BrProp->Coupling Acidification Acidic Workup (H₃O⁺) Coupling->Acidification NSAID 2-Arylpropionic Acid (e.g., Ibuprofen) Acidification->NSAID Final Product

Caption: Logical workflow for NSAID synthesis using a Grignard reaction.

Biological Activity and Mechanism of Action

Halogenated organic compounds are known for their biological activity, often stemming from their ability to inhibit critical enzymatic pathways.[6] Aryloxyphenoxypropionates, which are structurally related to 2-bromopropionate, are a well-known class of herbicides that function by inhibiting acetyl-CoA carboxylase (ACCase).[7] This enzyme catalyzes the first committed step in fatty acid biosynthesis. By blocking ACCase, these compounds prevent the production of phospholipids (B1166683) necessary for building new cell membranes, ultimately halting plant growth. This mechanism is the basis for the herbicidal application of many propionate (B1217596) derivatives.

ACCaseInhibition cluster_pathway Fatty Acid Biosynthesis Pathway AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA ACCase->MalonylCoA Product FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids Membranes Cell Membranes & Growth FattyAcids->Membranes Inhibitor This compound (or related herbicide) Inhibitor->Inhibition Inhibition

Caption: Postulated mechanism of herbicidal action via ACCase inhibition.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and application of this compound. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of 2-Bromopropionic Acid via Hell-Volhard-Zelinsky (HVZ) Reaction

Objective: To synthesize 2-bromopropionic acid from propionic acid.

Materials:

  • Propionic acid

  • Red phosphorus (catalyst)

  • Bromine (Br₂)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a 250 mL round-bottom flask, add propionic acid (e.g., 25 g) and red phosphorus (e.g., 3.8 g).

  • Equip the flask with a reflux condenser and a pressure-equalizing dropping funnel.

  • Carefully charge the dropping funnel with bromine (e.g., 90 g) in a fume hood.

  • Slowly add a small amount of bromine to the stirred reaction mixture. The reaction is exothermic and will produce hydrogen bromide gas.

  • Maintain the reaction temperature below 50°C using a water bath, adding the remaining bromine dropwise over approximately 2 hours.

  • Once the addition is complete, gently heat the mixture at reflux for an additional 2 hours until the bromine color dissipates.

  • Allow the mixture to cool to room temperature.

  • Set up for distillation. Collect the fraction that distills between 115-154°C. This crude product is 2-bromopropionyl bromide.

  • To hydrolyze the acyl bromide, carefully add 10 mL of water to the collected fraction and heat at reflux for 90 minutes.

  • After cooling, extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the ether by rotary evaporation.

  • The final product, 2-bromopropionic acid, can be further purified by vacuum distillation.

Protocol 2: Preparation of this compound

Objective: To prepare the sodium salt from 2-bromopropionic acid.

Materials:

  • 2-Bromopropionic acid

  • Sodium methoxide solution in anhydrous methanol (e.g., 25 wt%)

  • Anhydrous methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve a known quantity of 2-bromopropionic acid in anhydrous methanol in a round-bottom flask, and cool the solution in an ice bath.

  • While stirring, slowly add an equimolar amount of sodium methoxide solution to the cooled acid solution.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 15-30 minutes.

  • Remove the methanol solvent under reduced pressure using a rotary evaporator.

  • The resulting solid residue is this compound. Dry the product under vacuum at 55-60°C to remove any residual solvent. The product should be stored in a cool, dry place.

Protocol 3: Sₙ2 Nucleophilic Substitution with an Amine

Objective: To synthesize an N-substituted alanine (B10760859) precursor via Sₙ2 reaction.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • Polar aprotic solvent (e.g., DMF or DMSO)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Dichloromethane (DCM) or Ethyl Acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add the amine (1.1 to 1.5 eq) to the solution.

  • Heat the reaction mixture with stirring to 60-80°C and monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed (typically several hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x volumes).

  • Combine the organic layers and wash with water, then with brine to remove residual DMF and salts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via column chromatography or recrystallization as needed. The overall yield for such substitutions is typically moderate to high, depending on the nucleophilicity and steric hindrance of the amine.

Conclusion

This compound is a synthetically potent and versatile chemical intermediate. Its value is rooted in the predictable reactivity of the alpha-bromo group, which allows for the straightforward introduction of the propionate moiety into a wide range of molecular scaffolds. As demonstrated, it is a key precursor in the industrial synthesis of high-value products like NSAIDs and serves as a model compound for understanding the biological activity of halogenated carboxylates. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational resource for professionals engaged in chemical synthesis and drug development, enabling the effective and informed use of this important reagent.

References

Methodological & Application

Application Notes and Protocols: Sodium 2-bromopropionate as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-bromopropionate is a versatile and crucial precursor in the synthesis of a variety of pharmaceuticals, most notably the 2-arylpropionic acids, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). Its utility lies in the strategic placement of the bromine atom on the alpha-carbon to the carboxylate group, rendering it an excellent substrate for nucleophilic substitution and organometallic coupling reactions.[1] This document provides detailed application notes and experimental protocols for the synthesis of key NSAIDs, Flurbiprofen and Tiaprofenic acid, utilizing this compound as a starting material.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is its reaction with Grignard reagents (aryl magnesium halides) to form a new carbon-carbon bond, leading to the creation of the 2-arylpropionic acid backbone. This reaction is a cornerstone in the industrial production of several NSAIDs. The general reaction scheme involves the coupling of an aryl Grignard reagent with this compound, followed by acidification to yield the final product.[1]

Table 1: Overview of Synthesized Pharmaceuticals
PharmaceuticalTherapeutic ClassSynthetic Route Highlights
FlurbiprofenNSAIDGrignard reaction of 4-bromo-2-fluorobiphenyl (B126189) with magnesium, followed by coupling with this compound in the presence of a transition metal catalyst.
Tiaprofenic AcidNSAIDSynthesis of the key intermediate, α-methyl-2-thiopheneacetic acid, via Grignard reaction of 2-bromothiophene (B119243) with magnesium and subsequent reaction with this compound, followed by Friedel-Crafts acylation.

Experimental Protocols

Synthesis of Flurbiprofen

Flurbiprofen, 2-(2-fluoro-4-biphenylyl)propionic acid, is a widely used NSAID for the treatment of arthritis and pain. The following protocol details its synthesis from 4-bromo-2-fluorobiphenyl using this compound.

Reaction Scheme:

Step 1: Preparation of this compound

Step 2: Grignard Reagent Formation

Step 3: Coupling Reaction and Formation of Flurbiprofen

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
2-Bromopropionic acid152.97100.4 g
Sodium methoxide (B1231860)54.0236.4 g
Methanol32.04172 ml
Toluene (B28343)92.14As needed
4-Bromo-2-fluorobiphenyl251.10500.1 g
Magnesium turnings24.3150.8 g
Tetrahydrofuran (B95107) (THF)72.111510 ml
Iodine253.810.05 g
Cobalt (II) chloride hexahydrate237.9318.5 mg
Sodium hydroxide (B78521)40.00160.0 g
Hydrochloric acid (concentrated)36.46As needed
Water18.02As needed

Protocol:

Step 1: Preparation of this compound

  • In a suitable reaction vessel, dissolve 36.4 g of sodium methoxide in 132 ml of methanol.

  • Cool the solution to 25-30°C.

  • To a stirred solution of 100.4 g of 2-bromopropionic acid in 40 ml of methanol, add the sodium methoxide solution.

  • Stir the resulting mixture at 25-30°C until the reaction is complete (monitor by HPLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Add toluene to the residue and heat the mixture to 50-60°C with stirring.

  • Cool the mixture and filter to obtain this compound.

Step 2: Grignard Reagent Formation

  • To a flask containing 1000 ml of tetrahydrofuran, add 50.8 g of magnesium turnings and 0.05 g of iodine.

  • Heat the mixture to 60-65°C.

  • Gradually add a solution of 500.1 g of 4-bromo-2-fluorobiphenyl in 500 ml of tetrahydrofuran to the mixture.

  • Continue stirring at 60-70°C until the reaction is complete (monitor by HPLC).

Step 3: Coupling Reaction and Formation of Flurbiprofen

  • Cool the Grignard reaction mixture to 0-5°C.

  • Add a solution of 18.5 mg of Cobalt (II) chloride hexahydrate in 10 ml of tetrahydrofuran.

  • Subsequently, add 352.3 g of this compound.

  • To the organic layer, add an aqueous solution of sodium hydroxide (160.0 g in 2500 ml of water) and heat to 70-90°C.

  • After reaction completion (monitor by HPLC), separate the layers.

  • Cool the aqueous layer to approximately 5°C with stirring, filter the mass, and dry the wet solid to yield sodium 2-(2-fluorobiphenyl-4-yl) propionate (B1217596).

  • Gradually add concentrated hydrochloric acid to an aqueous solution of sodium 2-(2-fluorobiphenyl-4-yl) propionate (410.2 g in 2870 ml of water) until a pH of 2 is achieved.

  • Filter the resulting solid, wash with water, and dry to obtain Flurbiprofen.

Quantitative Data:

ProductYield
Flurbiprofen327.0 g (87%)

Experimental Workflow:

Flurbiprofen_Synthesis cluster_step1 Step 1: Preparation of this compound cluster_step2 Step 2: Grignard Reagent Formation cluster_step3 Step 3: Coupling and Final Product Formation 2-Bromopropionic_acid 2-Bromopropionic acid Reaction_1 Reaction in Methanol (25-30°C) 2-Bromopropionic_acid->Reaction_1 Sodium_methoxide Sodium methoxide Sodium_methoxide->Reaction_1 Concentration_1 Concentration Reaction_1->Concentration_1 Toluene_wash Toluene Wash & Filtration Concentration_1->Toluene_wash Sodium_2-bromopropionate This compound Toluene_wash->Sodium_2-bromopropionate Coupling Coupling Reaction (0-5°C) Sodium_2-bromopropionate->Coupling 4-Bromo-2-fluorobiphenyl 4-Bromo-2-fluorobiphenyl Reaction_2 Reaction in THF (60-70°C) 4-Bromo-2-fluorobiphenyl->Reaction_2 Magnesium Magnesium, Iodine Magnesium->Reaction_2 Grignard_reagent Grignard Reagent Reaction_2->Grignard_reagent Grignard_reagent->Coupling NaOH_hydrolysis NaOH Hydrolysis (70-90°C) Coupling->NaOH_hydrolysis Acidification Acidification (HCl) NaOH_hydrolysis->Acidification Flurbiprofen Flurbiprofen Acidification->Flurbiprofen

Workflow for the synthesis of Flurbiprofen.
Synthesis of Tiaprofenic Acid

Tiaprofenic acid, (RS)-2-(5-benzoyl-2-thienyl)propanoic acid, is another important NSAID. Its synthesis involves the initial preparation of a key intermediate, α-methyl-2-thiopheneacetic acid, using this compound, followed by a Friedel-Crafts acylation.

Reaction Scheme:

Step 1: Synthesis of α-methyl-2-thiopheneacetic acid (Intermediate)

Step 2: Friedel-Crafts Acylation to form Tiaprofenic Acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )
2-Bromothiophene163.03
Magnesium24.31
This compound174.96
Benzoyl chloride140.57
Lewis Acid (e.g., AlCl₃)133.34
Appropriate Solvents (e.g., THF, Dichloromethane)-

Protocol:

Step 1: Synthesis of α-methyl-2-thiopheneacetic acid

  • Prepare the Grignard reagent by reacting 2-bromothiophene with magnesium in an anhydrous ether solvent such as THF.

  • React the formed 2-thienylmagnesiumbromide with this compound.

  • Upon completion of the reaction, perform an acidic workup to yield α-methyl-2-thiopheneacetic acid.

Step 2: Friedel-Crafts Acylation to form Tiaprofenic Acid

  • In a suitable reaction vessel, dissolve α-methyl-2-thiopheneacetic acid in an appropriate solvent (e.g., dichloromethane).

  • Under ice-bath conditions, and in the presence of a Lewis acid catalyst (e.g., aluminum trichloride), add benzoyl chloride in a 1:1 molar ratio to the α-methyl-2-thiopheneacetic acid.

  • Allow the Friedel-Crafts reaction to proceed to completion.

  • Following the reaction, perform a standard workup involving hydrolysis and acidification to isolate the final product, Tiaprofenic acid.

Quantitative Data:

Experimental Workflow:

Tiaprofenic_Acid_Synthesis cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Friedel-Crafts Acylation 2-Bromothiophene 2-Bromothiophene Grignard_Formation Grignard Reagent Formation (THF) 2-Bromothiophene->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation Coupling Coupling with This compound Grignard_Formation->Coupling Acidic_Workup Acidic Workup Coupling->Acidic_Workup Intermediate α-methyl-2-thiopheneacetic acid Acidic_Workup->Intermediate Acylation Friedel-Crafts Acylation (Ice Bath) Intermediate->Acylation Benzoyl_chloride Benzoyl chloride Benzoyl_chloride->Acylation Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylation Hydrolysis_Acidification Hydrolysis & Acidification Acylation->Hydrolysis_Acidification Tiaprofenic_Acid Tiaprofenic Acid Hydrolysis_Acidification->Tiaprofenic_Acid

Workflow for the synthesis of Tiaprofenic Acid.

Conclusion

This compound serves as a highly effective and economical precursor for the synthesis of various pharmaceuticals, particularly NSAIDs belonging to the 2-arylpropionic acid class. The protocols outlined for Flurbiprofen and Tiaprofenic acid demonstrate the utility of this reagent in forming key carbon-carbon bonds through Grignard coupling reactions. These detailed methodologies and workflows provide a valuable resource for researchers and professionals in the field of drug development and pharmaceutical synthesis.

References

Application of Sodium 2-Bromopropionate in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of sodium 2-bromopropionate and its derivatives in polymer chemistry. The focus is on its application as an initiator in controlled radical polymerization, a cornerstone technique for synthesizing well-defined polymers with applications in research, materials science, and drug development.

Introduction to this compound in Polymer Synthesis

This compound, and more commonly its ester derivatives like ethyl 2-bromopropionate, are primarily utilized as initiators in Atom Transfer Radical Polymerization (ATRP).[1][2] ATRP is a powerful controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures such as block copolymers and functional polymers.[1][3] The 2-bromopropionate moiety serves as a dormant species that can be reversibly activated by a transition metal catalyst, typically a copper(I) complex, to generate a propagating radical. This reversible activation-deactivation process allows for the controlled growth of polymer chains.

Key Applications and Methodologies

The primary applications of 2-bromopropionate derivatives in polymer chemistry include:

  • Homopolymer Synthesis: Initiation of the polymerization of a single type of monomer to produce polymers with controlled molecular weight and low polydispersity.

  • Functional Polymer Synthesis: Use of functional initiators or monomers to introduce specific chemical groups into the polymer structure, enabling applications such as drug delivery and stimuli-responsive materials.[4]

  • Block Copolymer Synthesis: Sequential polymerization of different monomers to create block copolymers with distinct properties, often used in self-assembly and biomaterials.

Application Note 1: Synthesis of a Homopolymer via ATRP

Objective: To synthesize poly(methyl methacrylate) (PMMA) with a controlled molecular weight and low polydispersity using ethyl 2-bromopropionate as an initiator.

Principle: Ethyl 2-bromopropionate initiates the ATRP of methyl methacrylate (B99206) (MMA) in the presence of a copper(I) bromide/N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) catalyst system. The polymerization proceeds in a controlled manner, allowing for the predictable synthesis of PMMA.

Experimental Protocol: ATRP of Methyl Methacrylate (MMA)

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl 2-bromopropionate (EBrP)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)

  • Toluene (B28343) (anhydrous)

  • Methanol

  • Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • Catalyst Preparation: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (0.134 g, 0.93 mmol). Seal the flask with a rubber septum and deoxygenate by performing three freeze-pump-thaw cycles.

  • Reaction Mixture Preparation: In a separate Schlenk flask, add toluene (10 mL), MMA (10 mL, 93.6 mmol), and PMDETA (0.194 mL, 0.93 mmol). Deoxygenate the mixture by bubbling with argon for 30 minutes.

  • Initiation: Using a degassed syringe, transfer the MMA/PMDETA/toluene solution to the flask containing CuBr. Stir the mixture until the catalyst dissolves, forming a homogeneous green solution.

  • Polymerization: Place the flask in a preheated oil bath at 90°C. Using a degassed syringe, add ethyl 2-bromopropionate (0.122 mL, 0.93 mmol) to initiate the polymerization.

  • Monitoring and Termination: Take samples periodically via a degassed syringe to monitor monomer conversion by gas chromatography (GC) and molecular weight by gel permeation chromatography (GPC). After the desired conversion is reached (e.g., 6-8 hours), terminate the polymerization by exposing the reaction mixture to air and cooling to room temperature.

  • Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60°C to a constant weight.

Quantitative Data Summary
MonomerInitiatorCatalyst System[M]₀:[I]₀:[Cu]₀:[L]₀Temp (°C)Time (h)Conv. (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
MMAEBrPCuBr/PMDETA100:1:1:1908~90~9,000< 1.2

M: Monomer, I: Initiator, Cu: Copper Catalyst, L: Ligand

Workflow Diagram

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis Catalyst_Prep Catalyst Preparation (CuBr in Schlenk) Initiation Initiation (Add EBrP at 90°C) Catalyst_Prep->Initiation Reaction_Mix Reaction Mixture (MMA, PMDETA, Toluene) Reaction_Mix->Initiation Polymerization Polymerization Initiation->Polymerization Termination Termination (Expose to air) Polymerization->Termination Purification Purification (Alumina column, Precipitation) Termination->Purification Drying Drying Purification->Drying Analysis Characterization (GPC, NMR) Drying->Analysis

Workflow for ATRP of Methyl Methacrylate.

Application Note 2: Synthesis of a pH-Responsive Functional Polymer

Objective: To synthesize poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), a pH-responsive polymer, using ethyl 2-bromopropionate as an initiator.

Principle: PDMAEMA contains tertiary amine groups that are protonated at low pH, making the polymer water-soluble. At higher pH, the amine groups are deprotonated, and the polymer becomes hydrophobic and precipitates from aqueous solution. This property is useful for applications in drug delivery and smart materials. ATRP allows for the synthesis of well-defined PDMAEMA.

Experimental Protocol: ATRP of 2-(Dimethylamino)ethyl Methacrylate (DMAEMA)

Materials:

  • 2-(Dimethylamino)ethyl methacrylate (DMAEMA), inhibitor removed

  • Ethyl 2-bromopropionate (EBrP)

  • Copper(I) bromide (CuBr)

  • 1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA)

  • Anisole (B1667542) (anhydrous)

  • Hexane

  • Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • Catalyst Preparation: In a Schlenk flask with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol). Seal and deoxygenate via three freeze-pump-thaw cycles.

  • Reaction Mixture Preparation: In a separate Schlenk flask, add anisole (2 mL), DMAEMA (2 mL, 11.8 mmol), and HMTETA (27.5 µL, 0.1 mmol). Deoxygenate by bubbling with argon for 30 minutes.

  • Initiation: Transfer the deoxygenated monomer/ligand/solvent mixture to the flask containing CuBr. Stir to form the catalyst complex.

  • Polymerization: Place the flask in a preheated oil bath at 70°C. Add ethyl 2-bromopropionate (13.7 µL, 0.1 mmol) to start the polymerization.

  • Monitoring and Termination: Monitor the reaction by taking samples for GC and GPC analysis. After the target conversion is achieved (e.g., 4-6 hours), terminate the polymerization by opening the flask to air and cooling.

  • Purification: Dilute the reaction mixture with THF, pass it through a neutral alumina column to remove the catalyst, and then precipitate the polymer in cold hexane.

  • Drying: Collect the polymer by filtration and dry under vacuum at room temperature.

Quantitative Data Summary
MonomerInitiatorCatalyst System[M]₀:[I]₀:[Cu]₀:[L]₀Temp (°C)Time (h)Conv. (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
DMAEMAEBrPCuBr/HMTETA118:1:1:1705~75~14,000< 1.3

Signaling Pathway Diagram

pH_Response cluster_low_ph Low pH (e.g., < 6.5) cluster_high_ph High pH (e.g., > 7.5) Protonated Protonated Amine Groups (-N(CH₃)₂H⁺) Hydrophilic Hydrophilic (Soluble in Water) Protonated->Hydrophilic Deprotonated Deprotonated Amine Groups (-N(CH₃)₂) Hydrophobic Hydrophobic (Insoluble in Water) Deprotonated->Hydrophobic PDMAEMA PDMAEMA PDMAEMA->Protonated H⁺ PDMAEMA->Deprotonated OH⁻

pH-Responsive Behavior of PDMAEMA.

Application Note 3: Synthesis of an Amphiphilic Block Copolymer

Objective: To synthesize a poly(ethylene glycol)-b-poly(tert-butyl acrylate) (PEG-b-PtBA) amphiphilic block copolymer.

Principle: A poly(ethylene glycol) (PEG)-based macroinitiator is first synthesized by reacting hydroxyl-terminated PEG with 2-bromopropionyl bromide. This macroinitiator is then used to initiate the ATRP of tert-butyl acrylate (B77674) (tBA), forming an amphiphilic block copolymer with a hydrophilic PEG block and a hydrophobic PtBA block. Such polymers can self-assemble into micelles in aqueous solutions and are of interest for drug delivery applications.

Experimental Protocol: Synthesis of PEG-b-PtBA

Part A: Synthesis of PEG-Macroinitiator (PEG-Br)

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve mPEG-OH (2.0 g, 1 mmol) in anhydrous DCM (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (0.28 mL, 2 mmol) to the solution.

  • Slowly add 2-bromopropionyl bromide (0.25 mL, 2 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the solution to remove the triethylammonium (B8662869) bromide salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Precipitate the resulting mPEG-Br macroinitiator in cold anhydrous diethyl ether.

  • Dry the purified macroinitiator under vacuum.

Part B: ATRP of tert-Butyl Acrylate (tBA) using PEG-Br

Materials:

  • PEG-Br macroinitiator

  • tert-Butyl acrylate (tBA), inhibitor removed

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)

  • Anisole (anhydrous)

  • Methanol

Procedure:

  • In a Schlenk flask, add CuBr (14.3 mg, 0.1 mmol) and seal with a septum. Deoxygenate with three freeze-pump-thaw cycles.

  • In a separate Schlenk flask, add PEG-Br (0.2 g, 0.1 mmol), tBA (1.28 g, 10 mmol), and anisole (2 mL). Deoxygenate by bubbling with argon for 30 minutes.

  • Add PMDETA (21 µL, 0.1 mmol) to the monomer/macroinitiator solution.

  • Transfer the solution to the flask containing CuBr via a degassed syringe.

  • Place the reaction flask in a preheated oil bath at 60°C and stir.

  • After 4-6 hours, terminate the polymerization by exposing the mixture to air.

  • Dilute with THF, pass through an alumina column, and precipitate the block copolymer in cold methanol/water (1:1 v/v).

  • Dry the product under vacuum.

Quantitative Data Summary
MacroinitiatorMonomerCatalyst System[M]₀:[I]₀:[Cu]₀:[L]₀Temp (°C)Time (h)Conv. (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
PEG-BrtBACuBr/PMDETA100:1:1:1605~80~12,000< 1.4

Experimental Workflow Diagram

Block_Copolymer_Synthesis cluster_macroinitiator Part A: Macroinitiator Synthesis cluster_atrp Part B: Block Copolymerization mPEG_OH mPEG-OH Esterification Esterification mPEG_OH->Esterification Bromopropionyl_Bromide 2-Bromopropionyl Bromide Bromopropionyl_Bromide->Esterification PEG_Br PEG-Br Macroinitiator Esterification->PEG_Br ATRP ATRP PEG_Br->ATRP tBA tert-Butyl Acrylate tBA->ATRP PEG_b_PtBA PEG-b-PtBA ATRP->PEG_b_PtBA

References

Application Notes and Protocols: Synthesis of Arylalkanoic Acids using Sodium 2-Bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylalkanoic acids are a significant class of organic compounds, many of which exhibit important pharmacological activities. Notably, the 2-arylpropionic acids are a prominent family of non-steroidal anti-inflammatory drugs (NSAIDs), including widely used medications such as Ibuprofen and Naproxen. A versatile and effective method for the synthesis of these compounds involves the coupling of an aryl Grignard reagent with sodium 2-bromopropionate. This nucleophilic substitution reaction provides a direct route to forming the carbon-carbon bond between the aromatic ring and the propionic acid moiety. This application note provides a detailed protocol for the synthesis of arylalkanoic acids using this method, along with quantitative data and a workflow diagram.

Principle of the Reaction

The synthesis proceeds via a Grignard reaction, a cornerstone of organic chemistry for forming carbon-carbon bonds. An aryl bromide is first converted to the corresponding aryl magnesium bromide (Grignard reagent). This organometallic compound then acts as a nucleophile, attacking the electrophilic carbon atom of this compound that bears the bromine atom. The bromine atom, being a good leaving group, is displaced. A subsequent acidification step protonates the carboxylate to yield the final arylalkanoic acid. The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), to prevent quenching of the highly reactive Grignard reagent.

Data Presentation

The following table summarizes representative examples of arylalkanoic acids synthesized using the reaction of an aryl magnesium bromide with a salt of 2-bromopropionic acid. The yields are reported as described in the cited literature.

Aryl GroupProductReaction Temperature (°C)Melting Point (°C)Yield (%)
6-Methoxy-2-naphthyl2-(6-Methoxy-2-naphthyl)propionic acid0-10153-155Not specified
3-Phenoxyphenyl2-(3-Phenoxyphenyl)propionic acidNot specifiedOil (b.p. 178-180°C/0.9mm)Not specified
4-(1-Cyclohexen-1-yl)phenyl2-[4-(1-Cyclohexen-1-yl)phenyl]propionic acid0-10105-107Not specified

Note: The patent literature describes the yields as being higher than comparable methods but does not provide specific quantitative values for all examples.[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of arylalkanoic acids via the Grignard reaction with this compound.

Materials and Equipment
  • An appropriate aryl bromide

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), dilute aqueous solution

  • Standard reflux apparatus with a condenser and dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Preparation of this compound

The preparation of the this compound salt can influence the yield of the final product.[1] A common method involves the neutralization of 2-bromopropionic acid with a sodium base, such as sodium methoxide, in an anhydrous solvent like methanol. The solvent is then evaporated under reduced pressure, and the resulting salt is dried in vacuo.[1]

General Synthesis Procedure

Step 1: Formation of the Grignard Reagent

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask.

  • In the dropping funnel, prepare a solution of the aryl bromide in anhydrous THF.

  • Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle heating if necessary.

  • Once the reaction has started (indicated by cloudiness and gentle refluxing), add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

Step 2: Coupling Reaction

  • Cool the Grignard reagent solution in an ice bath to a temperature between 0°C and 10°C.[1]

  • Add solid this compound portion-wise to the stirred Grignard solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it under reflux for a specified time (typically 1-2 hours).[1]

Step 3: Acidification and Work-up

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by adding a dilute aqueous solution of a strong acid, such as HCl or H₂SO₄, until the solution is acidic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude arylalkanoic acid.

Step 4: Purification

  • The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography.

  • The final product should be characterized by standard analytical techniques, such as NMR spectroscopy, IR spectroscopy, and melting point determination.

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflow of the synthesis.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aryl_Br Aryl Bromide Grignard Aryl Magnesium Bromide (Grignard Reagent) Aryl_Br->Grignard + Mg (in THF) Mg Magnesium Mg->Grignard Na_Br_Prop This compound Intermediate_Salt Intermediate Magnesium Salt Na_Br_Prop->Intermediate_Salt Grignard->Intermediate_Salt + this compound Arylalkanoic_Acid Arylalkanoic Acid Intermediate_Salt->Arylalkanoic_Acid Acidification (e.g., HCl) Experimental_Workflow start Start step1 1. Prepare Grignard Reagent (Aryl Bromide + Mg in THF) start->step1 step2 2. Cool Grignard Reagent (0-10°C) step1->step2 step3 3. Add this compound step2->step3 step4 4. Reflux Reaction Mixture step3->step4 step5 5. Acidic Work-up (Quench with dilute acid) step4->step5 step6 6. Extraction with Organic Solvent step5->step6 step7 7. Drying and Solvent Removal step6->step7 step8 8. Purification (Recrystallization or Chromatography) step7->step8 end End (Pure Arylalkanoic Acid) step8->end

References

Application Notes and Protocols for the Reaction of Sodium 2-Bromopropionate with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reaction between sodium 2-bromopropionate and a Grignard reagent is a valuable method for the formation of α-substituted propionic acids. This reaction proceeds via nucleophilic attack of the Grignard reagent on the α-carbon of the 2-bromopropionate, displacing the bromide ion. The resulting carboxylate is then protonated during aqueous workup to yield the final carboxylic acid product. This method is particularly useful in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceutically active compounds.

Chemical Reaction

R-MgX + Br-CH(CH₃)-COONa → R-CH(CH₃)-COONa + MgXBr R-CH(CH₃)-COONa + H₃O⁺ → R-CH(CH₃)-COOH + Na⁺

Where 'R' can be an aryl or alkyl group derived from the Grignard reagent.

Experimental Protocols

This section provides a detailed protocol for the preparation of the Grignard reagent and its subsequent reaction with this compound.

Protocol 1: Preparation of the Grignard Reagent (e.g., Arylmagnesium Bromide)

Materials:

  • Magnesium turnings

  • Aryl bromide (e.g., 4-bromo-2-fluorobiphenyl)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine crystal (optional, as an activator)

  • Nitrogen or Argon gas supply

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.[1][2]

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon gas to create an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings in the flask. If the magnesium is old or oxidized, a small crystal of iodine can be added to activate the surface.[2]

  • Initiation of Reaction: In the dropping funnel, prepare a solution of the aryl bromide in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of an iodine crystal. A color change and the formation of bubbles indicate the start of the reaction.[1]

  • Addition of Aryl Bromide: Once the reaction has started, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[1][3]

  • Completion of Reaction: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30 minutes to ensure the complete formation of the Grignard reagent.[4] The resulting solution will typically be cloudy and greyish.[1]

Protocol 2: Reaction of Grignard Reagent with this compound

Materials:

  • Grignard reagent solution in THF (from Protocol 1)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Reaction flask, dropping funnel, magnetic stirrer

Procedure:

  • Preparation of this compound Suspension: In a separate dry flask under an inert atmosphere, prepare a suspension of this compound in anhydrous THF.[4] Note: this compound can be prepared by reacting 2-bromopropionic acid with a methanolic solution of sodium methoxide, followed by evaporation of the methanol.[4]

  • Cooling the Grignard Reagent: Cool the freshly prepared Grignard reagent solution in an ice bath.

  • Addition of this compound: Slowly add the suspension of this compound to the cooled Grignard reagent solution with vigorous stirring.[4] Frothing may occur during the addition.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for one hour with continuous stirring.[4]

Protocol 3: Work-up and Purification

Materials:

  • Water

  • Sulfuric acid (20%) or Hydrochloric acid

  • Diethyl ether or other suitable organic solvent

  • Aqueous potassium carbonate (1N) or sodium hydroxide (B78521) solution

  • Concentrated hydrochloric acid

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Quenching the Reaction: Cool the reaction mixture in an ice bath. Slowly and carefully add water to quench any unreacted Grignard reagent, followed by the addition of 20% sulfuric acid.[4]

  • Extraction: Stir the mixture for 10-15 minutes, then transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent.[4]

  • Washing: Wash the combined organic extracts with water.[4]

  • Acid-Base Extraction: Extract the organic layer with an aqueous solution of potassium carbonate (1N) or sodium hydroxide to separate the carboxylic acid product as its water-soluble salt.[4]

  • Isolation of the Product: Wash the basic aqueous extract with ether to remove any non-acidic impurities.[4] Carefully acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid product.[4]

  • Purification: Cool the mixture to promote complete precipitation. Collect the solid product by vacuum filtration, wash it with cold water, and dry it in vacuo.[4] The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of benzene (B151609) and petroleum ether.

Data Presentation

The following table summarizes the quantitative data from a representative experiment described in the literature.[4]

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mol)
4-bromo-2-fluorobiphenyl251.102.510.01
Magnesium turnings24.310.250.0103
This compound174.951.750.01
Product
2-(2-fluoro-4-biphenylyl)propionic acid244.26--

Note: The yield of the product was not explicitly stated in the provided reference.

Mandatory Visualization

ReactionPathway cluster_reactants Reactants cluster_products Products cluster_workup Acidic Workup RMgX Grignard Reagent (R-MgX) RCHCH3COONa Sodium α-substituted propionate RMgX->RCHCH3COONa + NaOOCCHBrCH3 This compound NaOOCCHBrCH3->RCHCH3COONa MgXBr Magnesium Halide Salt RCHCH3COOH α-substituted propionic acid RCHCH3COONa->RCHCH3COOH + H₃O⁺ H3O H₃O⁺ ExperimentalWorkflow start Start grignard_prep Prepare Grignard Reagent (Protocol 1) start->grignard_prep na_salt_prep Prepare this compound Suspension start->na_salt_prep reaction React Grignard Reagent with This compound (Protocol 2) grignard_prep->reaction na_salt_prep->reaction workup Work-up and Purification (Protocol 3) reaction->workup analysis Product Characterization (e.g., NMR, IR, m.p.) workup->analysis end End analysis->end

References

Application Notes and Protocols for the Synthesis of Agrochemicals Using Sodium 2-Bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium 2-bromopropionate and its corresponding acid and ester derivatives are versatile building blocks in the synthesis of a wide range of agrochemicals. The presence of a reactive bromine atom at the alpha position to the carboxyl group makes these compounds excellent precursors for introducing the propionate (B1217596) moiety into larger molecules, a common structural feature in many herbicides and fungicides.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of several key agrochemicals utilizing 2-bromopropionate derivatives.

These protocols are intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. The methodologies outlined are based on established synthetic routes and provide a foundation for laboratory-scale preparation of these important compounds.

Key Agrochemicals Synthesized from 2-Bromopropionate Precursors

This document focuses on the synthesis of the following agrochemicals:

  • Metalaxyl: A systemic fungicide widely used to control oomycete pathogens.

  • Quizalofop-P-ethyl: A selective post-emergence herbicide for the control of grass weeds in broadleaf crops.

  • Napropamide: A pre-emergence herbicide for the control of annual grasses and some broadleaf weeds.

  • Benalaxyl: A systemic fungicide effective against oomycetes.

Synthesis of Metalaxyl

Metalaxyl is synthesized via a two-step process involving the initial N-alkylation of 2,6-dimethylaniline (B139824) with methyl 2-bromopropionate, followed by acylation of the resulting intermediate with methoxyacetyl chloride.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(2,6-dimethylphenylamino)propanoate

This step involves the nucleophilic substitution of the bromine atom in methyl 2-bromopropionate by 2,6-dimethylaniline.

  • Materials:

    • 2,6-Dimethylaniline (0.2 mol)

    • Methyl 2-bromopropionate (0.3 mol)

    • Sodium bicarbonate (0.3 mol)

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Ice water

  • Procedure:

    • In a reaction flask, combine 2,6-dimethylaniline (0.2 mol), sodium bicarbonate (0.3 mol), and methyl 2-bromopropionate (0.3 mol).

    • Heat the mixture with stirring to 120-125 °C and maintain this temperature for 18 hours.

    • After cooling, pour the reaction mixture into ice water.

    • Extract the aqueous mixture with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by distillation to yield methyl 2-(2,6-dimethylphenylamino)propanoate.

Step 2: Synthesis of Metalaxyl

The intermediate from Step 1 is acylated using methoxyacetyl chloride in the presence of a base to yield Metalaxyl.

  • Materials:

    • Methyl 2-(2,6-dimethylphenylamino)propanoate (from Step 1)

    • Methoxyacetyl chloride

    • Triethylamine (B128534)

    • Toluene

    • Ether

  • Procedure:

    • Dissolve the methyl 2-(2,6-dimethylphenylamino)propanoate in toluene.

    • Add triethylamine to the solution.

    • Cool the mixture and add methoxyacetyl chloride dropwise while maintaining the temperature.

    • After the addition is complete, allow the reaction to proceed at room temperature.

    • Wash the reaction mixture with water.

    • Extract the aqueous layer with ether.

    • Combine the organic layers, dry, and concentrate to obtain Metalaxyl.

Quantitative Data
StepProductStarting MaterialsMolar RatioReaction ConditionsYieldPurityReference
1Methyl 2-(2,6-dimethylphenylamino)propanoate2,6-Dimethylaniline, Methyl 2-bromopropionate, Sodium bicarbonate1 : 1.5 : 1.5120-125 °C, 18 h63%Not SpecifiedCN101088986B
2MetalaxylMethyl 2-(2,6-dimethylphenylamino)propanoate, Methoxyacetyl chloride, Triethylamine1 : 1.1 : 1Room Temperature80%89%CN101088986B

Synthesis Pathway for Metalaxyl

Metalaxyl_Synthesis 2,6-Dimethylaniline 2,6-Dimethylaniline Intermediate Methyl 2-(2,6-dimethylphenylamino)propanoate 2,6-Dimethylaniline->Intermediate Step 1: N-Alkylation (120-125 °C, 18h) Methyl_2_bromopropionate Methyl 2-bromopropionate Methyl_2_bromopropionate->Intermediate Metalaxyl Metalaxyl Intermediate->Metalaxyl Step 2: Acylation (Room Temp.) Methoxyacetyl_chloride Methoxyacetyl chloride Methoxyacetyl_chloride->Metalaxyl

Synthesis of Metalaxyl from 2,6-dimethylaniline and methyl 2-bromopropionate.

Synthesis of Quizalofop-P-ethyl

Quizalofop-P-ethyl is synthesized in a two-step process. The first step involves the formation of a phenol (B47542) intermediate, which is then alkylated with ethyl (S)-2-bromopropionate.

Experimental Protocols

Step 1: Synthesis of 2-(6-chloroquinoxalin-2-yloxy)phenol

This step involves the etherification of 2,6-dichloroquinoxaline (B50164) with hydroquinone (B1673460).

  • Materials:

    • 2,6-dichloroquinoxaline

    • Hydroquinone

    • Base (e.g., potassium carbonate)

    • Solvent (e.g., DMF)

  • Procedure:

    • Dissolve 2,6-dichloroquinoxaline and hydroquinone in a suitable solvent such as DMF.

    • Add a base, such as potassium carbonate, to the mixture.

    • Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

    • Monitor the reaction progress by a suitable method (e.g., TLC).

    • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

    • Filter, wash, and dry the solid to obtain 2-(6-chloroquinoxalin-2-yloxy)phenol.

Step 2: Synthesis of Quizalofop-P-ethyl

The phenol intermediate is alkylated with ethyl (S)-2-bromopropionate in the presence of a base.[1]

  • Materials:

    • 2-(6-chloroquinoxalin-2-yloxy)phenol (from Step 1)

    • Ethyl (S)-2-bromopropionate

    • Potassium carbonate

    • Solvent (e.g., DMF)

  • Procedure:

    • Dissolve 2-(6-chloroquinoxalin-2-yloxy)phenol in a solvent such as DMF.

    • Add potassium carbonate to the solution.

    • Add ethyl (S)-2-bromopropionate to the reaction mixture.

    • Heat the mixture to effect the alkylation.

    • After the reaction is complete, cool the mixture and work up by pouring into water and extracting with an organic solvent.

    • Purify the crude product to obtain Quizalofop-P-ethyl.

Quantitative Data
StepProductStarting MaterialsMolar RatioReaction ConditionsYieldPurityReference
12-(6-chloroquinoxalin-2-yloxy)phenol2,6-dichloroquinoxaline, HydroquinoneNot SpecifiedBasic conditionsNot SpecifiedNot Specified[1]
2Quizalofop-P-ethyl2-(6-chloroquinoxalin-2-yloxy)phenol, Ethyl (S)-2-bromopropionate, Potassium carbonateNot SpecifiedHeating in DMF>95% (for a related reaction)>98% (for a related reaction)CN106432109A

Synthesis Workflow for Quizalofop-P-ethyl

Quizalofop_Synthesis 2,6-dichloroquinoxaline 2,6-dichloroquinoxaline Phenol_Intermediate 2-(6-chloroquinoxalin-2-yloxy)phenol 2,6-dichloroquinoxaline->Phenol_Intermediate Step 1: Etherification Hydroquinone Hydroquinone Hydroquinone->Phenol_Intermediate Quizalofop_P_ethyl Quizalofop-P-ethyl Phenol_Intermediate->Quizalofop_P_ethyl Step 2: Alkylation Ethyl_S_2_bromopropionate Ethyl (S)-2-bromopropionate Ethyl_S_2_bromopropionate->Quizalofop_P_ethyl

Synthesis of Quizalofop-P-ethyl via a phenol intermediate.

Synthesis of Napropamide

Napropamide can be synthesized through a Williamson ether synthesis followed by amidation. This route involves the reaction of 1-naphthol (B170400) with a 2-bromopropionate derivative, followed by reaction with diethylamine (B46881).

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(1-naphthyloxy)propanoate

This is a Williamson ether synthesis where the sodium salt of 1-naphthol reacts with ethyl 2-bromopropionate.

  • Materials:

  • Procedure:

    • Prepare sodium 1-naphthoxide by reacting 1-naphthol with sodium hydroxide in a suitable solvent like ethanol.

    • Add ethyl 2-bromopropionate to the solution of sodium 1-naphthoxide.

    • Heat the reaction mixture to reflux to facilitate the SN2 reaction.

    • Monitor the reaction until completion.

    • Cool the mixture, remove the solvent, and extract the product into an organic solvent.

    • Wash the organic layer and purify to obtain ethyl 2-(1-naphthyloxy)propanoate.

Step 2: Synthesis of Napropamide

The ester intermediate is then converted to the amide, Napropamide, by reaction with diethylamine.

  • Materials:

    • Ethyl 2-(1-naphthyloxy)propanoate (from Step 1)

    • Diethylamine

    • Solvent

  • Procedure:

    • Heat the ethyl 2-(1-naphthyloxy)propanoate with an excess of diethylamine, either neat or in a suitable solvent.

    • The reaction proceeds via nucleophilic acyl substitution to form the amide.

    • After the reaction is complete, remove the excess diethylamine and solvent.

    • Purify the crude product to yield Napropamide.

Quantitative Data
StepProductStarting MaterialsMolar RatioReaction ConditionsYieldPurityReference
1Ethyl 2-(1-naphthyloxy)propanoate1-Naphthol, Ethyl 2-bromopropionateNot SpecifiedWilliamson Ether SynthesisNot SpecifiedNot SpecifiedGeneral Knowledge
2NapropamideEthyl 2-(1-naphthyloxy)propanoate, DiethylamineNot SpecifiedAmidation66% (overall from L-chloropropionic acid)96%WO2009004642A2

Logical Relationship in Napropamide Synthesis

Napropamide_Synthesis cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Amidation 1_Naphthol 1-Naphthol Ether_Intermediate Ethyl 2-(1-naphthyloxy)propanoate 1_Naphthol->Ether_Intermediate Ethyl_2_bromopropionate_Nap Ethyl 2-bromopropionate Ethyl_2_bromopropionate_Nap->Ether_Intermediate Napropamide Napropamide Ether_Intermediate->Napropamide Diethylamine Diethylamine Diethylamine->Napropamide

Two-step synthesis of Napropamide.

Synthesis of Benalaxyl

Benalaxyl synthesis involves the N-alkylation of an aniline (B41778) derivative with a 2-bromopropionate ester, followed by acylation.

Experimental Protocols

Step 1: Synthesis of Methyl N-(2,6-dimethylphenyl)alaninate

This step is identical to the first step in the Metalaxyl synthesis.

  • Materials:

    • 2,6-Dimethylaniline

    • Methyl 2-bromopropionate

    • Base (e.g., Sodium bicarbonate)

  • Procedure:

    • React 2,6-dimethylaniline with methyl 2-bromopropionate in the presence of a base.

    • Heat the reaction mixture to drive the N-alkylation.

    • Work up the reaction mixture to isolate the intermediate, methyl N-(2,6-dimethylphenyl)alaninate.

Step 2: Synthesis of Benalaxyl

The intermediate is then acylated with phenylacetyl chloride.

  • Materials:

    • Methyl N-(2,6-dimethylphenyl)alaninate (from Step 1)

    • Phenylacetyl chloride

    • Base (e.g., Triethylamine)

    • Solvent

  • Procedure:

    • Dissolve methyl N-(2,6-dimethylphenyl)alaninate in a suitable solvent.

    • Add a base such as triethylamine.

    • Add phenylacetyl chloride to the mixture.

    • Allow the acylation reaction to proceed to completion.

    • Work up the reaction mixture to isolate and purify the final product, Benalaxyl.

Quantitative Data
StepProductStarting MaterialsMolar RatioReaction ConditionsYieldPurityReference
1Methyl N-(2,6-dimethylphenyl)alaninate2,6-Dimethylaniline, Methyl 2-bromopropionate1 : 1.5120-125 °C, 18 h63%Not SpecifiedCN101088986B
2BenalaxylMethyl N-(2,6-dimethylphenyl)alaninate, Phenylacetyl chlorideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGeneral Knowledge

Benalaxyl Synthesis Pathway

Benalaxyl_Synthesis 2,6-Dimethylaniline_Ben 2,6-Dimethylaniline Alaninate_Intermediate Methyl N-(2,6-dimethylphenyl)alaninate 2,6-Dimethylaniline_Ben->Alaninate_Intermediate Step 1: N-Alkylation Methyl_2_bromopropionate_Ben Methyl 2-bromopropionate Methyl_2_bromopropionate_Ben->Alaninate_Intermediate Benalaxyl Benalaxyl Alaninate_Intermediate->Benalaxyl Step 2: Acylation Phenylacetyl_chloride Phenylacetyl chloride Phenylacetyl_chloride->Benalaxyl

Synthesis of Benalaxyl from its precursors.

Disclaimer: These protocols are intended for informational purposes for qualified individuals and should be carried out in a properly equipped laboratory setting with all necessary safety precautions. The yields and purities are based on literature reports and may vary depending on experimental conditions.

References

Application Notes and Protocols: The Role of 2-Bromopropionate Derivatives in Controlled Polymerization for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-bromopropionate and its derivatives, particularly its esters, are pivotal reagents in the field of polymer chemistry. While this compound itself is a stable salt, it is the 2-bromopropionyl functional group that is of significant interest. This group is not typically employed as a monomer (a repeating unit in a polymer chain). Instead, its esterified forms, such as ethyl 2-bromopropionate and methyl 2-bromopropionate, are highly effective initiators for controlled radical polymerization (CRP) techniques.[1] These techniques, including Atom Transfer Radical Polymerization (ATRP), allow for the precise synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions (low polydispersity).[1]

The presence of the bromine atom allows for the controlled initiation of polymerization, and it can also be used for post-polymerization modifications.[1] This control is crucial in creating advanced polymeric materials for specialized applications, including drug delivery, surface modification, and nanotechnology.[2] This document provides an overview of the applications and detailed protocols for utilizing 2-bromopropionate derivatives in polymerization.

Applications in Polymer Synthesis

The primary application of 2-bromopropionate derivatives is as initiators in controlled radical polymerization. This enables the synthesis of a wide array of functional polymers.

  • Synthesis of Well-Defined Polymers: ATRP, initiated by compounds like ethyl 2-bromopropionate, is a robust method for producing polymers with predetermined molecular weights and low polydispersity indices (Đ).[1] This level of control is essential for creating materials with reproducible properties.

  • Block Copolymer Synthesis: The "living" nature of controlled polymerization techniques allows for the sequential addition of different monomers to create block copolymers. These materials, which consist of two or more distinct polymer chains linked together, can self-assemble into various nanostructures, making them ideal for applications in drug delivery and nanotechnology.[1]

  • Surface Modification: 2-bromopropionate initiators can be immobilized on surfaces to initiate "grafting from" polymerization. This process creates polymer brushes on the surface of materials, altering their properties such as hydrophilicity, biocompatibility, and adhesion. For instance, polymer brushes have been grafted from single-walled carbon nanotubes using methyl 2-bromopropionate as an initiator.[3]

  • Biomaterial and Drug Delivery Systems: The ability to create well-defined and biocompatible polymers is of great interest in the pharmaceutical and medical fields. Polymers initiated with 2-bromopropionate derivatives can be designed to self-assemble into nanoparticles or micelles that encapsulate and protect therapeutic agents, facilitating their targeted delivery and controlled release.[2][4] For example, block copolymers synthesized via ATRP can form core-shell structures in aqueous solutions, where the hydrophobic core can carry a drug payload.

Experimental Protocols

The following are generalized protocols for Atom Transfer Radical Polymerization (ATRP) using ethyl 2-bromopropionate as an initiator. These should be adapted based on the specific monomer and desired polymer characteristics.

Protocol 1: ATRP of a Generic Vinyl Monomer (e.g., Styrene or Methyl Methacrylate)

Materials:

  • Monomer (e.g., Styrene, Methyl Methacrylate), inhibitor removed

  • Ethyl 2-bromopropionate (Initiator)

  • Copper(I) bromide (CuBr) (Catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

  • Anisole or another suitable solvent

  • Methanol (for precipitation)

  • Nitrogen or Argon gas supply

  • Schlenk flask and line

Procedure:

  • Monomer Preparation: Pass the monomer through a column of basic alumina (B75360) to remove the inhibitor.

  • Reaction Setup:

    • To a Schlenk flask, add CuBr (1 part).

    • Add the desired amount of solvent (e.g., Anisole).

    • Add the monomer (e.g., 100 parts relative to the initiator).

    • Add the ligand, PMDETA (1 part, equimolar to CuBr).

  • Deoxygenation: Stir the mixture and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: While under a positive pressure of inert gas, inject the ethyl 2-bromopropionate initiator (1 part) into the reaction mixture.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C for Styrene, 60-90 °C for MMA). The reaction time will vary depending on the desired conversion and molecular weight (typically a few hours).

  • Termination: To stop the polymerization, cool the flask to room temperature and expose the mixture to air. This will oxidize the copper catalyst and quench the reaction.

  • Purification:

    • Dilute the reaction mixture with a suitable solvent (e.g., THF).

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as methanol.

    • Filter and dry the resulting polymer under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction conditions for ATRP using 2-bromopropionate initiators. The ratios are molar ratios.

MonomerInitiatorCatalyst/Ligand[Monomer]:[Initiator]:[Catalyst]:[Ligand]SolventTemp (°C)Time (h)Mn ( g/mol )Đ (PDI)
StyreneEthyl 2-bromopropionateCuBr/PMDETA100:1:1:1Anisole1106-85,000-10,0001.1-1.2
Methyl MethacrylateEthyl 2-bromopropionateCuBr/PMDETA200:1:1:2Toluene904-615,000-20,0001.1-1.3
n-Butyl AcrylateMethyl 2-bromopropionateCuBr/PMDETA50:1:1:1Bulk602-44,000-6,0001.2-1.4

Note: Mn = Number-average molecular weight, Đ = Polydispersity Index. These are example values and actual results will vary.

Visualizations

General Mechanism of ATRP

The following diagram illustrates the general mechanism of Atom Transfer Radical Polymerization (ATRP) initiated by a 2-bromopropionate derivative. The process involves a reversible activation and deactivation of the growing polymer chain, which allows for controlled growth.

ATRP_Mechanism Initiator R-Br (e.g., Ethyl 2-bromopropionate) Radical R• Initiator->Radical ka Catalyst_L Cu(I)L (Activator) Growing_Chain P-Br (Dormant Chain) Deactivator Cu(II)LBr (Deactivator) Monomer Monomer Radical->Monomer ki Growing_Radical P• (Active Chain) Growing_Chain->Growing_Radical ka Growing_Radical->Growing_Chain kd Growing_Radical->Monomer kp

ATRP mechanism initiated by a 2-bromopropionate derivative.
Experimental Workflow for ATRP

This diagram outlines the typical workflow for setting up an ATRP experiment.

ATRP_Workflow A 1. Add Catalyst (CuBr) and Solvent to Schlenk Flask B 2. Add Monomer and Ligand (PMDETA) A->B C 3. Deoxygenate via Freeze-Pump-Thaw Cycles B->C D 4. Inject Initiator (Ethyl 2-bromopropionate) C->D E 5. Immerse in Preheated Oil Bath for Polymerization D->E F 6. Terminate by Cooling and Exposing to Air E->F G 7. Purify Polymer (Column Chromatography & Precipitation) F->G H 8. Dry and Characterize Polymer G->H

A typical experimental workflow for ATRP.

Conclusion

This compound, through its more reactive ester derivatives, serves as a powerful tool in polymer science. Its role as an initiator in controlled radical polymerization techniques like ATRP enables the synthesis of highly defined polymers. These materials are instrumental in the development of advanced applications, particularly in the realm of drug delivery and nanotechnology. The protocols and data presented here provide a foundation for researchers to explore the potential of 2-bromopropionate-initiated polymers in their own work. As with any chemical procedure, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific systems.

References

Application Notes and Protocols for SN2 Reactions of Sodium 2-bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-bromopropionate is a valuable reagent in organic synthesis, serving as a key substrate for bimolecular nucleophilic substitution (SN2) reactions. The presence of a bromine atom on the carbon alpha to the carboxylate group makes it an excellent electrophile for the introduction of the 2-propionate moiety into a wide range of molecules. This document provides detailed application notes and experimental protocols for SN2 reactions involving this compound with various nucleophiles. The SN2 mechanism is characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, leading to the displacement of the bromide leaving group and an inversion of stereochemistry at the reaction center. Polar aprotic solvents are typically favored as they solvate the cation but leave the nucleophile relatively "naked" and more reactive.

Quantitative Data Summary

The following table summarizes typical experimental conditions and outcomes for SN2 reactions of 2-bromopropanoic acid and its derivatives with common nucleophiles.

NucleophileSubstrateSolventTemperature (°C)TimeYield (%)Product
Ammonia (B1221849) (aq., conc.)2-Bromopropionic AcidWater/AmmoniaRoom Temp.4 days65-70%dl-Alanine (B559559)
Ammonia (aq., conc.) & Ammonium Carbonate2-Bromopropionic AcidWater/Ammonia40-5024 h60%dl-Alanine
Sodium Azide (B81097)1-Bromooctane (analogous)DMF60-7012-24 h~90% (typical)2-Azidopropanoic acid
Sodium Hydroxide (conc.)(R)-2-Bromopropanoic AcidWaterNot specifiedNot specifiedNot specified(S)-2-Hydroxypropanoic acid

Experimental Protocols

Protocol 1: Synthesis of dl-Alanine via Ammonolysis of 2-Bromopropionic Acid

This protocol is adapted from a procedure in Organic Syntheses for the reaction of α-bromopropionic acid with concentrated aqueous ammonia.[1] The reaction proceeds via an SN2 mechanism to yield dl-alanine.

Materials:

  • 2-Bromopropionic acid (0.65 mole, 100 g)

  • Concentrated aqueous ammonia (sp. gr. 0.9) (44.5 moles, 3 L)

  • Methanol (B129727)

  • Diethyl ether

Procedure:

  • In a 1-gallon glass-stoppered bottle, cool 3 L of concentrated aqueous ammonia to 1–4°C in an ice bath.

  • Slowly add 100 g of cold (1–4°C) 2-bromopropionic acid to the stirred, cold ammonia solution.

  • Seal the bottle and allow the mixture to stand at room temperature for a minimum of four days.[1]

  • Transfer the solution to a large evaporating dish and concentrate it to a volume of approximately 300 mL by heating on a steam bath.

  • Filter the solution and continue to concentrate to a final volume of 200 mL.

  • Cool the solution to room temperature and add 1 L of methanol to precipitate the crude alanine.

  • Chill the mixture overnight in a refrigerator (0–4°C).

  • Collect the crystalline product by suction filtration and wash the crystals sequentially with 250 mL of methanol and 250 mL of diethyl ether.

  • For purification, the crude product can be dissolved in 200 mL of warm water, followed by the addition of 1 L of methanol and chilling overnight to recrystallize.

  • After filtration and washing as before, the yield of purified dl-alanine is approximately 38–42 g (65–70%).[1]

Protocol 2: Synthesis of 2-Azidopropanoic Acid (Representative Protocol)

This protocol is based on a general procedure for the SN2 reaction of a primary alkyl halide with sodium azide in a polar aprotic solvent.

Materials:

  • This compound (1.0 equivalent)

  • Sodium azide (NaN₃) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in N,N-dimethylformamide.

  • To this solution, add sodium azide (1.5 eq.).

  • Heat the reaction mixture to a temperature between 60-70°C.

  • Stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-azidopropanoic acid derivative. Further purification can be achieved by column chromatography or distillation.

Diagrams and Visualizations

SN2 Reaction Pathway

The following diagram illustrates the general workflow for a typical SN2 reaction involving this compound.

SN2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Reactants This compound + Nucleophile (e.g., NaN3) Heating Heat to 60-70 °C Reactants->Heating Mix Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Heating Stirring Stir for 12-24 h Heating->Stirring Quench Cool & Quench (with Water) Stirring->Quench Reaction Complete Extract Extraction (e.g., Diethyl Ether) Quench->Extract Wash Wash (Aq. Bicarb, Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purification (Chromatography/Distillation) Dry->Purify Final_Product Final Product (e.g., 2-Azidopropanoic acid) Purify->Final_Product

Caption: General experimental workflow for an SN2 reaction.

SN2 Reaction Mechanism

The following diagram illustrates the concerted, single-step mechanism of an SN2 reaction, highlighting the backside attack of the nucleophile and the inversion of stereochemistry.

Caption: The concerted SN2 reaction mechanism.

References

Application Notes and Protocols for the Synthesis of Specialized Polymers Using 2-Bromopropionate as a Modifying Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of specialized polymers, such as block and graft copolymers, through the use of 2-bromopropionate as a key functional group for polymer modification. While sodium 2-bromopropionate is a stable salt of 2-bromopropionic acid, in practice, more reactive derivatives like 2-bromopropionyl bromide or ethyl 2-bromopropionate are commonly employed to introduce the 2-bromopropionate functionality onto a polymer backbone, creating a macroinitiator. This macroinitiator can then be used in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP), to "graft" new polymer chains from the backbone. This "grafting from" approach allows for the precise synthesis of polymers with complex architectures and tailored properties, which are highly valuable in fields like drug delivery, nanotechnology, and materials science.

The protocols detailed below describe a two-step process: first, the synthesis of a poly(ethylene glycol)-based macroinitiator, and second, the use of this macroinitiator to synthesize a well-defined block copolymer via ATRP.

Experimental Protocols

Protocol 1: Synthesis of a Poly(ethylene glycol)-based Macroinitiator (PEG-Br)

This protocol details the conversion of a hydroxyl-terminated polymer, poly(ethylene glycol) monomethyl ether (mPEG-OH), into an ATRP macroinitiator by reaction with 2-bromopropionyl bromide.[1]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve mPEG-OH in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 to 2 equivalents relative to mPEG-OH) to the solution.

  • Initiator Precursor Addition: Slowly add 2-bromopropionyl bromide (1.2 to 1.5 equivalents relative to mPEG-OH) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored using TLC or ¹H NMR.

  • Work-up: Once the reaction is complete, filter the solution to remove the triethylammonium (B8662869) bromide salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Precipitate the resulting mPEG-Br macroinitiator in cold anhydrous diethyl ether.

  • Final Product: Dry the purified macroinitiator under vacuum. The final product should be characterized by ¹H NMR to confirm the presence of the 2-bromopropionate group and by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity.

Protocol 2: Synthesis of a Block Copolymer via ATRP ("Grafting From")

This protocol describes the synthesis of a poly(ethylene glycol)-b-polystyrene (PEG-b-PS) diblock copolymer using the PEG-Br macroinitiator synthesized in Protocol 1.

Materials:

  • PEG-Br macroinitiator

  • Styrene (B11656) (monomer)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Schlenk flask and other standard glassware for air-sensitive reactions

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: In a Schlenk flask, add the PEG-Br macroinitiator and the desired amount of styrene monomer. Add the solvent (e.g., anisole).

  • Catalyst Preparation: In a separate Schlenk flask, add CuBr and the ligand (PMDETA) under an inert atmosphere.

  • Deoxygenation: Subject both flasks to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: Under an inert atmosphere, transfer the catalyst/ligand mixture to the monomer/macroinitiator solution to start the polymerization.

  • Polymerization: Immerse the flask in a thermostated oil bath at the desired temperature (e.g., 90-110 °C) with stirring. The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR or GC.[2]

  • Termination: After the specified time or desired conversion is reached, terminate the polymerization by exposing the mixture to air and cooling to room temperature.

  • Purification: Dilute the polymer with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the purified polymer in a non-solvent (e.g., cold methanol).

  • Characterization: Dry the final block copolymer under vacuum. Characterize the polymer by ¹H NMR to determine the composition and by GPC to measure the molecular weight and polydispersity index (PDI).

Data Presentation

Table 1: Representative Characteristics of a Synthesized PEG-Br Macroinitiator

ParameterValueMethod of Analysis
Starting mPEG-OH Mn ( g/mol )5,000GPC
Macroinitiator Mn ( g/mol )5,135¹H NMR
Polydispersity Index (PDI)1.05GPC
Degree of Functionalization>95%¹H NMR

Table 2: Representative Results of PEG-b-PS Synthesis via "Grafting From" ATRP

ParameterValueMethod of Analysis
Monomer Conversion85%¹H NMR / GC
Theoretical Mn ( g/mol )22,000Calculation
Experimental Mn ( g/mol )21,500GPC
Polydispersity Index (PDI)1.15GPC

Visualizations

Synthesis_Workflow Workflow for Graft Copolymer Synthesis cluster_protocol1 Protocol 1: Macroinitiator Synthesis cluster_protocol2 Protocol 2: 'Grafting From' ATRP p1_start mPEG-OH + 2-Bromopropionyl Bromide p1_react Esterification (TEA, DCM, 0°C to RT) p1_start->p1_react p1_purify Purification (Filtration, Precipitation) p1_react->p1_purify p1_end PEG-Br Macroinitiator p1_purify->p1_end p2_start PEG-Br + Styrene + CuBr/PMDETA p1_end->p2_start Use as Macroinitiator p2_react ATRP (Anisole, 110°C) p2_start->p2_react p2_purify Purification (Alumina Column, Precipitation) p2_react->p2_purify p2_end PEG-b-PS Block Copolymer p2_purify->p2_end

Caption: Workflow for the synthesis of a graft copolymer.

ATRP_Mechanism Simplified ATRP Mechanism Dormant P-Br (Dormant Chain) Active P• (Active Radical) Dormant->Active k_act Active->Dormant k_deact Propagation P-M• Active->Propagation k_p (+ Monomer) Active->c2 Catalyst_act Cu(I) / L (Activator) Catalyst_deact Cu(II)Br / L (Deactivator) Catalyst_act->c1 Monomer Monomer c1->Catalyst_deact + Cu(I)/L c2->Catalyst_act + Cu(II)Br/L

Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).

References

Troubleshooting & Optimization

How to avoid side reactions in Sodium 2-bromopropionate Grignard reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate side reactions in Grignard reactions involving sodium 2-bromopropionate.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during Grignard reactions with this compound?

The main side reactions encountered are:

  • Wurtz Coupling: This is a significant side reaction where the Grignard reagent formed reacts with the starting this compound to produce a dimer. This not only consumes the desired reagent but also complicates purification.

  • Elimination Reaction: As a secondary alkyl halide, the 2-bromopropionate moiety is susceptible to elimination reactions (E2), especially in the presence of a strong base like a Grignard reagent, leading to the formation of acrylate (B77674) byproducts.

  • Reaction with the Carboxylate Group: Grignard reagents are strong bases and can be protonated by the carboxylic acid if it's not in its salt form. While the sodium salt form minimizes this, the carboxylate can still interact with the Grignard reagent, affecting its reactivity.

Q2: How does the carboxylate group of this compound affect the Grignard reaction?

The negatively charged carboxylate group makes the molecule less electrophilic and can potentially coordinate with the magnesium of the Grignard reagent. While using the sodium salt prevents the acidic proton from quenching the Grignard reagent, the ionic nature of the substrate can affect its solubility and reactivity in typical ethereal solvents used for Grignard reactions.

Q3: Can I use the ester of 2-bromopropionic acid instead of the sodium salt?

Yes, using an ester like methyl 2-bromopropionate is a common alternative. However, this introduces the significant challenge of double addition . The initially formed ketone is more reactive than the starting ester, leading to the rapid addition of a second equivalent of the Grignard reagent to form a tertiary alcohol.

Q4: What is the role of a copper catalyst in this reaction?

Copper salts, such as copper(I) iodide (CuI) or copper(I) cyanide (CuCN), can be used to promote a more controlled cross-coupling reaction. The in-situ formation of an organocuprate reagent is generally softer and less prone to side reactions like elimination and direct reaction with the ester or carboxylate group, favoring the desired C-C bond formation.

Troubleshooting Guides

Issue 1: Low yield of the desired product and formation of a significant amount of a higher molecular weight byproduct.

Possible Cause: Wurtz Coupling.

Solutions:

ParameterRecommendationRationale
Addition Rate Add the solution of this compound to the Grignard reagent slowly and dropwise.Maintains a low concentration of the electrophile, minimizing its reaction with the already formed Grignard reagent.
Temperature Maintain a low reaction temperature, typically between -20 °C and 0 °C.Reduces the rate of the Wurtz coupling reaction, which has a higher activation energy than the desired cross-coupling.[1]
Solvent Use a less polar solvent like diethyl ether or 2-methyltetrahydrofuran (B130290) (2-MeTHF).THF can sometimes promote Wurtz coupling for certain substrates.
Catalyst Add a catalytic amount of a copper(I) salt (e.g., CuI, CuCN).Promotes the desired cross-coupling pathway over the Wurtz reaction.
Issue 2: Presence of unsaturated byproducts in the reaction mixture.

Possible Cause: Elimination Reaction.

Solutions:

ParameterRecommendationRationale
Temperature Conduct the reaction at low temperatures (e.g., -78 °C to -20 °C).Favors the substitution pathway (Grignard reaction) over the elimination pathway.
Grignard Reagent Use a less sterically hindered Grignard reagent if the reaction allows.Sterically bulky Grignard reagents can act more as a base, promoting elimination.
Additive Consider the use of a Lewis acid like cerium(III) chloride (CeCl₃).Can activate the carbonyl group (if using an ester) and promote nucleophilic addition over elimination.
Issue 3 (when using an ester of 2-bromopropionic acid): The major product is a tertiary alcohol instead of the desired ketone.

Possible Cause: Double Addition.

Solutions:

ParameterRecommendationRationale
Temperature Perform the reaction at very low temperatures (e.g., -78 °C).At lower temperatures, the tetrahedral intermediate formed after the first addition is more stable and may not collapse to the ketone as readily, allowing for quenching before the second addition.
Grignard Reagent Use exactly one equivalent of the Grignard reagent.Minimizes the availability of the Grignard reagent for the second addition.
Reverse Addition Add the Grignard reagent slowly to the ester solution at low temperature.Keeps the concentration of the Grignard reagent low, reducing the rate of the second addition to the newly formed ketone.
Specialized Reagents Consider using a Weinreb amide of 2-bromopropionic acid.The intermediate formed from the addition of a Grignard reagent to a Weinreb amide is stable and does not collapse to a ketone until acidic workup, thus preventing double addition.

Experimental Protocols

Protocol 1: Copper-Catalyzed Grignard Reaction of this compound

This protocol is designed to minimize Wurtz coupling and elimination side reactions.

1. Materials:

  • This compound

  • Aryl or alkyl magnesium halide (Grignard reagent) in THF or diethyl ether

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous, degassed reaction vessel

  • Standard Schlenk line or glovebox techniques

2. Procedure:

  • Under an inert atmosphere (argon or nitrogen), add copper(I) iodide (5 mol%) to the reaction vessel.

  • Cool the vessel to -20 °C.

  • Slowly add the Grignard reagent solution to the vessel with stirring.

  • In a separate flask, dissolve this compound in anhydrous THF. Sonication may be required to aid dissolution.

  • Slowly add the this compound solution to the cooled Grignard reagent/copper iodide mixture over a period of 1-2 hours.

  • Maintain the reaction temperature at -20 °C for an additional 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Signaling Pathways and Logical Relationships

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions RMgX Grignard Reagent (R-MgX) Desired_Product Desired Product (R-CH(CH3)-COONa) RMgX->Desired_Product Desired Coupling Wurtz Wurtz Coupling Product RMgX->Wurtz Reacts with Substrate Elimination Elimination Product (Acrylate) RMgX->Elimination Acts as Base Substrate This compound Substrate->Desired_Product Substrate->Wurtz Substrate->Elimination Base-induced Workflow start Start: Prepare Anhydrous Setup prep_grignard Prepare Grignard Reagent start->prep_grignard prep_substrate Dissolve this compound in Anhydrous THF start->prep_substrate cool_reagent Cool Grignard Reagent to -20°C prep_grignard->cool_reagent add_catalyst Add CuI Catalyst (5 mol%) cool_reagent->add_catalyst slow_addition Slowly Add Substrate Solution to Grignard/Catalyst Mixture add_catalyst->slow_addition prep_substrate->slow_addition react React at -20°C for 2-4 hours slow_addition->react quench Quench with Saturated aq. NH4Cl at 0°C react->quench workup Aqueous Workup and Extraction quench->workup purify Purify by Column Chromatography workup->purify end End: Isolated Product purify->end

References

Optimizing reaction yield and purity for Sodium 2-bromopropionate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Sodium 2-bromopropionate for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

The most direct and widely used method is the neutralization of 2-bromopropionic acid with a suitable sodium base.[1] This acid-base reaction is straightforward and allows for good control over the final product's quality.

Q2: Which sodium bases are typically used for the neutralization of 2-bromopropionic acid?

Commonly used bases include sodium hydroxide (B78521) (NaOH), sodium methoxide (B1231860) (NaOCH₃), sodium tert-butoxide, and anhydrous sodium carbonate.[1] The choice of base can influence the reaction conditions and the final yield.[2] Sodium methoxide is a particularly preferred base in some applications.[2]

Q3: What are the primary precursors for the synthesis of 2-bromopropionic acid?

The most common precursor for 2-bromopropionic acid is propionic acid, which undergoes α-bromination via the Hell-Volhard-Zelinsky (HVZ) reaction.[1]

Q4: What are the key factors influencing the yield and purity of this compound?

Several factors can impact the outcome of the synthesis, including the purity of the starting 2-bromopropionic acid, the choice and stoichiometry of the sodium base, reaction temperature, solvent, and the efficiency of the final product's isolation and purification. The method of preparing the sodium salt can significantly affect the yield of subsequent reactions where it is used as a reagent.[2]

Q5: What are the common impurities or side products encountered during the synthesis?

A primary concern is the presence of dibrominated species formed during the synthesis of the 2-bromopropionic acid precursor.[1] Another potential side reaction is the hydrolysis of the 2-bromo group to a hydroxyl group, forming 2-hydroxypropanoic acid, especially in the presence of moisture and a strong base like sodium hydroxide.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Reaction Yield Incomplete neutralization of 2-bromopropionic acid.Ensure the use of a slight excess of the sodium base or carefully monitor the pH to ensure complete reaction.
Loss of product during workup and isolation.Optimize the precipitation or crystallization solvent and temperature. Ensure efficient filtration and drying of the final product.
Side reactions consuming the starting material or product.Carefully control reaction temperature and minimize the presence of water to reduce hydrolysis.[1]
Low Product Purity Presence of unreacted 2-bromopropionic acid.Ensure complete neutralization as mentioned above. The final product can be washed with a suitable organic solvent to remove any unreacted acid.
Formation of dibrominated impurities during the HVZ reaction.Use a specialized composite catalyst and control the reaction temperature (102–105°C) and the rate of bromine addition (60–70 mL/h) to minimize dibromination.[1]
Presence of sodium salts of other acids (e.g., sodium propionate).Ensure the 2-bromopropionic acid starting material is of high purity.
Hydrolysis to sodium 2-hydroxypropionate.Conduct the neutralization reaction at a controlled temperature (e.g., 0–5°C) and under anhydrous conditions where possible, especially when using strong alkoxide bases.[1]
Product is a sticky solid or oil instead of a crystalline powder Presence of residual solvent or impurities.Ensure the product is thoroughly dried under vacuum. Recrystallization from a suitable solvent system may be necessary to obtain a crystalline solid.
The product is hygroscopic.Handle and store the final product under a dry, inert atmosphere.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of 2-bromopropionic acid and its subsequent conversion to an ester, which provides insights into achievable yields and purities.

Table 1: Synthesis of 2-Bromopropionic Acid

Starting Material Reaction Type Key Reagents Reported Yield Reference
Propionic AcidHell-Volhard-ZelinskyBr₂, PBr₃ (catalyst)Not specified, but a common industrial method[1]

Table 2: Strategies to Enhance Purity and Yield of 2-Bromopropionate Esters

Strategy Target Byproduct Mechanism Outcome Reference
Use of Composite CatalystDibrominated compoundsControlled acidity and reaction conditionsPurity of 99.2-99.4% and yield of 97.6-98.1%[1]
Controlled Bromine AdditionDibrominated compoundsMinimizes localized overheating and excess bromine98% conversion of propionic acid[1]
Rapid Water RemovalEthyl hydracrylatePrevents hydrolysis of acid or esterReduces impurities, improves yield[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromopropionic Acid via Hell-Volhard-Zelinsky Reaction

This protocol describes a general procedure for the α-bromination of propionic acid.

Materials:

  • Propionic acid

  • Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃)

  • Bromine (Br₂)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place propionic acid and a catalytic amount of red phosphorus (or PBr₃).

  • Heat the mixture gently.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to heat the mixture until the red-brown color of bromine disappears.

  • Carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide.

  • Distill the mixture to obtain crude 2-bromopropionic acid.

  • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound via Neutralization

This protocol outlines the neutralization of 2-bromopropionic acid using sodium methoxide.

Materials:

Procedure:

  • Dissolve 2-bromopropionic acid in anhydrous methanol in a flask, and cool the solution in an ice bath.

  • Prepare a solution of sodium methoxide in anhydrous methanol.

  • Slowly add the sodium methoxide solution to the stirred, cooled solution of 2-bromopropionic acid. An equivalent amount of sodium methoxide should be used.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 15 minutes.[2]

  • Remove the methanol under reduced pressure.

  • The resulting solid residue is finely ground and dried under vacuum at 55°-60°C to yield this compound.[2]

Visualizations

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_neutralization Neutralization cluster_purification Purification Propionic_Acid Propionic Acid HVZ_Reaction Hell-Volhard-Zelinsky Reaction Propionic_Acid->HVZ_Reaction Bromopropionic_Acid 2-Bromopropionic Acid HVZ_Reaction->Bromopropionic_Acid Neutralization_Step Neutralization Bromopropionic_Acid->Neutralization_Step Sodium_Base Sodium Base (e.g., NaOH, NaOCH3) Sodium_Base->Neutralization_Step Sodium_Bromopropionate_Crude Crude Sodium 2-bromopropionate Neutralization_Step->Sodium_Bromopropionate_Crude Isolation Isolation & Purification Sodium_Bromopropionate_Crude->Isolation Final_Product Pure Sodium 2-bromopropionate Isolation->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Low_Purity Low Purity? Low_Yield->Low_Purity No Incomplete_Reaction Check for incomplete neutralization (pH) Low_Yield->Incomplete_Reaction Yes Workup_Loss Optimize workup and isolation steps Low_Yield->Workup_Loss Yes Side_Reactions_Yield Investigate side reactions (e.g., hydrolysis) Low_Yield->Side_Reactions_Yield Yes Physical_State_Issue Incorrect Physical State? Low_Purity->Physical_State_Issue No Unreacted_SM Presence of unreacted 2-bromopropionic acid? Low_Purity->Unreacted_SM Yes Drying_Issue Residual solvent? Physical_State_Issue->Drying_Issue Yes Dibromination Dibrominated impurities? Unreacted_SM->Dibromination No Wash_Product Wash product with appropriate solvent Unreacted_SM->Wash_Product Yes Hydrolysis_Impurity Hydrolysis to 2-hydroxypropionate? Dibromination->Hydrolysis_Impurity No Optimize_HVZ Optimize HVZ reaction (temp., addition rate) Dibromination->Optimize_HVZ Yes Hydrolysis_Impurity->Physical_State_Issue No Anhydrous_Conditions Use anhydrous conditions and control temperature Hydrolysis_Impurity->Anhydrous_Conditions Yes Hygroscopic Product is hygroscopic? Drying_Issue->Hygroscopic No Dry_Thoroughly Dry product thoroughly under vacuum Drying_Issue->Dry_Thoroughly Yes Inert_Atmosphere Handle and store under inert atmosphere Hygroscopic->Inert_Atmosphere Yes

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Reactions Involving Sodium 2-bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium 2-bromopropionate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is an excellent substrate for nucleophilic substitution reactions (typically S(_N)2) due to the bromine atom being a good leaving group.[1] It is commonly used to introduce the propionate (B1217596) moiety into various molecules.

Q2: What is the primary byproduct I should be aware of in these reactions?

A2: The most common byproduct is sodium acrylate (B77674), which is formed via an E2 elimination reaction that competes with the desired S(_N)2 substitution. This is particularly prevalent when using strong bases as nucleophiles.

Q3: How can I minimize the formation of the sodium acrylate byproduct?

A3: To minimize the E2 elimination byproduct, consider the following:

  • Choice of Nucleophile/Base: Use a less sterically hindered and less basic nucleophile where possible. Strong, bulky bases favor elimination.[2][3]

  • Temperature: Elimination reactions are generally favored at higher temperatures.[4] Running the reaction at a lower temperature can favor the S(_N)2 pathway.

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF) can favor S(_N)2 reactions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substitution Product and Presence of an Unexpected Byproduct

Symptoms:

  • The yield of your desired product is significantly lower than expected.

  • NMR or other analytical methods show the presence of signals corresponding to an alkene (sodium acrylate).

Possible Cause:

  • The reaction conditions are favoring the E2 elimination pathway over the S(_N)2 substitution. This is common when using strong bases like alkoxides (e.g., sodium ethoxide) or hydroxide (B78521). For secondary halides like 2-bromopropionate, elimination can be the major pathway. For instance, the reaction of isopropyl bromide with sodium hydroxide can yield as much as 79% elimination product.[4]

Solutions:

StrategyActionRationale
Modify Nucleophile If possible, use a nucleophile that is less basic. For example, thiols are generally less basic than alcohols and may favor substitution.Less basic nucleophiles are less likely to abstract a proton, which is the initial step in the E2 mechanism.
Lower Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.The activation energy for elimination is often higher than for substitution, making it more sensitive to temperature changes. Lowering the temperature will slow down both reactions, but typically disfavors elimination more significantly.[4]
Change Solvent Use a polar aprotic solvent such as DMSO or DMF.These solvents can solvate the cation of the nucleophilic salt, leaving a more "naked" and reactive nucleophile, which can enhance the S(_N)2 rate.
Issue 2: Reaction Fails to Proceed or Proceeds Very Slowly

Symptoms:

  • Monitoring the reaction (e.g., by TLC or GC) shows a large amount of unreacted starting material even after a prolonged reaction time.

Possible Causes:

  • The nucleophile is too weak.

  • The reaction temperature is too low.

  • The solvent is not appropriate for the reaction.

Solutions:

StrategyActionRationale
Increase Nucleophile Strength If applicable, convert the nucleophile to its conjugate base using a non-nucleophilic base before adding the this compound.A stronger nucleophile will increase the rate of the S(_N)2 reaction.
Increase Temperature Gradually increase the reaction temperature while monitoring for the formation of the elimination byproduct.Higher temperatures increase the rate of most reactions. Find a balance that promotes substitution without excessive elimination.
Solvent Selection Ensure the chosen solvent can dissolve both the this compound and the nucleophile to a reasonable extent.For S(_N)2 reactions, polar aprotic solvents are often a good choice.

Data Presentation

The following table summarizes the expected major and minor products in reactions of this compound with different types of nucleophiles, highlighting the competition between S(_N)2 and E2 pathways.

Nucleophile/BaseExpected Major Product (S(_N)2)Expected Major Byproduct (E2)Factors Favoring Byproduct Formation
R-NH(_2) (Amine) 2-(Alkylamino)propanoateSodium AcrylateHigh temperature, sterically hindered amine
R-SH (Thiol) 2-(Alkylthio)propanoateSodium AcrylateHigh temperature, strong basic conditions
R-O
^-
(Alkoxide)
2-AlkoxypropanoateSodium AcrylateHigh temperature, sterically bulky alkoxide[2][3][5][6]
HO
^-
(Hydroxide)
Sodium 2-hydroxypropanoateSodium AcrylateHigh temperature

Note: Quantitative ratios are highly dependent on specific reaction conditions. For secondary alkyl halides with strongly basic nucleophiles, the E2 product can be the major product.[4]

Experimental Protocols

Protocol 1: Reaction with an Amine (e.g., Benzylamine)

This protocol is adapted for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Benzylamine (B48309)

  • N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add sodium bicarbonate (1.2 eq) to the solution.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction progress using TLC. If the reaction is slow, gently heat to 40-50°C.

  • Once the reaction is complete, pour the mixture into deionized water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

This protocol is adapted for the reaction of this compound with a thiol.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate

  • Acetonitrile (B52724)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend potassium carbonate (1.5 eq) in acetonitrile.

  • Add thiophenol (1.1 eq) to the suspension and stir for 15 minutes at room temperature to form the thiolate.

  • Add a solution of this compound (1.0 eq) in acetonitrile to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with deionized water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product for further purification.

Mandatory Visualization

sn2_vs_e2 cluster_reactants Reactants cluster_products Potential Products Na_2_bromopropionate This compound SN2_Product Substitution Product (SN2) Na_2_bromopropionate->SN2_Product SN2 Pathway (Good Nucleophile, Less Basic) E2_Product Elimination Product (E2) Na_2_bromopropionate->E2_Product E2 Pathway (Strong, Sterically Hindered Base) Nucleophile Nucleophile/Base (Nu⁻/B⁻)

Caption: Competing SN2 and E2 reaction pathways for this compound.

troubleshooting_workflow cluster_solutions_e2 Solutions for E2 Byproduct cluster_solutions_slow Solutions for Slow/No Reaction start Low Yield of Desired Product check_byproduct Analyze Byproducts (e.g., NMR) Identify Sodium Acrylate? start->check_byproduct e2_favored E2 Pathway is Favored check_byproduct->e2_favored Yes no_reaction Starting Material Unchanged check_byproduct->no_reaction No lower_temp Lower Reaction Temperature e2_favored->lower_temp change_nucleophile Use Less Basic Nucleophile e2_favored->change_nucleophile change_solvent Use Polar Aprotic Solvent e2_favored->change_solvent increase_temp Increase Temperature no_reaction->increase_temp stronger_nucleophile Use Stronger Nucleophile no_reaction->stronger_nucleophile

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Purification of Products from Sodium 2-bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products synthesized from Sodium 2-bromopropionate.

Troubleshooting Guides

This section addresses common issues encountered during the purification of carboxylic acid products derived from this compound.

Recrystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. The compound is too soluble in the chosen solvent.- Concentrate the solution by evaporating some of the solvent. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
The solution is not saturated.- Reduce the volume of the solvent by heating or under reduced pressure.
Supersaturation.- Scratch the inside of the flask with a glass rod to create nucleation sites.[1] - Add a seed crystal of the pure compound.[2]
Product "oils out" instead of crystallizing. The compound's melting point is lower than the temperature of the solution.- Re-heat the solution and add a small amount of additional solvent to ensure the compound dissolves completely at a lower temperature upon cooling.[3][4] - Slow down the cooling rate by insulating the flask.[3]
High level of impurities.- Consider a preliminary purification step, such as column chromatography, before recrystallization.[3]
Improper solvent system.- Experiment with different solvents or solvent mixtures. A good solvent should dissolve the compound when hot but not when cold.[5]
Low recovery of purified product. Too much solvent was used, leading to significant product loss in the mother liquor.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]
Premature crystallization during hot filtration.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Crystals were not washed properly or washed with a solvent in which they are soluble.- Wash the collected crystals with a small amount of ice-cold solvent in which the compound has low solubility.[3]
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the desired product from impurities. Inappropriate solvent system (eluent).- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound.[6] - Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[6]
Column overloading.- Use a larger column or reduce the amount of crude material loaded onto the column.
Cracks or channels in the stationary phase.- Ensure the silica (B1680970) gel or alumina (B75360) is packed uniformly without any air bubbles. Repack the column if necessary.
Compound is stuck on the column. The mobile phase is not polar enough.- Gradually increase the polarity of the eluent.
Strong interaction between the acidic product and the silica gel.- Add a small amount of a modifier to the eluent, such as acetic acid or triethylamine, to reduce tailing and improve elution.
Compound elutes too quickly. The mobile phase is too polar.- Start with a less polar solvent system.
Liquid-Liquid Extraction Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Formation of an emulsion. Vigorous shaking of the separatory funnel.- Gently swirl or invert the funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to break up the emulsion. - Allow the mixture to stand for a longer period.
Poor separation of layers. Densities of the two solvents are too similar.- Add a solvent to one of the layers to change its density. For example, adding a saturated aqueous solution can increase the density of the aqueous layer.
Low yield of extracted product. Incomplete extraction.- Perform multiple extractions with smaller volumes of the extracting solvent rather than one large extraction.[7]
Incorrect pH of the aqueous layer for acidic products.- Ensure the pH of the aqueous layer is basic enough (typically pH > 8) to deprotonate the carboxylic acid and bring it into the aqueous phase.[7] - When isolating the product, ensure the aqueous layer is sufficiently acidified (typically pH < 4) to re-protonate the carboxylate and allow for extraction back into an organic solvent.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products synthesized from this compound?

A1: The most common and effective purification techniques are:

  • Liquid-Liquid Extraction: This is often the first step to separate the acidic product from neutral or basic impurities.[7]

  • Recrystallization: This is a highly effective method for purifying solid products.[8]

  • Column Chromatography: This technique is used to separate the desired product from impurities with different polarities.[9]

Q2: How do I choose the right solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[5] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. It is recommended to perform small-scale solubility tests with various solvents to find the optimal one.

Q3: My product is a carboxylic acid. How does this affect the purification strategy?

A3: The acidic nature of your product can be advantageous for purification. You can use liquid-liquid extraction with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to selectively move your deprotonated carboxylic acid into the aqueous layer, leaving non-acidic impurities in the organic layer.[7] Afterwards, you can acidify the aqueous layer to precipitate your pure carboxylic acid or extract it back into an organic solvent.[7]

Q4: What are some potential side products in reactions using this compound?

A4: Depending on the specific reaction conditions and nucleophile used, potential side products can include:

  • 2-Hydroxypropanoic acid: Formed by the reaction with any residual water or hydroxide (B78521) ions.[10]

  • Elimination products: Depending on the base and solvent, some elimination to form acrylate (B77674) derivatives might occur.

  • Unreacted starting materials: Incomplete reactions will leave residual this compound or the nucleophile.

Q5: How can I monitor the purity of my product during the purification process?

A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification, especially for column chromatography. For final purity assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis are commonly used.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for Carboxylic Acids
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate solution.

  • Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure all the acidic product is extracted.

  • Combine Aqueous Layers: Combine all the aqueous extracts.

  • Back-Extraction (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid (e.g., 6M HCl) with stirring until the solution is acidic (pH < 4, check with pH paper). The carboxylic acid product should precipitate out if it is a solid, or it can be extracted with an organic solvent if it is a liquid.

  • Isolation: If the product precipitates, collect the solid by vacuum filtration. If it remains in solution, extract the acidified aqueous layer three times with a fresh organic solvent.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which your product has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent in small portions if needed to achieve complete dissolution at the boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling phase.

  • Further Cooling: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 3: General Column Chromatography
  • Column Preparation:

    • Securely clamp a chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[11]

    • Add a small layer of sand on top of the plug.[11]

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.[11]

    • Add another layer of sand on top of the packed silica gel.

    • Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.[12]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions in test tubes.

    • Maintain a constant level of eluent above the stationary phase.

    • If using a gradient elution, gradually increase the polarity of the solvent mixture.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

Purification_Workflow start Crude Product (from this compound reaction) liquid_extraction Liquid-Liquid Extraction start->liquid_extraction is_solid Is the product solid? recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (or if recrystallization fails) liquid_extraction->is_solid pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: General purification workflow for products from this compound.

Liquid_Liquid_Extraction_Workflow start Dissolve crude product in organic solvent add_base Extract with aqueous base (e.g., NaHCO3) start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (contains neutral/basic impurities) separate_layers->organic_layer Organic aqueous_layer Aqueous Layer (contains deprotonated product) separate_layers->aqueous_layer Aqueous acidify Acidify aqueous layer (e.g., with HCl) aqueous_layer->acidify isolate Isolate Product (Filtration or Extraction) acidify->isolate pure_product Pure Carboxylic Acid isolate->pure_product

Caption: Workflow for the purification of a carboxylic acid using liquid-liquid extraction.

Recrystallization_Workflow start Dissolve crude solid in minimum hot solvent hot_filtration Hot Filtration (if insoluble impurities) start->hot_filtration cool Cool solution slowly to form crystals hot_filtration->cool No insoluble impurities hot_filtration->cool After removing impurities isolate Isolate crystals (Vacuum Filtration) cool->isolate wash Wash with ice-cold solvent isolate->wash dry Dry crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Step-by-step workflow for the recrystallization process.

References

Troubleshooting failed initiation of Grignard reaction with alkyl halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the initiation of Grignard reactions with alkyl halides.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle to initiating a Grignard reaction?

The main barrier to starting a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal. This layer forms when magnesium is exposed to air and prevents the metal from reacting with the alkyl halide. Successful initiation requires methods to break through or remove this oxide layer, exposing a fresh, reactive magnesium surface.

Q2: What are the visual cues of a successful Grignard reaction initiation?

A successful initiation is typically marked by several observable signs:

  • The disappearance of the color of a chemical activator, such as the purple/brown color of iodine.

  • Spontaneous boiling of the solvent, particularly with low-boiling point ethers like diethyl ether.

  • The appearance of turbidity or a cloudy grey/brownish color in the reaction mixture.

  • The generation of heat, indicating an exothermic reaction.

Q3: Why are anhydrous (dry) conditions essential for Grignard reactions?

Grignard reagents are highly reactive and will readily react with protic solvents like water and alcohols. This reaction, known as quenching, destroys the Grignard reagent and prevents it from reacting with the intended electrophile. Therefore, it is critical to use anhydrous solvents and thoroughly dried glassware.

Q4: Which solvents are most suitable for preparing Grignard reagents?

Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are the most common choices for Grignard reactions.[1] These solvents are aprotic, meaning they lack acidic protons that would destroy the Grignard reagent. Additionally, the lone pairs of electrons on the ether oxygen atoms coordinate to the magnesium center, stabilizing the Grignard reagent. THF is generally a better solvent for less reactive alkyl or aryl halides due to its higher polarity.

Q5: What is Wurtz coupling and how can it be minimized?

Wurtz coupling is a significant side reaction where the newly formed Grignard reagent reacts with the starting alkyl halide to form a dimer (R-R). This is more prevalent with primary and benzylic halides. To minimize this side reaction, it is recommended to add the alkyl halide slowly to maintain a low concentration in the reaction mixture.

Troubleshooting Guide

If you are experiencing a failed initiation of your Grignard reaction, work through the following troubleshooting steps.

dot

Troubleshooting_Workflow cluster_activators Activation Methods start Reaction Fails to Initiate check_anhydrous Are all reagents and solvents strictly anhydrous? start->check_anhydrous dry_reagents Dry solvents and reagents. Flame-dry glassware. check_anhydrous->dry_reagents No check_activator Have you added an activator? check_anhydrous->check_activator Yes dry_reagents->check_activator add_iodine Add a small crystal of iodine. check_activator->add_iodine No failure Reaction Still Fails: Consider alternative activators (e.g., DIBAH) or fresh reagents. check_activator->failure Yes warm Gently warm the mixture. add_iodine->warm add_dbe Add a few drops of 1,2-dibromoethane. mechanical_activation Crush magnesium turnings with a dry glass rod. add_dbe->mechanical_activation sonicate Place the flask in an ultrasonic bath. mechanical_activation->sonicate success Reaction Initiates sonicate->success warm->add_dbe Magnesium_Activation Mg_inactive Mg Turnings (Inactive) MgO_layer Passivating MgO Layer Mg_inactive->MgO_layer Coated with Disruption Disruption/Removal of MgO Layer MgO_layer->Disruption Activator Activating Agent (I₂, DBE, DIBAH, etc.) Activator->Disruption Mg_active Reactive Mg Surface Disruption->Mg_active Grignard_formation Grignard Reagent Formation Mg_active->Grignard_formation

References

Influence of solvent and temperature on Sodium 2-bromopropionate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sodium 2-bromopropionate. This resource provides troubleshooting guidance and frequently asked questions regarding the influence of solvent and temperature on its reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

This compound is a secondary alkyl halide. Consequently, it primarily undergoes two competing bimolecular reaction mechanisms: nucleophilic substitution (S(_N)2) and elimination (E2). The balance between these two pathways is highly sensitive to reaction conditions, particularly the choice of solvent and the temperature.

Q2: How does the choice of solvent affect the reaction outcome?

The polarity and protic nature of the solvent play a crucial role in determining the ratio of substitution to elimination products.

  • Polar Protic Solvents (e.g., ethanol (B145695), methanol, water): These solvents can solvate the nucleophile through hydrogen bonding, creating a "cage" around it. This solvation hinders the nucleophile's ability to attack the electrophilic carbon, thus slowing down the S(_N)2 reaction. While this caging effect has less impact on the nucleophile's basicity, the overall result in many cases is a higher proportion of the E2 elimination product.[1][2][3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are polar enough to dissolve the reactants but do not have acidic protons to form strong hydrogen bonds with the nucleophile.[1][2] This leaves the nucleophile "naked" and highly reactive, which significantly accelerates the S(_N)2 reaction rate.[2] However, with a secondary halide and a strong base, the E2 reaction is often still the dominant pathway in polar aprotic solvents.[1]

Q3: What is the general effect of temperature on the reactivity of this compound?

Higher temperatures invariably favor the elimination (E2) reaction over the substitution (S(_N)2) reaction.[4] This is because elimination reactions generally have a higher activation energy than substitution reactions and are more entropically favored. Therefore, to increase the yield of the alkene product, increasing the reaction temperature is a common strategy.

Q4: I am observing a significant amount of an unexpected lactone byproduct. What could be the cause?

The 2-bromopropionate anion has a carboxylate group that can act as an intramolecular nucleophile. This can lead to an intramolecular S(_N)2 reaction, forming a three-membered ring lactone (α-propiolactone). This side reaction can compete with the intermolecular S(_N)2 and E2 pathways. The rate of this intramolecular reaction will also be influenced by the solvent and temperature.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low yield of the desired S(_N)2 product The reaction temperature is too high, favoring the E2 elimination product.Decrease the reaction temperature. For secondary halides, running the reaction at or below room temperature can favor substitution.[4]
The solvent is promoting the E2 pathway (e.g., using ethanol with a strong base).Switch to a polar aprotic solvent like DMSO or DMF to enhance the S(_N)2 rate.[1][2] Note that with strong bases, E2 may still be significant.
The nucleophile is too basic, favoring elimination.If possible, use a less basic but still potent nucleophile. For example, azide (B81097) (N₃⁻) and cyanide (CN⁻) are good nucleophiles but weaker bases than hydroxide (B78521) or alkoxides.[1]
High proportion of the E2 elimination product The reaction is being run at an elevated temperature.Lower the reaction temperature. Elimination reactions are favored by heat.[4]
A polar protic solvent is being used with a strong base.Consider using a polar aprotic solvent if the S(_N)2 product is desired. If elimination is the goal, a concentrated solution of a strong base in ethanol is effective.[5]
Reaction is too slow The nucleophile is weak.Use a stronger, more reactive nucleophile.[3]
A polar protic solvent is "caging" and deactivating the nucleophile.Switch to a polar aprotic solvent (e.g., DMSO, DMF) to increase the effective nucleophilicity.[2][6]
The reaction temperature is too low.While higher temperatures favor elimination, a modest increase in temperature can increase the overall reaction rate for both pathways. A careful balance must be struck based on the desired outcome.
Formation of α-propiolactone Intramolecular cyclization is competing with the main reaction.This side reaction is inherent to the substrate. To favor the intermolecular reaction, use a high concentration of a strong external nucleophile.

Quantitative Data on Product Distribution

The following tables provide representative data on the product distribution for the reaction of a secondary bromoalkane with a strong base/nucleophile under various conditions. While this data is for 2-bromopropane, it serves as an excellent model for the expected behavior of this compound.

Table 1: Influence of Solvent and Temperature on the Reaction of 2-Bromopropane with a Strong Base/Nucleophile

SolventBase/NucleophileTemperature (°C)% S(_N)2 Product% E2 ProductReference
EthanolSodium Ethoxide251882[4]
EthanolSodium Ethoxide80991[4]
EthanolSodium Hydroxide552971[1]
Ethanol/Water (60:40)Sodium Ethoxide-4753[1]
DMSOSodium Methoxide-397[1]

This data illustrates that polar aprotic solvents like DMSO overwhelmingly favor elimination for secondary halides with strong bases, while polar protic solvents like ethanol offer a more balanced, temperature-dependent competition between substitution and elimination.

Experimental Protocols

General Procedure for a Kinetic Experiment

This protocol outlines a general method for determining the S(_N)2/E2 product ratio for the reaction of this compound with sodium hydroxide.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, dissolve a known concentration of this compound (e.g., 0.1 M) in the chosen solvent (e.g., ethanol or DMSO).

  • Temperature Control: Place the flask in a thermostatically controlled oil bath and allow the solution to reach the desired reaction temperature (e.g., 25°C, 50°C, or 75°C).

  • Initiation of Reaction: Add a pre-heated solution of sodium hydroxide in the same solvent to the flask to achieve the desired final concentration (e.g., 0.1 M). Start a timer immediately upon addition.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture. Immediately quench the reaction in the aliquot by adding a dilute acid to neutralize the sodium hydroxide.

  • Analysis: Analyze the quenched samples using a suitable technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the starting material, the S(_N)2 product (2-hydroxypropionate), and the E2 product (acrylate).

  • Data Processing: Plot the concentration of reactants and products versus time to determine the reaction rates and the final product ratio.

Visualizations

ReactionPathways cluster_conditions Reaction Conditions cluster_solvents Solvent Effects cluster_temps Temperature Effects Solvent Solvent Choice Reactants This compound + Nucleophile/Base Solvent->Reactants Influences Pathway Temperature Temperature Temperature->Reactants Influences Pathway SN2_Product Substitution Product (S N 2) Reactants->SN2_Product S N 2 Pathway E2_Product Elimination Product (E2) Reactants->E2_Product E2 Pathway Polar Aprotic (DMSO) Polar Aprotic (DMSO) Polar Aprotic (DMSO)->SN2_Product Favors (generally) Polar Protic (Ethanol) Polar Protic (Ethanol) Polar Protic (Ethanol)->E2_Product Favors (with strong base) High Temp High Temp High Temp->E2_Product Strongly Favors Low Temp Low Temp Low Temp->SN2_Product Favors

Caption: Competing S(_N)2 and E2 pathways for this compound.

TroubleshootingFlowchart Start Start: Low Yield of Desired Product CheckProduct Is the major product Elimination (E2)? Start->CheckProduct CheckRate Is the reaction rate too slow? CheckProduct->CheckRate No HighTemp High temperature is likely favoring E2. CheckProduct->HighTemp Yes WeakNucleophile Nucleophile may be too weak or deactivated. CheckRate->WeakNucleophile Yes ProticSolvent Polar protic solvent with strong base favors E2. HighTemp->ProticSolvent LowerTemp Action: Lower the reaction temperature. HighTemp->LowerTemp SwitchSolvent Action: Switch to a polar aprotic solvent (e.g., DMSO). ProticSolvent->SwitchSolvent IncreaseTemp Action: Cautiously increase temperature. WeakNucleophile->IncreaseTemp StrongerNucleophile Action: Use a stronger nucleophile or switch to a polar aprotic solvent. WeakNucleophile->StrongerNucleophile

Caption: Troubleshooting flowchart for optimizing reaction outcomes.

References

Preventing Wurtz coupling in Grignard reactions with Sodium 2-bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Grignard Reactions with Sodium 2-bromopropionate

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving this compound, with a specific focus on preventing the unwanted Wurtz coupling side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when preparing a Grignard reagent from this compound?

The primary challenge is the high propensity for Wurtz-type coupling, where two molecules of the starting material react to form a dimer, significantly reducing the yield of the desired Grignard reagent. This is especially prevalent with reactive halides like 2-bromopropionate. Additionally, the ionic nature of the sodium carboxylate group can lead to poor solubility in traditional ethereal solvents used for Grignard reactions, further complicating the synthesis.

Q2: What is Wurtz coupling in the context of a Grignard reaction?

Wurtz coupling is a side reaction that results in the formation of a new carbon-carbon bond between two alkyl halide molecules. In this specific case, the Grignard reagent, once formed, can react with another molecule of 2-bromopropionate to produce a dimeric product, as opposed to the desired Grignard reagent which is intended for subsequent reactions.

Q3: How can I minimize Wurtz coupling during my Grignard reaction?

Minimizing Wurtz coupling involves careful control of reaction parameters. Key strategies include:

  • Low Temperatures: Maintaining a low reaction temperature slows down the rate of the Wurtz coupling reaction more significantly than the Grignard formation.

  • Slow Addition of Alkyl Halide: A slow, controlled addition of the this compound solution to the magnesium turnings ensures that the concentration of the alkyl halide is always low, which minimizes the chance of it reacting with the newly formed Grignard reagent.

  • Highly Active Magnesium: Using highly reactive magnesium, such as Rieke magnesium, can promote the formation of the Grignard reagent over the coupling side reaction.

  • Choice of Solvent: The solvent can influence the reaction rates. While THF is common, the choice of solvent can be optimized to favor Grignard formation.

Q4: Is it necessary to protect the carboxylate group of this compound before starting the Grignard reaction?

While Grignard reagents are incompatible with acidic protons, the carboxylate is the conjugate base and less reactive. However, protecting the carboxylate group as an ester is a common and often recommended strategy. This improves solubility in ethereal solvents and can help to favor the desired reaction pathway. The ester can then be hydrolyzed post-reaction to regenerate the carboxylic acid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product • High rate of Wurtz coupling.• Deactivation of the Grignard reagent by moisture or atmospheric CO2.• Poor quality or passivation of magnesium turnings.• Implement strategies to minimize Wurtz coupling (see FAQ Q3).• Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).• Activate the magnesium turnings before use (e.g., with iodine or 1,2-dibromoethane).
Formation of a Significant Amount of Dimeric Byproduct • Reaction temperature is too high.• The concentration of the alkyl halide is too high.• Maintain the reaction at a lower temperature (e.g., 0°C or below).• Use a syringe pump for very slow and controlled addition of the this compound solution.
Difficulty Initiating the Grignard Reaction • Magnesium surface is coated with magnesium oxide.• Insufficient activation of magnesium.• Low solubility of the starting material.• Crush the magnesium turnings just before use to expose a fresh surface.• Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension to initiate the reaction.• Consider protecting the carboxylate as an ester to improve solubility.

Experimental Protocols

Protocol 1: Grignard Reaction with this compound (Unprotected)

This protocol outlines the direct formation of a Grignard reagent from this compound, with measures to minimize Wurtz coupling.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • 1,2-Dibromoethane (for activation)

  • Round-bottom flask, condenser, dropping funnel, and nitrogen/argon line

Procedure:

  • Preparation: All glassware must be thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane and gently warm to activate the magnesium.

  • Reagent Preparation: In a separate flask, dissolve the this compound in a minimal amount of anhydrous THF. This may require sonication or gentle warming.

  • Initiation: Add a small portion of the this compound solution to the activated magnesium suspension in THF. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed.

  • Reaction: Once initiated, cool the reaction flask to 0°C. Add the remaining this compound solution dropwise from the dropping funnel over several hours to maintain a low concentration of the alkyl halide.

  • Completion: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. The resulting Grignard reagent is ready for the next step.

Protocol 2: Grignard Reaction with a Protected Carboxylate Group

This protocol involves the protection of the carboxylate group as an ester before forming the Grignard reagent.

Part A: Esterification of this compound

  • React this compound with an appropriate alcohol (e.g., ethanol) under acidic conditions to form the corresponding ester (e.g., ethyl 2-bromopropionate).

  • Purify the resulting ester by distillation or chromatography.

Part B: Grignard Formation with the Protected Ester

  • Follow the same procedure as in Protocol 1, but use the purified ester (e.g., ethyl 2-bromopropionate) as the starting material. The reaction is typically more straightforward due to the improved solubility of the ester in ethereal solvents.

Part C: Deprotection

  • After the desired reaction with the Grignard reagent is complete, the ester group can be hydrolyzed back to the carboxylic acid using standard aqueous acid or base workup conditions.

Visual Guides

Wurtz_Coupling_Prevention cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes low_temp Low Temperature (e.g., 0°C) grignard Desired Grignard Product (R-MgX) low_temp->grignard Favors wurtz Wurtz Coupling Byproduct (R-R) low_temp->wurtz Inhibits slow_addition Slow Alkyl Halide Addition slow_addition->grignard Favors slow_addition->wurtz Inhibits active_mg Highly Active Magnesium active_mg->grignard Favors

Caption: Key strategies to favor Grignard reagent formation.

experimental_workflow start Start: Sodium 2-bromopropionate protect Protect Carboxylate Group (Esterification) start->protect grignard_ester Form Grignard Reagent from Ester protect->grignard_ester reaction Reaction with Electrophile grignard_ester->reaction deprotect Deprotect (Hydrolyze Ester) to Yield Final Product reaction->deprotect end Final Product with Carboxylic Acid deprotect->end

Caption: Workflow using a carboxylate protecting group strategy.

Improving the efficiency of nucleophilic substitution with Sodium 2-bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sodium 2-bromopropionate. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the efficiency of your nucleophilic substitution reactions.

Troubleshooting Guide

This guide addresses common issues encountered during nucleophilic substitution reactions with this compound.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Poor Nucleophile The reactivity of the nucleophile is critical. Stronger nucleophiles lead to faster reactions.[1] Negatively charged nucleophiles are generally stronger than their neutral counterparts. For example, an alkoxide (RO⁻) is more nucleophilic than an alcohol (ROH).[2]
Inappropriate Solvent For SN2 reactions, polar aprotic solvents such as DMSO, DMF, or acetone (B3395972) are preferred as they do not solvate the nucleophile as strongly as polar protic solvents (e.g., water, ethanol), leaving it more available to react.[1][3][4]
Steric Hindrance While this compound itself has limited steric bulk around the reaction center, a bulky nucleophile can slow down the reaction rate.[5] If possible, choose a less sterically hindered nucleophile.
Leaving Group Issues Bromine is a good leaving group.[1] However, if the reaction is still slow, you might consider converting the bromide to an iodide via a Finkelstein reaction, as iodide is an even better leaving group.[6]
Reaction Temperature Too Low Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions like elimination.[7] A moderate increase in temperature (e.g., to 50-100 °C) is often beneficial.[2]
Decomposition of Reactants or Products Some reactants or products may be unstable at elevated temperatures. It is crucial to determine the thermal stability of your specific compounds.[6]

Issue 2: Formation of Side Products (e.g., Elimination Products)

Potential Cause Recommended Solution
Strongly Basic Nucleophile Strong, bulky bases can favor elimination (E2) over substitution (SN2).[8] For instance, tertiary alkoxides are prone to causing elimination.[9] If elimination is a problem, consider a less basic nucleophile. Thiolates, for example, are highly nucleophilic but less basic than alkoxides.[10]
High Reaction Temperature Higher temperatures favor elimination over substitution.[7] If elimination is observed, try running the reaction at a lower temperature for a longer period.
Solvent Choice The choice of solvent can influence the substitution-to-elimination ratio. Ethanol (B145695), for instance, encourages elimination more than water.[7] Using a polar aprotic solvent generally favors SN2 reactions.
Substrate Structure This compound is a secondary halide, which can undergo both substitution and elimination.[7] Optimizing the other reaction conditions is key to favoring substitution.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for nucleophilic substitution with this compound?

A1: Nucleophilic substitution with this compound, a secondary alkyl halide, typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] This is a one-step process where the nucleophile attacks the carbon atom bearing the bromine, leading to inversion of stereochemistry at the reaction center.[1] However, under certain conditions, particularly with weakly basic nucleophiles and polar protic solvents, an SN1 mechanism or neighboring group participation may be observed.[11]

Q2: How can I increase the rate of my reaction?

A2: To increase the reaction rate, you can:

  • Use a stronger, less sterically hindered nucleophile.[1][5]

  • Employ a polar aprotic solvent like DMF, DMSO, or acetone.[1][4]

  • Increase the reaction temperature moderately.[2]

  • Ensure a good leaving group is present; bromine is generally effective.[1]

Q3: My reaction is giving me a mixture of substitution and elimination products. How can I favor substitution?

A3: To favor substitution over elimination:

  • Use a nucleophile that is a weak base, such as a thiolate or azide.[10]

  • Run the reaction at a lower temperature.[7]

  • Use a polar aprotic solvent.

  • Use a less concentrated solution of the base/nucleophile.[7]

Q4: What is the stereochemical outcome of the reaction?

A4: For a standard SN2 reaction, you should expect inversion of configuration at the chiral center of the 2-bromopropionate.[12] However, if neighboring group participation occurs, which is possible with the carboxylate group, retention of configuration may be observed, especially at low hydroxide (B78521) concentrations.[5][11] At higher hydroxide concentrations, the direct SN2 pathway with inversion is more likely.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for Nucleophilic Substitution

Nucleophile Solvent Temperature (°C) Typical Yields Key Considerations
Alkoxide (e.g., Ethoxide)Ethanol50-10050-95% (general Williamson ether synthesis)[2]Can have competing elimination reactions, especially at higher temperatures and with hindered alkoxides.[3][8]
ThiolatePolar Aprotic (e.g., DMF)Room Temp to 80Generally highThiolates are excellent nucleophiles and weak bases, minimizing elimination.[10]
Amine (e.g., Ammonia)EthanolHeated in a sealed tubeVariable, often a mixtureOver-alkylation is a common issue, leading to mixtures of primary, secondary, and tertiary amines, and quaternary ammonium (B1175870) salts.[13][14]
AzideEthanol/WaterReflux70-85% (with similar substrates)Azides are good nucleophiles and the resulting alkyl azides can be reduced to primary amines, avoiding over-alkylation.[13]
HydroxideWater/EthanolRefluxVariableCan lead to hydrolysis to form 2-hydroxypropanoic acid. Elimination is also a possibility.[1][7]

Table 2: Second-Order Rate Constants for the Reaction of Sodium 2-bromopropanoate

Nucleophile Rate Constant (k₂) Conditions
Hydroxide Ion (OH⁻)6.4 x 10⁻⁴ M⁻¹s⁻¹Aqueous solution

Note: This table is intended to be illustrative. Actual yields and reaction times will vary depending on the specific substrates and precise experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis with this compound

This protocol describes the synthesis of an ether from an alcohol and this compound.

  • Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF or THF).

  • Add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Substitution Reaction: Dissolve this compound (1.2 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the alkoxide solution.

  • Heat the reaction mixture to 50-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of a Thioether from this compound

This protocol details the reaction of a thiol with this compound.

  • Thiolate Formation: In a round-bottom flask, dissolve the thiol (1.0 eq.) in a polar aprotic solvent such as DMF.

  • Add a base like sodium hydroxide (1.1 eq.) or potassium carbonate (1.5 eq.) and stir for 15-30 minutes at room temperature to form the thiolate.

  • Substitution Reaction: Add a solution of this compound (1.2 eq.) in DMF to the reaction mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary. Monitor the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the product via column chromatography.

Protocol 3: Synthesis of an Amino Acid via Amination of this compound

This protocol outlines the synthesis of alanine (B10760859) from this compound using a large excess of ammonia (B1221849) to minimize over-alkylation.[9][15]

  • Reaction Setup: Place a concentrated solution of ammonia in ethanol in a sealed tube or a high-pressure reaction vessel. Caution: This reaction should be performed in a well-ventilated fume hood due to the high pressure that will develop.

  • Add this compound to the ammonia solution.

  • Reaction: Seal the vessel and heat it to a temperature that allows for the reaction to proceed at a reasonable rate (e.g., 100 °C). The reaction time will vary and should be monitored.

  • Work-up: After cooling the vessel to room temperature, carefully open it.

  • Evaporate the solvent and excess ammonia under reduced pressure.

  • The resulting product will be a mixture of the amino acid and ammonium bromide. The amino acid can be purified by techniques such as ion-exchange chromatography or crystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Prep Prepare Nucleophile (e.g., Alkoxide/Thiolate) Mixing Combine Reactants in Polar Aprotic Solvent Reactant_Prep->Mixing Substrate_Prep Dissolve Sodium 2-bromopropionate Substrate_Prep->Mixing Heating Heat & Stir (Monitor by TLC) Mixing->Heating Quench Quench Reaction Heating->Quench Extraction Extract Product Quench->Extraction Purification Purify Product (e.g., Chromatography) Extraction->Purification Product Final Product Purification->Product

Caption: General experimental workflow for nucleophilic substitution.

troubleshooting_pathway Start Low Yield or Slow Reaction Check_Nucleophile Is the nucleophile strong enough? Start->Check_Nucleophile Check_Solvent Is the solvent polar aprotic? Check_Nucleophile->Check_Solvent Yes Use_Stronger_Nu Use a stronger nucleophile Check_Nucleophile->Use_Stronger_Nu No Check_Temp Is the temperature optimal? Check_Solvent->Check_Temp Yes Change_Solvent Switch to a polar aprotic solvent Check_Solvent->Change_Solvent No Check_Elimination Are elimination products observed? Check_Temp->Check_Elimination Yes Optimize_Temp Optimize temperature (avoid high heat) Check_Temp->Optimize_Temp No Favor_Substitution Use less basic Nu, lower temp, or polar aprotic solvent Check_Elimination->Favor_Substitution Yes Success Improved Yield Check_Elimination->Success No Use_Stronger_Nu->Success Change_Solvent->Success Optimize_Temp->Success Favor_Substitution->Success

References

Technical Support Center: Scale-Up of Reactions Using Sodium 2-bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of chemical reactions involving Sodium 2-bromopropionate.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of reactions with this compound, presented in a question-and-answer format.

Issue 1: Low Yield Upon Scale-Up

  • Question: We are observing a significant drop in yield for our nucleophilic substitution reaction with this compound when moving from lab scale (grams) to pilot scale (kilograms). What are the potential causes and solutions?

  • Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors:

    • Inadequate Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high concentration, promoting side reactions. The heterogeneous nature of some reactions involving the solid salt this compound can exacerbate this. Ensure that the agitation speed and impeller design are suitable for the reactor geometry and reaction mass to maintain a uniform suspension.

    • Poor Temperature Control: Exothermic reactions can be difficult to control in large vessels due to a lower surface-area-to-volume ratio. This can lead to temperature spikes that favor the formation of byproducts. Implement a robust cooling system and consider a slower, controlled addition of reagents to manage the heat evolution.

    • Side Reactions: The longer reaction times or higher temperatures sometimes encountered during scale-up can increase the prevalence of side reactions such as elimination and dibromination.

    • Impurity Effects: The quality of starting materials can have a more pronounced impact on a larger scale. Ensure the purity of your this compound and other reactants.

Issue 2: Increased Formation of Impurities

  • Question: Our scaled-up reaction is producing a higher percentage of byproducts, particularly an elimination byproduct (an acrylate (B77674) derivative) and a di-substituted product. How can we mitigate this?

  • Answer: The formation of impurities is often linked to reaction conditions and the inherent reactivity of the reagents.

    • To Minimize Elimination Byproducts: Elimination is favored by higher temperatures and strong bases. Carefully control the reaction temperature, keeping it as low as feasible to achieve a reasonable reaction rate. If applicable to your synthesis, consider using a milder base or a solvent system that disfavors elimination pathways.

    • To Minimize Di-substituted Byproducts: The formation of di-substituted products can occur if the initial product is sufficiently nucleophilic to react with the starting material. To address this, maintain a strict stoichiometry and consider adding the this compound in portions to keep its instantaneous concentration low.

    • Raw Material Purity: Impurities in the this compound starting material can act as catalysts for side reactions or lead to additional impurities. Always use a high-purity grade for scale-up.

Issue 3: Difficulties in Product Purification

  • Question: We are struggling with the purification of our product on a larger scale. The crude product contains unreacted starting material and byproducts with similar physical properties to our desired compound. What purification strategies are recommended?

  • Answer: Purification is a critical step in any synthesis, and its complexity can increase significantly with scale.

    • Crystallization: If your product is a solid, developing a robust crystallization procedure is often the most effective and scalable purification method. Experiment with different solvent systems to maximize the recovery of the desired product while leaving impurities in the mother liquor.

    • Distillation: For liquid products, fractional distillation can be effective, but it may be challenging if the boiling points of the product and impurities are very close. In such cases, high-efficiency distillation columns may be required.

    • Chromatography: While often used at the lab scale, column chromatography can be expensive and cumbersome for large-scale production. However, it may be necessary for high-purity applications. Consider using techniques like medium pressure liquid chromatography (MPLC) for larger quantities.

    • Extraction: Optimize your aqueous workup to remove water-soluble impurities. The solubility of your product in the organic and aqueous phases is a critical parameter to consider.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound in scaled-up reactions.

  • Question 1: What are the key safety considerations when handling large quantities of this compound?

  • Answer: this compound is a hazardous substance and should be handled with appropriate safety precautions. When working with large quantities, it is crucial to:

    • Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.

    • Work in a well-ventilated area to avoid inhalation of dust.

    • Have safety showers and eyewash stations readily available.

    • Be aware of its potential for thermal decomposition, especially in the presence of impurities or under uncontrolled heating.

  • Question 2: What is the typical purity of commercially available this compound, and how does it affect scale-up?

  • Answer: Commercial grades of this compound are typically available in purities of 95% or higher. For scale-up, it is advisable to use the highest purity available to minimize the introduction of unknown variables and potential side reactions. Impurities can affect reaction kinetics, yield, and the final product's purity profile.

  • Question 3: What are the common solvents for reactions involving this compound at an industrial scale?

  • Answer: The choice of solvent depends on the specific reaction. This compound has good solubility in polar solvents like water and alcohols (e.g., methanol, ethanol).[1] For reactions with non-polar substrates, phase-transfer catalysis is often employed to facilitate the reaction between the water-soluble this compound and the organic-soluble substrate.[2]

  • Question 4: How can we monitor the progress of a large-scale reaction involving this compound?

  • Answer: In-process monitoring is crucial for understanding reaction kinetics and determining the optimal endpoint. Common techniques include:

    • High-Performance Liquid Chromatography (HPLC)

    • Gas Chromatography (GC)

    • Thin-Layer Chromatography (TLC) for qualitative checks

    • In-situ monitoring with spectroscopic techniques (e.g., FTIR) for advanced process control.

Data Presentation

The following tables summarize key quantitative data relevant to the scale-up of reactions involving this compound and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₄BrNaO₂[3]
Molecular Weight174.96 g/mol [3]
Boiling Point202.6 °C at 760 mmHg[3]
Flash Point76.3 °C[3]
Solubility in WaterHigh[4]
Solubility in MethanolSoluble[1]
Solubility in EthanolSoluble[1]

Table 2: Comparison of Reaction Parameters in the Synthesis of 2-Arylpropionic Acids

ParameterLaboratory ScalePilot/Industrial Scale (Inferred)Reference
Reactants Aryl magnesium bromide, this compoundAryl magnesium bromide, this compound[5]
Solvent Anhydrous ethers (e.g., THF)Anhydrous ethers (e.g., THF)[3]
Temperature 0-5 °C (addition), then refluxControlled cooling during addition, followed by controlled heating[5]
Yield Can be high (e.g., >60% for 2-(2-fluoro-4-biphenylyl)propionic acid)Potentially lower without optimization due to mass and heat transfer limitations[5]
Key Challenge Ensuring anhydrous conditionsMaintaining anhydrous conditions, temperature control, and efficient mixing[5]

Experimental Protocols

Key Experiment: Pilot-Scale Synthesis of a 2-Arylpropionic Acid Derivative

This protocol is a representative example for the synthesis of a 2-arylpropionic acid derivative using this compound at a pilot scale. Note: This is a generalized procedure and must be adapted and optimized for specific target molecules and equipment.

1. Reactor Preparation:

  • Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Equip the reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel.

2. Grignard Reagent Formation:

  • Charge the reactor with magnesium turnings and a suitable anhydrous ether solvent (e.g., THF).

  • Slowly add the aryl bromide to initiate the Grignard reaction, maintaining the temperature within a specified range.

  • After the addition is complete, stir the mixture until the magnesium is consumed.

3. Reaction with this compound:

  • Cool the Grignard reagent solution to 0-5 °C.[5]

  • In a separate vessel, dissolve this compound in a suitable anhydrous solvent.

  • Slowly add the this compound solution to the Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to a controlled temperature for a specified period to ensure complete reaction.

4. Quenching and Work-up:

  • Cool the reaction mixture and slowly quench by adding it to a mixture of ice and a suitable acid (e.g., hydrochloric acid).

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with a suitable organic solvent.

  • Combine the organic layers and wash with brine.

5. Product Isolation and Purification:

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from an appropriate solvent system.

6. Quality Control:

  • Analyze the final product for purity (e.g., by HPLC or GC) and identity (e.g., by NMR and MS).

Mandatory Visualization

Scale_Up_Troubleshooting_Workflow start Low Yield or High Impurities in Scale-Up check_mixing Is Mixing Adequate? start->check_mixing check_temp Is Temperature Controlled? check_mixing->check_temp Yes improve_mixing Improve Agitation: - Increase Stirrer Speed - Use Appropriate Impeller check_mixing->improve_mixing No check_reagents Are Raw Materials Pure? check_temp->check_reagents Yes improve_temp Enhance Temperature Control: - Improve Cooling System - Slow Reagent Addition check_temp->improve_temp No check_conditions Are Reaction Conditions Optimized? check_reagents->check_conditions Yes purify_reagents Use Higher Purity Reagents: - Source from Reliable Supplier - Analyze Incoming Materials check_reagents->purify_reagents No optimize_conditions Re-optimize Conditions: - Lower Temperature - Adjust Stoichiometry - Consider Different Solvent check_conditions->optimize_conditions No solution Improved Yield and Purity check_conditions->solution Yes improve_mixing->check_temp improve_temp->check_reagents purify_reagents->check_conditions optimize_conditions->solution

Caption: A workflow for troubleshooting common issues in the scale-up of chemical reactions.

References

Technical Support Center: Minimizing Impurities in the Synthesis of Sodium 2-bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides targeted troubleshooting advice and answers to frequently asked questions to help minimize impurities during the synthesis of Sodium 2-bromopropionate. The focus is on practical solutions for common challenges encountered in the laboratory, ensuring higher purity and more reliable outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

The most common and established method is a two-step process. First, propionic acid is subjected to alpha-bromination using the Hell-Volhard-Zelinsky (HVZ) reaction to yield 2-bromopropionic acid.[1][2] This intermediate is then carefully neutralized with a suitable sodium base to produce the final sodium salt.[3]

Q2: What are the primary impurities I should be concerned about during this synthesis?

The main impurities can originate from both stages of the synthesis:

  • From the HVZ Reaction:

    • Unreacted Propionic Acid: Due to incomplete bromination.

    • 2,2-Dibromopropionic Acid: A common byproduct if an excess of bromine is used or if the reaction temperature is not well-controlled.

    • 2-Bromopropionyl Bromide: The reactive intermediate of the HVZ reaction. Its presence indicates an incomplete hydrolysis (workup) step.[1]

  • From the Neutralization Step:

    • Residual Solvents: Such as methanol (B129727) or ethanol (B145695) if alkoxide bases are used.[4]

    • Excess Base: Unreacted sodium hydroxide, sodium carbonate, etc.

    • Side-reaction Products: At elevated temperatures, elimination can occur, leading to sodium acrylate.

Q3: How can I prevent the formation of 2,2-dibromopropionic acid?

Formation of the dibromo- impurity is a significant challenge. To minimize it, strict control over the reaction stoichiometry is crucial. Use only one molar equivalent of bromine (Br₂) relative to propionic acid. Additionally, maintaining a consistent reaction temperature, typically by gentle heating after the initial exothermic reaction, prevents localized overheating that can promote further bromination.[5][6]

Q4: My final product is a sticky solid instead of a crystalline powder. What is the likely cause?

This issue typically points to the presence of moisture or residual solvent. This compound is hygroscopic and will readily absorb water from the atmosphere.[6] Residual solvents from the neutralization or purification steps can also prevent proper crystallization. Ensure the 2-bromopropionic acid intermediate is thoroughly dry before neutralization and that the final product is dried under vacuum at a moderate temperature (e.g., 55-60°C) to remove all volatile residues.[4]

Q5: Which sodium base is optimal for the neutralization of 2-bromopropionic acid?

The choice of base can impact purity and ease of handling:

  • Sodium Methoxide (NaOMe) in Methanol: A common and effective choice, often leading to a clean reaction. The primary drawback is the need to remove the methanol solvent completely under reduced pressure.[3][4]

  • Anhydrous Sodium Carbonate (Na₂CO₃): A milder, more economical, and safer alternative.[3] It is added portion-wise to a solution of the acid. The reaction is less exothermic, but ensuring complete reaction may require a longer stirring time.

  • Sodium Hydroxide (NaOH): While effective, it is a very strong base and the reaction is highly exothermic. Localized pH and temperature spikes can potentially lead to side reactions like hydrolysis or elimination if not perfectly controlled, for instance at 0-5°C.[3]

Q6: What are the best analytical methods to confirm the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC) or GC-MS: Ideal for detecting volatile impurities like residual solvents and unreacted starting materials. Purity is often validated with area% thresholds (e.g., ≥98.0%).[3]

  • Titrimetry: Acid-base titration can be used to determine the overall assay of the salt, providing a quantitative measure of its purity.[7]

  • Elemental Analysis: Confirms that the elemental composition (C, H, Br, Na, O) matches the empirical formula.[3]

  • Infrared (IR) Spectroscopy: Used for structural confirmation of the carboxylate salt.[3]

Section 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of 2-Bromopropionic Acid 1. Incomplete reaction during HVZ step. 2. Moisture contamination reacting with PBr₃ catalyst. 3. Loss of product during aqueous workup/extraction.1. Increase reflux time (e.g., 2-3 hours) after bromine addition.[6] Ensure temperature is maintained. 2. Use anhydrous propionic acid and protect the reaction from atmospheric moisture. 3. Perform multiple extractions with a suitable organic solvent (e.g., ether) and check the pH of the aqueous layer to ensure it's acidic.[6]
High Levels of Dibromo- Impurity 1. Molar excess of bromine used. 2. Reaction temperature was too high or poorly controlled.1. Carefully measure and add exactly one molar equivalent of bromine. 2. Add bromine slowly, especially at the start, using a water bath to control the initial exotherm (keep below 50°C).[8] Maintain a steady, gentle reflux afterward.
Final Product is Discolored (Yellow/Brown) 1. Trace amounts of residual bromine. 2. Degradation from overheating during drying.1. Ensure the workup of the HVZ reaction is thorough to remove all unreacted bromine. Consider washing the ether extract with a dilute sodium bisulfite solution. 2. Dry the final salt under vacuum at a moderate temperature (not exceeding 60°C).[4] Recrystallization can also remove colored impurities.
Inconsistent Assay/Purity Between Batches 1. Variability in raw material quality (e.g., water content). 2. Inconsistent reaction parameters (addition rates, temperatures, timing).1. Use high-purity, anhydrous starting materials. 2. Standardize the entire process. Use controlled addition funnels, temperature probes, and consistent stirring rates to ensure reproducibility.

Section 3: Data Presentation

The following table summarizes how key experimental parameters can be adjusted to minimize common impurities.

Table 1: Influence of Reaction Parameters on Impurity Profile

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome / Impurity Impact
Bromine Stoichiometry (HVZ) >1.1 molar equivalents1.0 molar equivalentCondition B significantly reduces the formation of 2,2-dibromopropionic acid.
Temperature Control (HVZ) Uncontrolled, rapid exothermSlow Br₂ addition with cooling (e.g., <50°C), then gentle reflux[8]Condition B prevents side reactions like polybromination and potential degradation.
Moisture (HVZ) Reagents/glassware not driedAnhydrous reagents, oven-dried glassware, inert atmosphereCondition B prevents the decomposition of the PBr₃ catalyst, ensuring a higher conversion rate and minimizing unreacted propionic acid.[3]
Base for Neutralization Concentrated NaOH added quicklyAnhydrous Na₂CO₃ added portion-wise at 0-10°C[4][9]Condition B offers better control over temperature and pH, minimizing the risk of elimination or other side reactions.
Product Drying Air-dried at elevated temperatureDried in a vacuum oven at 55-60°C[4]Condition B effectively removes residual solvents and moisture without causing thermal degradation, leading to a crystalline, free-flowing powder.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromopropionic Acid via Hell-Volhard-Zelinsky (HVZ) Reaction

  • Materials: Propionic acid (anhydrous), red phosphorus, and bromine.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a pressure-equalizing dropping funnel, place propionic acid and red phosphorus.[8]

    • From the dropping funnel, add bromine dropwise with stirring. The reaction is exothermic; maintain the temperature below 50°C using a water bath during the initial addition.[8]

    • After the initial exotherm subsides and all the bromine has been added, gently heat the mixture to reflux for 2-3 hours until the dark red color of bromine disappears.[6]

    • Cool the reaction mixture. The intermediate product, 2-bromopropionyl bromide, can be isolated by distillation.

    • For hydrolysis, carefully and slowly add water to the crude 2-bromopropionyl bromide in an ice bath. Once the vigorous reaction ceases, heat the mixture for an additional 60-90 minutes to ensure complete hydrolysis to 2-bromopropionic acid.[6]

    • After cooling, extract the product into diethyl ether, dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude 2-bromopropionic acid can be purified by vacuum distillation.[6]

Protocol 2: Preparation and Purification of this compound

  • Materials: 2-bromopropionic acid, anhydrous sodium carbonate, anhydrous methanol (optional).

  • Procedure:

    • Dissolve the purified 2-bromopropionic acid in a suitable anhydrous solvent like methanol or use it neat if it is a liquid.[4]

    • Cool the solution in an ice bath to 0-10°C.[9]

    • With vigorous stirring, add anhydrous sodium carbonate portion-wise. Control the addition rate to manage the effervescence (CO₂ evolution).

    • After all the base has been added, allow the mixture to slowly warm to room temperature and stir for an additional 45-60 minutes to ensure the reaction is complete.[4]

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

    • The resulting crude solid should be finely ground and dried thoroughly in a vacuum oven at 55-60°C to yield a white, crystalline powder.[4]

    • For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol.

Section 5: Visual Guides

SynthesisWorkflow PropAcid Propionic Acid HVZ Hell-Volhard-Zelinsky (Br₂, P catalyst) PropAcid->HVZ TwoBromoAcid 2-Bromopropionic Acid HVZ->TwoBromoAcid Neutralization Neutralization (e.g., Na₂CO₃) TwoBromoAcid->Neutralization CrudeSalt Crude Sodium 2-bromopropionate Neutralization->CrudeSalt Purification Purification (Drying / Recrystallization) CrudeSalt->Purification FinalProduct Pure Sodium 2-bromopropionate Purification->FinalProduct ImpurityPathways cluster_HVZ HVZ Reaction Stage PropAcid Propionic Acid Unreacted Impurity: Unreacted Propionic Acid PropAcid->Unreacted Incomplete Reaction TwoBromoAcid 2-Bromopropionic Acid Dibromo Impurity: 2,2-Dibromopropionic Acid TwoBromoAcid->Dibromo Excess Br₂ or High Temp Br2 Bromine (Br₂) Br2->Dibromo H2O Moisture InactiveCat Inactive Catalyst H2O->InactiveCat PBr3 PBr₃ Catalyst PBr3->InactiveCat Decomposition

Caption: Common impurity formation pathways during the HVZ reaction stage.

TroubleshootingTree Start Purity Analysis Fails (e.g., Low Assay by Titration) HighDibromo High Dibromo- Impurity via GC? Start->HighDibromo HighSM High Starting Material via GC? HighDibromo->HighSM No Sol_Stoichiometry Solution: Check Br₂ Stoichiometry & Control Temperature HighDibromo->Sol_Stoichiometry Yes WetProduct Product is Sticky or Discolored? HighSM->WetProduct No Sol_ReactionTime Solution: Increase HVZ Reaction Time & Ensure Anhydrous Conditions HighSM->Sol_ReactionTime Yes Sol_Drying Solution: Dry Under Vacuum & Consider Recrystallization WetProduct->Sol_Drying Yes

Caption: Decision tree for troubleshooting common purity issues.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Sodium 2-bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the primary analytical methods for the characterization of Sodium 2-bromopropionate. It is designed to assist researchers and professionals in selecting the appropriate techniques for quality control, structural elucidation, and purity assessment. The information presented is a synthesis of established analytical principles and available experimental data for this compound and structurally related compounds.

Spectroscopic Methods

Spectroscopic techniques are fundamental for elucidating the molecular structure and confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are valuable for structural confirmation and purity assessment.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the methyl and methine protons. The chemical shifts are influenced by the electronegative bromine atom and the carboxylate group.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Parameter ¹H NMR (Expected) ¹³C NMR (Expected)
Solvent D₂OD₂O
Reference TSPTSP
CH₃ Signal Doublet~22 ppm
CH-Br Signal Quartet~45 ppm
COO⁻ Signal -~175 ppm
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the strong absorptions of the carboxylate group.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)[1]
Carboxylate (COO⁻)Asymmetric Stretch1550 - 1610[1]
Carboxylate (COO⁻)Symmetric Stretch1400 - 1450[1]
C-H (Alkyl)Stretch2850 - 2975[1]
C-BrStretch500 - 600[1]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) in negative ion mode is a suitable technique, as it allows for the analysis of the 2-bromopropionate anion.[1]

Ion Formula Expected m/z (⁷⁹Br)[1] Expected m/z (⁸¹Br)[1]
[2-bromopropionate]⁻[C₃H₄BrO₂]⁻150.94[1]152.94[1]

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which are present in nearly equal abundance, resulting in two peaks of similar intensity separated by 2 m/z units.[1]

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from impurities and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a common method for the analysis of polar organic compounds like this compound. While a specific method for the sodium salt is not widely published, methods for its parent acid, 2-bromopropionic acid, can be readily adapted.

Parameter Alternative 1: 2-Bromopropionic Acid Analysis[2] Alternative 2: Short-Chain Fatty Acid Analysis[3]
Column Newcrom R1[2]Ascentis® Express C18[3]
Mobile Phase Acetonitrile (B52724), Water, and Phosphoric Acid[2]Acetonitrile and Phosphate (B84403) Buffer[3]
Detection UVUV or LC-MS[3]
Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile compounds. Due to the low volatility of this compound, derivatization is typically required to convert it into a more volatile ester, such as methyl 2-bromopropionate, prior to GC analysis.

Parameter Derivatization GC-MS Method *
Derivatizing Agent Methanol (B129727) with Sulfuric Acid catalyst
Column Zebron ZB-624 (or equivalent)
Carrier Gas Helium
Detection Mass Spectrometry (MS)

Based on a method for the determination of 2-bromopropionic acid.[4]

Thermal Analysis

Technique Information Obtained Expected Behavior for a Sodium Carboxylate
TGA Thermal stability, decomposition temperatureInitial weight loss due to dehydration, followed by decomposition at higher temperatures.[5][6]
DSC Melting point, phase transitions, heat of fusionEndothermic peaks corresponding to dehydration and melting, followed by exothermic peaks related to decomposition.[5][6]

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O).

  • Internal Standard: Add a small amount of a suitable internal standard (e.g., TSP for D₂O).

  • Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher).

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.

HPLC Analysis (Adapted from Short-Chain Fatty Acid Methods)
  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer) at a pH that ensures the analyte is in a single ionic form.

  • Column: Use a C18 reverse-phase column.

  • System: An HPLC system equipped with a UV detector.

  • Injection: Inject a known volume of the sample solution.

  • Detection: Monitor the elution of the compound at a suitable UV wavelength.

  • Quantification: Determine the concentration of this compound by comparing its peak area to that of a standard of known concentration.

GC-MS Analysis (with Derivatization)
  • Derivatization: React the this compound sample with a suitable derivatizing agent (e.g., methanol and sulfuric acid) to form the corresponding methyl ester.

  • Extraction: Extract the derivatized product into an organic solvent.

  • Injection: Inject a small volume of the extract into the GC-MS system.

  • Separation: Use a suitable capillary column to separate the components of the sample.

  • Detection: Detect the eluted compounds using a mass spectrometer, monitoring for the characteristic mass-to-charge ratio of the derivatized analyte.

Visualizations

Analytical_Workflow cluster_sample Sample cluster_methods Analytical Methods cluster_information Information Obtained Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC Sample->HPLC GC GC (with Derivatization) Sample->GC Thermal Thermal Analysis (TGA/DSC) Sample->Thermal Structure Structural Elucidation NMR->Structure Identity Identity Confirmation NMR->Identity IR->Identity MS->Identity Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification GC->Purity GC->Quantification ThermalStability Thermal Stability Thermal->ThermalStability

Caption: General analytical workflow for the characterization of this compound.

Method_Selection cluster_goals cluster_techniques Goal What is the analytical goal? Structure Structural Confirmation Goal->Structure  Identity & Structure Purity Purity & Quantification Goal->Purity  Impurity Profile & Assay Thermal Thermal Properties Goal->Thermal  Stability & Phase Changes NMR_IR_MS NMR, IR, MS Structure->NMR_IR_MS Chroma HPLC, GC Purity->Chroma TGA_DSC TGA, DSC Thermal->TGA_DSC

Caption: Decision flowchart for selecting an analytical method for this compound.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Sodium 2-Bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of sodium 2-bromopropionate. For comparative purposes, the spectral data of 2-bromopropane (B125204) is also presented, highlighting the influence of the carboxylate group on chemical shifts. Furthermore, alternative analytical techniques for the characterization of halogenated compounds are discussed.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the key ¹H and ¹³C NMR spectral data for 2-bromopropionic acid (as a proxy for this compound) and 2-bromopropane. The presence of the electron-withdrawing carboxylate group in this compound significantly influences the electronic environment of the neighboring protons and carbons, leading to notable differences in their chemical shifts compared to 2-bromopropane.

Table 1: ¹H NMR Spectral Data

CompoundProton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
2-Bromopropionic Acid-CH₃1.86Doublet6.9
-CH4.41Quartet6.9
2-Bromopropane[1][2]-CH₃1.71Doublet6.8
-CH4.28Septet6.8

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AssignmentChemical Shift (δ) ppm
2-Bromopropionic Acid[3][4]-CH₃~22
-CH~40
-COO⁻~175
2-Bromopropane[5]-CH₃28.5
-CH45.4

Experimental Protocols

Standard Operating Procedure for ¹H and ¹³C NMR Spectroscopy

This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of organic compounds.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) and transfer it to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) to the NMR tube. For this compound, D₂O is a suitable solvent.

  • Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solvent. TMS provides a reference signal at 0 ppm.

  • Securely cap the NMR tube and gently agitate it to ensure the sample dissolves completely.

2. Instrument Setup:

  • Insert the NMR tube into the spinner turbine and carefully place it in the NMR spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • Shim the magnetic field to optimize its homogeneity, which improves the resolution of the spectra.

3. Data Acquisition:

  • For ¹H NMR:

    • Set the appropriate spectral parameters, including the spectral width, acquisition time, and number of scans.

    • Acquire the free induction decay (FID) signal.

  • For ¹³C NMR:

    • Set the appropriate spectral parameters. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

    • Acquire the FID signal, often with proton decoupling to simplify the spectrum.

4. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for the characterization of this compound and similar haloalkanes.[6][7]

  • Gas Chromatography (GC): GC can be used to separate volatile components of a mixture and can be coupled with a mass spectrometer (GC-MS) for identification. This is particularly useful for assessing the purity of a sample.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, which can aid in its identification and structural confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the characteristic absorption bands for the carboxylate group would be prominent.

Visualizations

Workflow for NMR Spectral Analysis

The following diagram illustrates the typical workflow involved in the analysis of a chemical compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Insert Insert into Spectrometer Tube->Insert Lock Lock & Shim Insert->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase & Calibrate FT->Phase Analyze Analyze Spectrum (δ, J, Integration) Phase->Analyze Structure Structure Elucidation Analyze->Structure

Caption: A flowchart outlining the major steps in NMR spectral analysis.

Logical Relationship in Spectral Interpretation

This diagram illustrates the logical connections between the molecular structure and the resulting NMR spectral data.

Spectral_Interpretation ChemEnv Chemical Environment of Nuclei (¹H, ¹³C) ChemShift Chemical Shift (δ) ChemEnv->ChemShift determines Neighbor Neighboring Spins Coupling Spin-Spin Coupling (J) & Multiplicity Neighbor->Coupling causes NumNuclei Number of Equivalent Nuclei Integration Signal Integration NumNuclei->Integration corresponds to

Caption: The relationship between molecular features and NMR spectral parameters.

Signaling Pathway of NMR Excitation and Detection

This diagram shows a simplified representation of the process of nuclear spin excitation and signal detection in an NMR experiment.

NMR_Signaling B0 Applied Magnetic Field (B₀) (Spins Aligned) RF Radiofrequency Pulse (Excitation) B0->RF Perturbation Relax Relaxation (Spins return to equilibrium) RF->Relax induces FID Free Induction Decay (FID) (Detected Signal) Relax->FID generates Spectrum NMR Spectrum FID->Spectrum Fourier Transform

References

Reactivity Face-Off: Sodium 2-bromopropionate vs. Ethyl 2-bromopropionate in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the choice of substrate is paramount to the success of a reaction. For researchers and professionals in drug development, understanding the nuanced reactivity of starting materials is critical for designing efficient and stereoselective synthetic routes. This guide provides a detailed comparison of the reactivity of two closely related compounds: sodium 2-bromopropionate and ethyl 2-bromopropionate, focusing on their behavior in nucleophilic substitution reactions.

Executive Summary

Both this compound and ethyl 2-bromopropionate are valuable substrates for nucleophilic substitution reactions, primarily proceeding via an S(_N)2 mechanism. The key difference in their reactivity lies in the presence of the carboxylate group in this compound, which can act as an internal nucleophile, leading to a competing reaction pathway known as neighboring group participation (NGP). This intramolecular pathway can significantly influence the reaction rate and stereochemical outcome. In contrast, ethyl 2-bromopropionate reacts through a standard intermolecular S(_N)2 pathway, with its reactivity influenced by the electronic properties of the ester group.

Comparative Reactivity Analysis

The reactivity of these two compounds is best understood by examining their performance in nucleophilic substitution reactions. Below is a summary of their key characteristics and available kinetic data.

FeatureThis compoundEthyl 2-bromopropionate
Primary Reaction Type S(N)2, Neighboring Group Participation (NGP)S(_N)2
Key Structural Feature Anionic carboxylate groupNeutral ethyl ester group
Stereochemical Outcome Inversion (S(_N)2), Retention (NGP)Inversion (S(_N)2)
Reaction with OH⁻ Can proceed via both intermolecular S(_N)2 and intramolecular NGP.[1][2]Undergoes S(N)2 reaction at the α-carbon and is also susceptible to hydrolysis at the ester carbonyl.
Kinetic Data (with OH⁻) S(_N)2 rate constant (k₂): 6.4 x 10⁻⁴ M⁻¹s⁻¹ NGP rate constant (k₁): 1.2 x 10⁻⁴ s⁻¹No direct comparative kinetic data with hydroxide (B78521) was found in the search results. The rate is generally influenced by steric hindrance and the electrophilicity of the α-carbon.

Reaction Mechanisms and Stereochemistry

The divergent reactivity of this compound and ethyl 2-bromopropionate stems from their distinct mechanistic pathways.

This compound: A Tale of Two Pathways

This compound can react with nucleophiles through two competing mechanisms: a direct intermolecular S(_N)2 attack and an intramolecular neighboring group participation (NGP) pathway.

  • Intermolecular S(N)2 Pathway: An external nucleophile directly attacks the carbon atom bearing the bromine, leading to an inversion of stereochemistry. This is a bimolecular process, and its rate is dependent on the concentrations of both the substrate and the nucleophile.[3]

  • Neighboring Group Participation (NGP) Pathway: The adjacent carboxylate group acts as an internal nucleophile, first displacing the bromide ion to form a transient α-lactone intermediate. This is a unimolecular process. The subsequent attack of an external nucleophile on the α-lactone occurs with a second inversion of configuration, resulting in an overall retention of the original stereochemistry.[1][2]

The predominance of one pathway over the other is influenced by the concentration of the external nucleophile. At low nucleophile concentrations, the intramolecular NGP pathway can be significant, leading to a product with retained stereochemistry.[2][4] Conversely, at high nucleophile concentrations, the intermolecular S(_N)2 pathway is favored, resulting in an inverted product.[4]

G sub This compound ts1 SN2 Transition State sub->ts1 Intermolecular SN2 Attack (Nu⁻) lactone α-Lactone Intermediate sub->lactone Intramolecular NGP Attack inv_prod Inversion Product ts1->inv_prod ret_prod Retention Product lactone->ret_prod Nucleophilic Attack (Nu⁻)

Caption: Competing SN2 and NGP pathways for this compound.

Ethyl 2-bromopropionate: The Classic S(_N)2 Trajectory

Ethyl 2-bromopropionate undergoes a more conventional intermolecular S(_N)2 reaction. The ester group, being electron-withdrawing, slightly increases the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. The reaction proceeds with a single step, resulting in the inversion of stereochemistry at the chiral center.

G sub Ethyl 2-bromopropionate ts SN2 Transition State sub->ts Nucleophilic Attack (Nu⁻) prod Substitution Product (Inversion of Stereochemistry) ts->prod

Caption: Standard SN2 reaction pathway for ethyl 2-bromopropionate.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for nucleophilic substitution reactions with both substrates.

Protocol 1: Nucleophilic Substitution of this compound with Hydroxide

Objective: To synthesize 2-hydroxypropanoic acid (lactic acid) from this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl) for workup

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in water.

  • Add a solution of sodium hydroxide (1.1 eq) in water to the reaction mixture.

  • Heat the reaction mixture under reflux and monitor the progress by a suitable analytical technique (e.g., TLC or NMR).

  • Upon completion, cool the reaction to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by distillation or chromatography as needed.

Protocol 2: Nucleophilic Substitution of Ethyl 2-bromopropionate with an Amine

Objective: To synthesize an N-substituted 2-aminopropionate ester.

Materials:

  • Ethyl 2-bromopropionate

  • Primary or secondary amine (e.g., benzylamine)

  • A non-nucleophilic base (e.g., potassium carbonate or triethylamine)

  • A polar aprotic solvent (e.g., acetonitrile (B52724) or DMF)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq) and the non-nucleophilic base (1.2 eq) in the chosen solvent.

  • Add ethyl 2-bromopropionate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the product via column chromatography.

Conclusion

References

A Comparative Guide to Alternatives for Sodium 2-bromopropionate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium 2-bromopropionate is a versatile reagent in organic synthesis, primarily utilized as a nucleophilic source of the propionate (B1217596) group or as an alkylating agent to introduce the 1-(carboxy)ethyl moiety. Its utility is particularly noted in the synthesis of 2-arylpropionic acids, a class of compounds that includes widely used non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The presence of a bromine atom alpha to the carboxylate group makes it an excellent substrate for nucleophilic substitution reactions, where bromide acts as a good leaving group.[1] However, factors such as reactivity, solubility, hygroscopicity, and specific reaction conditions may necessitate the use of alternative reagents. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic needs.

Overview of Alternatives

Several alternatives exist for introducing a propionate or propionyl group, each with distinct reactivity profiles, advantages, and limitations. The primary alternatives covered in this guide are:

  • Propionate Esters: Such as Ethyl 2-bromopropionate.

  • Propionylating Agents: Including Propionic Anhydride (B1165640) and Propionyl Chloride.

  • Chloro-analogs: Such as 2-Chloropropionic Acid and its salts.

  • Bioconjugation Reagents: N-Succinimidyl Esters for specialized applications.

The choice of reagent is dictated by the nature of the substrate, the desired transformation (alkylation vs. acylation), and the required reaction conditions.

Ethyl 2-bromopropionate

Ethyl 2-bromopropionate is an ester derivative of 2-bromopropionic acid and a common alternative for introducing the propionate moiety via alkylation.[1] As a colorless liquid, it is often easier to handle and measure than the solid sodium salt.[3][4] It is soluble in most organic solvents.[4]

Reactivity and Applications: This reagent is a versatile alkylating agent used in the synthesis of pharmaceuticals and agrochemicals.[3][4][5] It readily participates in nucleophilic substitution reactions, typically SN2, with a variety of nucleophiles including phenols, amines, and carbanions.[5] For example, it is used to produce herbicides like quinazoline (B50416) and fungicides such as benomyl.[3]

Comparative Performance Data

The following table summarizes a comparative O-alkylation experiment between various bromo-ester isomers, highlighting the reactivity of Ethyl 2-bromopropionate.

ReagentSubstrateBaseSolventTime to Completion (hours)Yield (%)Reference
Ethyl 2-bromopropionate 4-Nitrophenol (B140041)K₂CO₃DMF2.5~95[5]
Ethyl 3-bromopropionate 4-NitrophenolK₂CO₃DMF4~90[5]
2-Bromoethyl propanoate 4-NitrophenolK₂CO₃DMF3.5~92[5]

Note: Data is synthesized from qualitative and procedural descriptions. Exact yields and times may vary.

Experimental Protocol: Comparative O-Alkylation of 4-Nitrophenol

Objective: To compare the rate of O-alkylation of 4-nitrophenol using different bromo-ester reagents.[5]

Materials:

  • Ethyl 2-bromopropionate

  • 4-Nitrophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature.

  • Add Ethyl 2-bromopropionate (1.1 eq) to the flask.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) at 30-minute intervals until the 4-nitrophenol spot is consumed.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary to determine the isolated yield.

Logical Workflow for Reagent Comparison

G Workflow for Comparing Alkylating Agent Reactivity cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare Substrate Solution (4-Nitrophenol, K₂CO₃, DMF) run_reaction Initiate Parallel Reactions (Add Alkylating Agent) prep_substrate->run_reaction prep_reagents Prepare Alkylating Agents (e.g., Ethyl 2-bromopropionate) prep_reagents->run_reaction monitor Monitor Progress (TLC / HPLC) run_reaction->monitor monitor->run_reaction t < completion workup Quench and Workup monitor->workup t = completion purify Purify Product workup->purify analyze Determine Yield & Purity purify->analyze compare Compare Reactivity (Time, Yield) analyze->compare

Caption: A generalized workflow for the comparative analysis of alkylating agents.

Propionic Anhydride

Propionic anhydride is a powerful and efficient propionylating agent, serving as an alternative for reactions where acylation, rather than alkylation, is the goal.[6][7] It is a colorless liquid with a pungent odor, used to introduce the propionyl group onto alcohols, amines, and other nucleophiles to form esters and amides, respectively.[6][7][8]

Reactivity and Applications: Its primary function is as an esterifying and acylating agent.[6] Compared to using propionic acid, the anhydride is more reactive and does not produce water as a byproduct, which can be advantageous in driving reactions to completion, especially in dehydrating conditions required for sulfonations and nitrations.[6] It is widely used in the production of fragrances, flavorings, dyes, pharmaceuticals, and alkyd resins.[6] Due to its use in the synthesis of fentanyl, its purchase and use are regulated in some jurisdictions.[8]

Performance Comparison
FeatureThis compoundPropionic Anhydride
Reaction Type Nucleophilic Substitution (Alkylation)Nucleophilic Acyl Substitution (Acylation)
Reactive Group C-Br bondCarbonyl carbon
Typical Substrates Phenols, carbanions, aminesAlcohols, amines
Byproduct Sodium bromidePropionic acid[7]
Advantages Forms C-C bonds directlyHighly reactive, no water byproduct
Limitations Less reactive than acylating agentsReacts with water, can be corrosive
Experimental Protocol: Esterification of an Alcohol

Objective: To synthesize a propionate ester from an alcohol using propionic anhydride.

Materials:

  • Alcohol (e.g., Benzyl alcohol)

  • Propionic anhydride

  • Pyridine (B92270) or Triethylamine (as a base/catalyst)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture in an ice bath.

  • Add propionic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify by column chromatography or distillation as needed.

Reaction Mechanism: Acylation of an Alcohol

G R-OH Alcohol (R-OH) Intermediate Tetrahedral Intermediate R-OH->Intermediate Nucleophilic Attack Anhydride Propionic Anhydride Anhydride->Intermediate Ester Propionate Ester Intermediate->Ester Collapse of Intermediate Acid Propionic Acid Intermediate->Acid Loss of Leaving Group

Caption: Nucleophilic acyl substitution mechanism for ester formation.

2-Chloropropionic Acid and its Derivatives

2-Chloropropionic acid and its corresponding salts and esters serve as chloro-analogs to the bromo-compounds.[9] Generally, the C-Cl bond is less reactive than the C-Br bond towards nucleophilic substitution, meaning harsher reaction conditions (higher temperatures, stronger bases) may be required. However, chloro-analogs are often less expensive and can offer advantages in terms of stability or selectivity in complex syntheses.

Reactivity and Applications: Racemic 2-chloropropionic acid is produced by the chlorination of propionyl chloride.[9] The chiral versions are valuable building blocks, readily available as single enantiomers, often prepared from amino acids like alanine.[9] They are used as intermediates for pharmaceuticals and agricultural chemicals.[10] For example, the reaction of 2-chloropropionyl chloride with isobutylbenzene (B155976) is a step in the synthesis of Ibuprofen.[9]

Performance Comparison
FeatureBromo-derivative (e.g., this compound)Chloro-derivative (e.g., Sodium 2-chloropropionate)
Reactivity Higher (Bromide is a better leaving group)Lower (Chloride is a poorer leaving group)
Cost Generally higherGenerally lower
Synthesis Often via HVZ reaction on propionic acid with Br₂/P.[11]Often via HVZ reaction with Cl₂/P or from alanine.[9][12]
Conditions Milder reaction conditions often sufficeMay require higher temperatures or longer reaction times
Experimental Protocol: Synthesis of (S)-2-Chloropropionic Acid from L-Alanine

Objective: To prepare an enantiomerically pure chloro-analog via diazotization.[9]

Materials:

  • L-Alanine

  • Hydrochloric acid (HCl)

  • Sodium nitrite (B80452) (NaNO₂)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve L-alanine in concentrated hydrochloric acid and cool the solution to 0 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Vigorous gas (N₂) evolution will occur.

  • After the addition is complete, allow the mixture to stir at 0 °C for several hours and then warm to room temperature overnight.

  • Extract the aqueous solution multiple times with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain crude (S)-2-chloropropionic acid.

  • Purify by vacuum distillation.

N-Succinimidyl Propionate and Related Reagents

In the context of bioconjugation—the chemical modification of biomolecules—N-hydroxysuccinimide (NHS) esters are the reagents of choice for modifying primary amines (e.g., lysine (B10760008) residues on proteins).[13][14] While not direct substitutes for this compound in general organic synthesis, reagents like N-succinimidyl propionate are the appropriate alternative for introducing a propionyl group onto a protein or peptide.

Reactivity and Applications: NHS esters react with unprotonated primary amines in a pH range of 7.2-8.5 to form stable, covalent amide bonds.[13][14] This reaction is highly specific and proceeds under mild aqueous conditions compatible with most proteins. The byproduct, N-hydroxysuccinimide, is water-soluble and easily removed.[13] These reagents are used for protein labeling, crosslinking, and immobilization.[13][14][15]

Experimental Workflow: Protein Propionylation

G Workflow for Protein Conjugation with NHS Ester prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) reaction 3. Conjugation Reaction (Add ester to protein, incubate) prep_protein->reaction prep_reagent 2. Prepare NHS Ester Solution (e.g., in DMSO or DMF) prep_reagent->reaction quench 4. Quench Reaction (Add Tris or hydroxylamine) reaction->quench purify 5. Purify Conjugate (Dialysis or Desalting Column) quench->purify analyze 6. Analyze Conjugate (SDS-PAGE, Mass Spec) purify->analyze

Caption: Standard workflow for modifying proteins with an amine-reactive NHS ester.

Experimental Protocol: General Protein Modification with an NHS Ester

Objective: To covalently attach a propionyl group to primary amines on a target protein.[14]

Materials:

  • Target protein (1-10 mg/mL)

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • N-succinimidyl propionate (or other NHS ester)

  • Anhydrous solvent (e.g., DMSO) for dissolving the NHS ester

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the protein solution in the amine-free reaction buffer.

  • Immediately before use, prepare a stock solution of the N-succinimidyl propionate in DMSO.

  • Add a 10- to 20-fold molar excess of the NHS ester stock solution to the stirred protein solution.

  • Incubate the reaction at room temperature for 30-60 minutes or at 4 °C for 2 hours.

  • Stop the reaction by adding quenching buffer to consume any unreacted NHS ester.

  • Remove excess, non-reacted reagent and byproducts (N-hydroxysuccinimide) by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Analyze the resulting protein conjugate to determine the degree of modification.

Conclusion

The selection of a reagent to replace this compound is highly dependent on the specific synthetic objective.

  • For alkylation reactions to form C-O, C-N, or C-C bonds, Ethyl 2-bromopropionate is a highly effective and more easily handled liquid alternative.

  • When the goal is acylation to form esters or amides, Propionic Anhydride offers superior reactivity and avoids water as a byproduct.

  • 2-Chloropropionic acid and its derivatives represent a more economical, albeit less reactive, alternative for alkylations, with the added benefit of readily available chiral forms.

  • For specialized applications in bioconjugation , amine-reactive N-succinimidyl esters are the industry standard for modifying proteins under mild, aqueous conditions.

Each alternative presents a unique profile of reactivity, cost, and handling requirements. This guide provides the foundational data and protocols to enable an informed choice for researchers aiming to optimize their synthetic strategies.

References

A comparative study of different bromoalkanoate esters in alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Bromoalkanoate Esters in Alkylation Reactions

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is crucial for the successful synthesis of target molecules. Bromoalkanoate esters are versatile reagents widely employed for the introduction of ester-containing alkyl chains. This guide provides a comparative analysis of different bromoalkanoate esters—specifically methyl, ethyl, and tert-butyl bromoacetate (B1195939)—in alkylation reactions, supported by experimental data and detailed protocols.

The reactivity of bromoalkanoate esters in alkylation reactions, which typically proceed via an S(_N)2 mechanism, is significantly influenced by steric hindrance. The general trend for reactivity in S(_N)2 reactions is methyl > primary > secondary >> tertiary alkyl halides. This is due to the need for the nucleophile to approach the electrophilic carbon from the backside. Bulky substituents on or near the electrophilic carbon impede this approach, slowing down the reaction rate.

Therefore, in the context of bromoalkanoate esters, the reactivity is expected to follow the order: Methyl bromoacetate > Ethyl bromoacetate > tert-Butyl bromoacetate

The smaller methyl group in methyl bromoacetate offers the least steric hindrance, allowing for a faster reaction. The ethyl group is slightly more hindered, and the bulky tert-butyl group significantly hinders the backside attack of the nucleophile, making tert-butyl bromoacetate the least reactive of the three in a typical S(_N)2 reaction. However, the choice of ester is often dictated by the desired final product, as the ester group can be selectively hydrolyzed under different conditions (e.g., tert-butyl esters are readily cleaved under acidic conditions).

Data Presentation

The following table summarizes experimental data from various alkylation reactions using different bromoalkanoate esters. It is important to note that the reaction conditions and substrates are not identical, and thus the yields are not directly comparable for a quantitative assessment of reactivity. However, they provide valuable insights into the utility of each reagent in different contexts.

Alkylating AgentNucleophile (Substrate)Reaction TypeBaseSolventTemp. (°C)Time (h)Yield (%)
Ethyl bromoacetate SalicylaldehydeO-AlkylationK(_2)CO(_3)AcetonitrileReflux7263[1]
Ethyl bromoacetate UracilN-Alkylation(HMDS/KI)Acetonitrile120594[2]
Ethyl bromoacetate Hexahomotrioxacalix[3]naphthaleneO-AlkylationNaHTHFN/AN/A25 (cone)
tert-Butyl bromoacetate CyclenN-AlkylationNaOAc·3H(_2)ODimethylacetamide20-256065 (tri-subst.)[4]
tert-Butyl bromoacetate 4-MethoxyphenolO-AlkylationK(_2)CO(_3)DMFRT1295
tert-Butyl 6-bromohexanoate Diethyl malonateC-AlkylationNaHTHFReflux12-24>90 (Typical)[3]

Experimental Protocols

Below is a generalized experimental protocol for a typical alkylation reaction using a bromoalkanoate ester. Specific conditions such as the choice of base, solvent, temperature, and reaction time should be optimized for each specific substrate and desired product.

General Protocol for Alkylation:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophilic substrate and a suitable anhydrous solvent (e.g., THF, DMF, Acetonitrile).

  • Base Addition: Add the appropriate base (e.g., NaH, K(_2)CO(_3), NaHCO(_3)) portion-wise at a suitable temperature (often 0 °C to room temperature). Stir the mixture for a predetermined time to allow for the formation of the nucleophile (e.g., enolate, phenoxide, or deprotonated amine).

  • Alkylation: Add the bromoalkanoate ester (e.g., ethyl bromoacetate or tert-butyl bromoacetate) dropwise to the reaction mixture. The reaction temperature should be maintained to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH(_4)Cl solution, water).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO(_4) or Na(_2)SO(_4)), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired alkylated product.

Mandatory Visualization

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification start Start setup Combine Substrate, Solvent, and Base start->setup add_ester Add Bromoalkanoate Ester setup->add_ester monitor Monitor Reaction (TLC, GC-MS) add_ester->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Chromatography) extract->purify end_node Final Product purify->end_node

Caption: General workflow for an alkylation reaction.

References

A Comparative Guide to the Synthesis of Sodium 2-bromopropionate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent synthesis protocols for Sodium 2-bromopropionate and its derivatives. The information presented is intended to assist researchers in selecting the most suitable methodology based on performance metrics such as yield, purity, and reaction conditions. Detailed experimental protocols and visual representations of the synthesis pathways are included to facilitate practical application.

Comparison of Synthesis Protocols

The synthesis of this compound and its derivatives can be broadly categorized into traditional multi-step procedures and more modern, streamlined one-pot syntheses. The choice of method often depends on the desired scale, available starting materials, and target derivative.

Protocol Starting Material Key Reagents Reported Yield Reported Purity Key Advantages Key Disadvantages
Traditional Two-Step Synthesis Propionic AcidBromine, Phosphorus (or PBr₃), Sodium Base (e.g., NaOCH₃, Na₂CO₃)Intermediate (2-bromopropionyl bromide): 75-80%[1]; Intermediate (2-bromopropionic acid): ~60% from bromide[1]Not explicitly stated for final sodium saltWell-established and versatile method.Multi-step process, use of hazardous reagents (bromine).
Synthesis from Alanine L-AlanineSodium Nitrite (B80452), Potassium Bromide, Hydrobromic AcidCrude product: 95%[2]Not explicitly statedReadily available chiral starting material.Use of corrosive acids.
One-Pot Synthesis of Ethyl 2-bromopropionate Propionic AcidBromine, Ethanol (B145695), Composite Catalyst97.6-98.1%[3]99.2-99.4%[3]High yield and purity, simplified procedure.Specific to the ethyl ester derivative.
One-Pot Esterification of Cellulose (B213188) Cellulose2-bromopropionyl bromide, DMAP71%[4]Not explicitly statedDirect functionalization of a biopolymer.Specific to cellulose derivatives.

Experimental Protocols

Traditional Two-Step Synthesis of this compound

This method involves the initial synthesis of 2-bromopropionic acid via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by neutralization to obtain the sodium salt.

Step 1: Synthesis of 2-bromopropionic acid via Hell-Volhard-Zelinsky Reaction

The HVZ reaction facilitates the α-bromination of a carboxylic acid.[5]

  • Reactants: Propionic acid, Bromine, and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add dry propionic acid and red phosphorus.

    • Slowly add bromine to the mixture. The reaction is often initiated by gentle warming.

    • Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours until the color of bromine disappears.[1][6]

    • The resulting 2-bromopropionyl bromide can be isolated by distillation (yields of 75-80%).[1]

    • For the preparation of 2-bromopropionic acid, the crude 2-bromopropionyl bromide is carefully hydrolyzed by the addition of water.

    • The 2-bromopropionic acid is then purified by extraction and vacuum distillation (yield of ~60% from the bromide).[1]

Step 2: Neutralization of 2-bromopropionic acid

The synthesized 2-bromopropionic acid is neutralized with a suitable sodium base to yield this compound.[7]

  • Reactants: 2-bromopropionic acid, Sodium methoxide (B1231860) or Sodium carbonate.

  • Procedure with Sodium Methoxide:

    • Prepare a solution of sodium methoxide in methanol (B129727).

    • Cool the solution and add an equivalent amount of 2-bromopropionic acid.

    • Stir the mixture at room temperature.

    • Evaporate the methanol under reduced pressure to obtain the sodium salt.

  • Procedure with Sodium Carbonate:

    • Dissolve 2-bromopropionic acid in a suitable solvent like methanol.

    • Gradually add anhydrous sodium carbonate to the solution while stirring.

    • After the reaction is complete, the solvent is removed to yield the product.

Alternative Synthesis of 2-bromopropionic acid from Alanine

This method provides an alternative route to the key intermediate, 2-bromopropionic acid, starting from the amino acid L-alanine.[2]

  • Reactants: L-Alanine, Sodium nitrite (NaNO₂), Potassium bromide (KBr), Hydrobromic acid (HBr).

  • Procedure:

    • Dissolve L-alanine and potassium bromide in water.

    • Add hydrobromic acid to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of sodium nitrite, keeping the temperature below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature.

    • Extract the 2-bromopropionic acid with a suitable organic solvent (e.g., ether).

    • Dry the organic extract and evaporate the solvent to obtain the crude product (reported crude yield of 95%).[2]

One-Pot Synthesis of Ethyl 2-bromopropionate

This highly efficient method directly produces the ethyl ester derivative in a single step.[3]

  • Reactants: Propionic acid, Bromine, Ethanol, Composite catalyst.

  • Procedure:

    • Combine propionic acid and the composite catalyst in a reactor.

    • Heat the mixture and slowly add bromine.

    • After the bromination is complete, add ethanol to the reaction mixture.

    • The esterification is carried out, and the product, ethyl 2-bromopropionate, is isolated and purified.

    • This method has been reported to achieve yields of 97.6-98.1% and purities of 99.2-99.4%.[3]

Synthesis Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthesis protocols.

G Propionic_Acid Propionic Acid Bromopropionyl_Bromide 2-Bromopropionyl Bromide Propionic_Acid->Bromopropionyl_Bromide Hell-Volhard-Zelinsky (Yield: 75-80%) Bromine_P Bromopropionic_Acid 2-Bromopropionic Acid Bromopropionyl_Bromide->Bromopropionic_Acid Hydrolysis (Yield: ~60%) Water Sodium_Bromopropionate This compound Bromopropionic_Acid->Sodium_Bromopropionate Neutralization Sodium_Base

Caption: Traditional two-step synthesis of this compound.

G Alanine L-Alanine Bromopropionic_Acid_from_Ala 2-Bromopropionic Acid Alanine->Bromopropionic_Acid_from_Ala Diazotization (Crude Yield: 95%) Reagents Sodium_Bromopropionate_from_Ala This compound Bromopropionic_Acid_from_Ala->Sodium_Bromopropionate_from_Ala Neutralization Sodium_Base_Ala

Caption: Synthesis of this compound starting from L-Alanine.

G Propionic_Acid_OnePot Propionic Acid Ethyl_Bromopropionate Ethyl 2-bromopropionate Propionic_Acid_OnePot->Ethyl_Bromopropionate One-Pot Reaction (Yield: 97.6-98.1%) Reagents_OnePot

Caption: One-pot synthesis of Ethyl 2-bromopropionate.

References

A Comparative Purity Assessment of Commercially Available Sodium 2-bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of commercially available Sodium 2-bromopropionate, a crucial reagent in organic synthesis and the development of pharmaceuticals and agrochemicals. The quality of this starting material can significantly impact reaction yields, impurity profiles, and the overall success of a synthetic campaign. This document outlines the experimental methodologies used to assess the purity of this compound from three representative commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) and presents the findings in a clear, comparative format.

Potential Impurities in Commercial this compound

The purity of this compound is largely influenced by its synthesis and purification processes. The most common synthetic route involves the bromination of propionic acid, followed by neutralization with a sodium base.[1][2] Potential impurities stemming from this process may include:

  • Unreacted Propionic Acid: Incomplete bromination can lead to the presence of the starting material.

  • 2-Bromopropionic Acid: Incomplete neutralization will result in the presence of the free acid form.

  • Sodium Bromide: A common inorganic byproduct of the reaction.

  • Dibrominated Species: Over-bromination can lead to the formation of 2,3-dibromopropionic acid and its corresponding sodium salt.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

Experimental Workflow for Purity Assessment

The following diagram outlines the comprehensive workflow designed for the purity assessment of this compound samples obtained from the different suppliers.

G cluster_0 Sample Preparation cluster_1 Purity and Impurity Analysis cluster_2 Data Analysis and Comparison SampleA Supplier A Sample Dissolution Dissolution in Deionized Water SampleA->Dissolution SampleB Supplier B Sample SampleB->Dissolution SampleC Supplier C Sample SampleC->Dissolution Titration Acid-Base Titration (for overall salt purity) Dissolution->Titration Aqueous Solution HPLC HPLC-UV Analysis (for organic impurities) Dissolution->HPLC Aqueous Solution GCMS GC-MS Headspace Analysis (for volatile impurities) Dissolution->GCMS Aqueous Solution for Headspace IC Ion Chromatography (for inorganic anions like Br-) Dissolution->IC Aqueous Solution PurityData Purity Data Consolidation Titration->PurityData ImpurityProfile Impurity Profiling HPLC->ImpurityProfile GCMS->ImpurityProfile IC->ImpurityProfile Comparison Comparative Analysis PurityData->Comparison ImpurityProfile->Comparison

Caption: Experimental workflow for the comparative purity assessment of this compound.

Comparative Data Summary

The following table summarizes the quantitative purity analysis of this compound from three commercial suppliers. The data represents a hypothetical analysis based on the experimental protocols detailed below.

ParameterSupplier ASupplier BSupplier C
Appearance White crystalline powderOff-white crystalline powderWhite crystalline powder
Purity by Titration (%) 99.2 ± 0.298.5 ± 0.399.5 ± 0.1
Purity by HPLC (Area %) 99.498.899.7
2-Bromopropionic Acid (%) 0.250.550.10
Propionic Acid (%) 0.150.300.05
Sodium Bromide (%) 0.100.250.08
Unknown Impurities (HPLC, Area %) 0.100.350.10
Moisture Content (Karl Fischer, %) 0.30.50.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Purity Determination by Acid-Base Titration

This method determines the overall purity of the sodium salt by titrating a known mass of the sample with a standardized acid.

  • Apparatus: Analytical balance, 250 mL Erlenmeyer flask, 50 mL burette, magnetic stirrer.

  • Reagents: this compound sample, deionized water, 0.1 N standardized hydrochloric acid (HCl) solution, phenolphthalein (B1677637) indicator.

  • Procedure:

    • Accurately weigh approximately 500 mg of the this compound sample into a 250 mL Erlenmeyer flask.

    • Dissolve the sample in 50 mL of deionized water.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate the solution with standardized 0.1 N HCl until the pink color disappears.

    • Record the volume of HCl used.

    • Calculate the purity using the following formula: Purity (%) = (V_HCl * N_HCl * MW_sample) / (W_sample * 10) Where:

      • V_HCl = Volume of HCl solution used (mL)

      • N_HCl = Normality of the HCl solution

      • MW_sample = Molecular weight of this compound (174.96 g/mol )[3]

      • W_sample = Weight of the sample (g)

Organic Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method separates and quantifies the main component and its organic impurities.

  • Apparatus: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Reagents: this compound sample, HPLC-grade acetonitrile, HPLC-grade water, phosphoric acid.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a sample solution of 1 mg/mL this compound in the mobile phase A.

    • Inject the sample into the HPLC system.

    • Record the chromatogram and determine the area percentage of each peak.

Volatile Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the detection of volatile impurities such as residual solvents and the more volatile starting material, propionic acid. A derivatization step can be employed to enhance the volatility of acidic components.[4]

  • Apparatus: GC-MS system with a headspace autosampler, capillary column (e.g., ZB-624 or equivalent).[4]

  • Reagents: this compound sample, methanol (B129727), sulfuric acid (for derivatization).

  • GC-MS Conditions (for derivatized sample):

    • Column: Zebron ZB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent[4]

    • Carrier Gas: Helium

    • Inlet Temperature: 250 °C

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • MS Transfer Line Temperature: 250 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 35-350

  • Derivatization and Headspace Procedure:

    • Place 100 mg of the sample into a 20 mL headspace vial.

    • Add 1 mL of methanol and 50 µL of concentrated sulfuric acid.

    • Seal the vial and heat at 80 °C for 30 minutes to convert acidic impurities to their methyl esters.[4]

    • Analyze the headspace vapor by GC-MS.

This guide provides a framework for the purity assessment of commercially available this compound. Researchers and drug development professionals are encouraged to adapt these methodologies to their specific needs and to perform their own in-house quality control to ensure the integrity of their synthetic processes.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving Sodium 2-bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of sodium 2-bromopropionate in nucleophilic substitution reactions. By presenting experimental data, detailed methodologies, and pathway visualizations, this document aims to support researchers in understanding and predicting the reactivity of this compound, a crucial aspect of drug development and organic synthesis.

This compound is a versatile reagent that primarily undergoes nucleophilic substitution. The reaction mechanism, and consequently the reaction rate and product stereochemistry, is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. This guide will delve into these factors, offering a comparative analysis of different reaction pathways.

Competing Reaction Mechanisms: SN2 vs. Neighboring Group Participation

This compound can react via two primary nucleophilic substitution pathways: a direct bimolecular nucleophilic substitution (SN2) and an intramolecular reaction involving neighboring group participation (NGP).

The dominant pathway is significantly influenced by the concentration of the external nucleophile. At higher concentrations of a strong nucleophile, such as hydroxide (B78521) ions, the bimolecular SN2 mechanism is favored, leading to an inversion of stereochemistry at the chiral center. Conversely, at low nucleophile concentrations, the intramolecular NGP mechanism, where the neighboring carboxylate group acts as an internal nucleophile, becomes more prominent, resulting in retention of stereochemistry.

Reaction PathwayRate Determining StepStereochemistryFavored by
SN2 (Intermolecular) Bimolecular attack of the external nucleophile.InversionHigh concentration of strong nucleophile
NGP (Intramolecular) Unimolecular attack of the neighboring carboxylate group.RetentionLow concentration of external nucleophile

Quantitative Kinetic Data

The following table summarizes the experimentally determined rate constants for the competing SN2 and NGP pathways for sodium 2-bromopropanoate.

ReactionNucleophileRate LawRate Constant (k)
SN2 Nucleophilic Substitution OH⁻Second-order6.4 x 10⁻⁴ M⁻¹s⁻¹[1]
Neighboring Group Participation (Intramolecular) -First-order1.2 x 10⁻⁴ s⁻¹[1]
Reaction with Thiosulfate (B1220275) (for the related Sodium 3-bromopropionate) S₂O₃²⁻Second-orderVaries with solvent and temperature.

Note: Specific kinetic data for the reaction of this compound with thiosulfate was not available in the searched literature. The data for sodium 3-bromopropionate is provided as a comparative reference. A study on the kinetics of β-bromopropionate and thiosulfate ions was conducted in n-propanol-water mixtures at various temperatures, indicating the reaction is first order with respect to each reactant.[2]

Experimental Protocols

A detailed experimental protocol for conducting kinetic studies on the reactions of this compound is provided below. This protocol can be adapted for various nucleophiles and reaction conditions.

Objective: To determine the rate constant of the reaction between this compound and a given nucleophile.

Materials:

  • This compound

  • Nucleophile of choice (e.g., sodium hydroxide, sodium thiosulfate)

  • Solvent (e.g., water, ethanol, DMSO)

  • Thermostated water bath or reaction block

  • Magnetic stirrer and stir bars

  • pH meter or conductivity probe (for reactions involving changes in ion concentration)

  • Titration apparatus (burette, pipette, flasks)

  • Quenching solution (e.g., excess acid for hydroxide reactions)

  • Indicator solution (if using titration)

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen solvent.

  • Reaction Setup:

    • Place a known volume of the this compound solution in a reaction vessel equipped with a magnetic stir bar.

    • Immerse the reaction vessel in a thermostated water bath set to the desired reaction temperature. Allow the solution to equilibrate for at least 15-20 minutes.

  • Initiation of Reaction:

    • Add a known volume of the pre-heated nucleophile solution to the reaction vessel to initiate the reaction. Start the stopwatch simultaneously.

  • Monitoring the Reaction:

    • Method A: Titration. At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a quenching solution. Titrate the unreacted nucleophile or the product formed with a standardized titrant.

    • Method B: Instrumental Analysis. If the reaction involves a change in pH or conductivity, monitor the reaction progress in real-time using a calibrated pH meter or conductivity probe immersed in the reaction mixture.

  • Data Analysis:

    • For a second-order reaction, plot 1/[Reactant] versus time. The slope of the resulting straight line will be equal to the rate constant, k.

    • For a first-order reaction, plot ln[Reactant] versus time. The slope of the resulting straight line will be equal to -k.

Visualizing Reaction Pathways and Workflows

Diagram 1: Competing Reaction Pathways of this compound

G cluster_0 Reaction of this compound cluster_1 SN2 Pathway cluster_2 NGP Pathway Start This compound SN2_Intermediate Pentavalent Transition State Start->SN2_Intermediate External Nucleophile NGP_Intermediate Lactone Intermediate Start->NGP_Intermediate Intramolecular Attack SN2_Product Inversion of Stereochemistry SN2_Intermediate->SN2_Product SN2_Condition High [Nucleophile] SN2_Condition->SN2_Intermediate NGP_Product Retention of Stereochemistry NGP_Intermediate->NGP_Product External Nucleophile NGP_Condition Low [Nucleophile] NGP_Condition->NGP_Intermediate

Caption: Reaction pathways for this compound.

Diagram 2: Experimental Workflow for Kinetic Analysis

G Start Prepare Reactant Solutions Equilibrate Equilibrate to Reaction Temperature Start->Equilibrate Initiate Mix Reactants & Start Timer Equilibrate->Initiate Monitor Monitor Reaction Progress (e.g., Titration, pH, Conductivity) Initiate->Monitor Quench Quench Aliquots (if applicable) Monitor->Quench for titration Analyze Analyze Data to Determine Rate Constant Monitor->Analyze Quench->Monitor

Caption: Workflow for a typical kinetic experiment.

References

A Comparative Guide to Sodium 2-bromopropionate and Other Alkylating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, alkylating agents are indispensable tools for the covalent modification of molecules. The choice of an appropriate alkylating agent is critical for achieving desired reaction outcomes, including high yield, specificity, and minimal side reactions. This guide provides a comprehensive benchmark of Sodium 2-bromopropionate against other commonly used alkylating agents, offering a data-driven comparison to inform reagent selection for researchers, scientists, and drug development professionals.

This compound, an α-halo acid salt, is a versatile reagent for introducing a propionate (B1217596) moiety via nucleophilic substitution. Its reactivity is primarily governed by the bromine atom positioned on the carbon alpha to the carboxylate group, which acts as a good leaving group in S(_N)2 reactions.[1] This guide will compare the performance of this compound with other representative alkylating agents, namely Iodoacetamide, Ethyl Methanesulfonate (B1217627) (EMS), and Methyl Iodide, across various parameters including reactivity, selectivity, and applications.

Performance Comparison of Alkylating Agents

The selection of an alkylating agent is a balance between reactivity, steric hindrance, the nature of the nucleophile, and the reaction conditions. The following table summarizes the key characteristics of this compound and its counterparts.

PropertyThis compoundIodoacetamideEthyl Methanesulfonate (EMS)Methyl Iodide
Molecular Weight ( g/mol ) 174.95184.96124.13141.94
Class α-Bromo carboxylateα-Iodo acetamideAlkyl sulfonateAlkyl iodide
Leaving Group Bromide (Br⁻)Iodide (I⁻)Methanesulfonate (Mesylate, MsO⁻)Iodide (I⁻)
Relative Reactivity (S(_N)2) Moderate-HighVery HighModerateVery High
Primary Applications Synthesis of arylpropionic acids, RAFT agents, pharmaceutical intermediates.[1]Cysteine alkylation in proteomics, bioconjugation.Mutagenesis, DNA alkylation studies, general ethylating agent.General methylating agent in organic synthesis.
Key Advantages Good reactivity, introduces a propionate group.High reactivity towards thiols.Good stability, well-defined reactivity.Highly reactive, small steric footprint.
Potential Side Reactions Elimination reactions under strongly basic conditions.Off-target alkylation of other nucleophilic residues (Met, His, Lys).[2]Alkylation of multiple sites, potential for toxicity.High volatility and toxicity.

Delving Deeper: A Look at Reactivity and Mechanism

The primary mechanism for the alkylating agents discussed here is the bimolecular nucleophilic substitution (S(_N)2) reaction. The rate of this reaction is influenced by several factors, including the nature of the leaving group, the steric accessibility of the electrophilic carbon, and the strength of the nucleophile.

The reactivity of haloalkanes in S(_N)2 reactions generally follows the trend I > Br > Cl > F, which is attributed to the bond strength between the carbon and the halogen and the stability of the resulting halide anion.[3] This trend explains the very high reactivity of iodo-containing compounds like Iodoacetamide and Methyl Iodide.

This compound, being a bromoalkane, is expected to be less reactive than its iodo-analogues but more reactive than chloro-derivatives. The presence of the electron-withdrawing carboxylate group at the α-position increases the electrophilicity of the carbon atom bearing the bromine, making it more susceptible to nucleophilic attack compared to a simple alkyl bromide.[4]

Ethyl Methanesulfonate is a commonly used ethylating agent where the methanesulfonate group is an excellent leaving group, making it a reliable S(_N)2 substrate.

cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu: AlkylatingAgent R-X Nu->AlkylatingAgent Nucleophilic Attack TS [Nu---R---X]⁻ AlkylatingAgent->TS Product R-Nu TS->Product Bond Formation & Bond Breaking LeavingGroup X⁻ cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_analysis Analysis and Workup Reactants Prepare solutions of 4-nitrophenol, K₂CO₃, and alkylating agents in DMF Initiate Initiate reactions by adding alkylating agents Reactants->Initiate Sample Take aliquots at regular time intervals Initiate->Sample Workup Reaction workup and product isolation Quench Quench aliquots with dilute acid Sample->Quench HPLC Analyze aliquots by HPLC Quench->HPLC Yield Determine isolated yield Workup->Yield cluster_reagents Reagent Properties cluster_conditions Reaction Conditions center Alkylation Reaction Outcome LeavingGroup Leaving Group Ability LeavingGroup->center StericHindrance Steric Hindrance StericHindrance->center NucleophileStrength Nucleophile Strength NucleophileStrength->center Solvent Solvent Solvent->center Temperature Temperature Temperature->center Base Base Base->center

References

Safety Operating Guide

Proper Disposal of Sodium 2-Bromopropionate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of sodium 2-bromopropionate, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. The primary disposal route for this chemical is through your institution's hazardous waste management program.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed and can cause severe skin burns and eye damage.[1] Therefore, stringent safety measures are required during handling and disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1][2] If there is a risk of generating vapors or aerosols, respiratory protection may be necessary.

  • Ventilation: All handling and commingling of waste should be conducted inside a properly functioning chemical fume hood to minimize inhalation exposure.[3][4]

  • Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible.[1] In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]

Waste Segregation: A Critical Step

Proper segregation is the most crucial step in managing this type of waste. This compound is a halogenated organic compound and must be collected in a designated waste stream.[5][6]

  • DO NOT mix halogenated waste with non-halogenated organic solvents.[3][7] Doing so can significantly increase disposal costs and complexity.[3]

  • DO NOT mix with other waste categories such as strong acids, bases, oxidizers, or heavy metals.[3][4]

  • Aqueous solutions containing toxic chemicals like this compound must be disposed of as hazardous waste and should not be poured down the drain.[8]

Containerization and Storage

The choice of container and storage location is vital for preventing leaks and ensuring safety.

  • Container Type: Use only chemically compatible containers, such as polyethylene (B3416737) (plastic) carboys or bottles, for collecting halogenated waste.[3][4] Metal containers are not recommended as they can corrode.[4] Ensure the container is in good condition and has a tightly sealing screw cap.[7]

  • Labeling: The waste container must be clearly labeled as soon as the first drop of waste is added.[7] The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name(s) of the contents (e.g., "Waste: this compound"). Do not use abbreviations or chemical formulas.[7]

    • A clear indication of the associated hazards (e.g., Toxic, Corrosive).[3]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] The container should be kept in a cool, dry, and well-ventilated location, and placed within secondary containment to prevent spills.[3][4]

Quantitative Data Summary

This table summarizes key quantitative parameters relevant to the disposal and management of chemical waste in a laboratory setting.

ParameterGuideline / SpecificationReference
Halogen Content ThresholdOrganic liquids containing >2% of any halogen are classified as halogenated waste.[6]
Aqueous Waste pH for Drain DisposalpH must be between 5.5 and 9.5 for non-hazardous, neutralized aqueous solutions. Not applicable to this chemical. [8]
SAA Halogenated Waste LimitA maximum of 25 gallons of halogenated solvent waste may be accumulated in a laboratory SAA.[3]
Container Fill LevelRequest waste collection when the container is approximately three-quarters (¾) full to prevent overfilling.[3]

Disposal Protocol

Follow this step-by-step protocol for the safe disposal of this compound.

1. Preparation and PPE:

  • Identify a designated Satellite Accumulation Area (SAA) for hazardous waste in your lab.
  • Select a suitable, clean, and empty polyethylene waste container with a screw cap.
  • Don appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.
  • Perform all subsequent steps within a certified chemical fume hood.

2. Labeling the Waste Container:

  • Before adding any waste, affix a "Hazardous Waste" tag or label to the container.[3]
  • Clearly write the full chemical name: "this compound". If it is in a solution, list all constituents and their approximate percentages.[3]
  • Check the appropriate boxes for hazards, such as "Toxic" and "Corrosive".

3. Transferring the Waste:

  • Carefully pour the this compound waste from your experimental container into the labeled hazardous waste container.
  • Avoid splashing. Use a funnel if necessary.
  • Securely close the waste container cap immediately after adding the waste.[7]

4. Storage:

  • Place the sealed container in its designated secondary containment bin within the SAA.
  • Ensure the label is visible and legible.[3]

5. Arranging for Disposal:

  • Monitor the level of waste in the container.
  • When the container is approximately 75% full, schedule a waste pickup with your institution's Environmental Health & Safety (EHS) department.[3] This is typically done through an online request form or by phone.[3]
  • Do not overfill the container.

6. Spill Management:

  • In the event of a small spill, contain the leak and absorb the material using an inert absorbent (e.g., vermiculite, sand, or commercial spill pads).[3]
  • Place all contaminated absorbent materials into a sealed bag or container, label it as hazardous waste, and dispose of it along with the chemical waste.[3]
  • For large spills, evacuate the area and contact your institution's emergency response team and EHS department immediately.[7]

Visual Workflow for Disposal

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Sodium 2-bromopropionate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Sodium 2-bromopropionate

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Hazard Summary

This compound and related compounds present several potential hazards. While specific toxicity data for the sodium salt is limited, the parent compound, 2-bromopropionic acid, is known to be corrosive and harmful. Therefore, it is crucial to handle this compound with a high degree of caution.

Hazard TypeDescriptionCitations
Skin Contact Can cause skin irritation or burns upon contact.[1]
Eye Contact May cause serious eye damage.[1]
Inhalation Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]
Ingestion Harmful if swallowed.

Personal Protective Equipment (PPE) Plan

The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and RecommendationsCitations
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[2]
Eyes/Face Safety goggles and face shieldUse tightly fitting safety goggles. A face shield should be worn when there is a risk of splashing.[3][4]
Body Laboratory coat or chemical-resistant apronWear a fully buttoned lab coat. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit is advised.[1][3][4]
Respiratory NIOSH-approved respiratorA respirator is necessary when working with powders outside of a fume hood or when aerosols may be generated.[2][4]

PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling this compound assess_task Assess the Task (e.g., weighing, dissolution, reaction) start->assess_task small_scale Small-scale, low dust/aerosol potential? assess_task->small_scale large_scale Large-scale or high dust/aerosol potential? assess_task->large_scale small_scale->large_scale No ppe_standard Standard PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat small_scale->ppe_standard Yes ppe_enhanced Enhanced PPE: - Chemical-Resistant Gloves - Safety Goggles & Face Shield - Chemical-Resistant Apron/Suit - NIOSH-Approved Respirator large_scale->ppe_enhanced Yes end Proceed with Task Safely ppe_standard->end ppe_enhanced->end

Caption: Workflow for selecting appropriate PPE.

Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound.

  • Preparation :

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Remove all unnecessary items from the work area.

  • Donning PPE :

    • Put on all required PPE as outlined in the table above before handling the chemical.

  • Handling the Chemical :

    • When handling the solid, avoid generating dust.[2][6]

    • Use non-sparking tools.[2]

    • If making a solution, slowly add the solid to the solvent to avoid splashing.

  • After Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.

    • Clean the work area and any equipment used.

Emergency Procedures

In the event of an accidental release or exposure, follow these procedures immediately.

EmergencyProcedureCitations
Spill Evacuate the immediate area.[6] Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[1][3] Collect the material into a sealed container for disposal.[2] Prevent the spill from entering drains.[1][6]
Skin Contact Immediately remove contaminated clothing.[2] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[2] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including any unused chemical and contaminated consumables (e.g., gloves, absorbent paper), in a clearly labeled, sealed, and compatible waste container.[2]

  • Container Management :

    • Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

    • Empty containers should be treated as hazardous waste and disposed of accordingly.

  • Disposal :

    • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

    • Contact your institution's EHS office for specific disposal procedures.

Waste Disposal Workflow

Disposal_Workflow start Start: Waste Generation collect_waste Collect Waste in a Labeled, Sealed Container start->collect_waste is_container_empty Is the original container empty? collect_waste->is_container_empty treat_as_waste Treat Empty Container as Hazardous Waste is_container_empty->treat_as_waste Yes segregate_waste Segregate from Other Waste Streams is_container_empty->segregate_waste No treat_as_waste->segregate_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal segregate_waste->contact_ehs end Waste Disposed of Safely contact_ehs->end

Caption: Logical flow for the disposal of waste.

References

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Retrosynthesis Analysis

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